molecular formula C11H13Br2NO B1393333 N-(3,5-Dibromophenyl)pivalamide CAS No. 1020252-74-7

N-(3,5-Dibromophenyl)pivalamide

Cat. No.: B1393333
CAS No.: 1020252-74-7
M. Wt: 335.03 g/mol
InChI Key: FQRDVBBRQWCCSC-UHFFFAOYSA-N
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Description

N-(3,5-Dibromophenyl)pivalamide is a useful research compound. Its molecular formula is C11H13Br2NO and its molecular weight is 335.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,5-dibromophenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO/c1-11(2,3)10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRDVBBRQWCCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674364
Record name N-(3,5-Dibromophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-74-7
Record name N-(3,5-Dibromophenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(3,5-Dibromophenyl)pivalamide CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(3,5-Dibromophenyl)pivalamide

Introduction

This compound, identified by CAS Number 1020252-74-7, is a halogenated aromatic amide that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3] Its structure, featuring a dibrominated phenyl ring coupled with a sterically hindered pivalamide group, offers a unique combination of stability, reactivity, and conformational rigidity. This guide provides an in-depth exploration of its synthesis, properties, and strategic applications, particularly for researchers and professionals engaged in drug discovery and materials science. The presence of two bromine atoms provides reactive handles for sequential, site-selective functionalization, while the bulky pivaloyl moiety can serve as a robust protecting group or a conformational control element. This document will elucidate the causality behind its synthetic protocols and its potential as a versatile molecular scaffold.

Core Chemical and Physical Properties

A precise understanding of a compound's properties is fundamental to its effective application. This compound is a solid at room temperature, and its key identifiers and properties are summarized below. Proper storage in a dry, refrigerated environment (2-8°C) is recommended to ensure long-term stability.[2][3]

PropertyValueSource
CAS Number 1020252-74-7[1][2][3][4][5]
Molecular Formula C₁₁H₁₃Br₂NO[1][2][4]
Molecular Weight 335.04 g/mol [1][2][3]
IUPAC Name N-(3,5-dibromophenyl)-2,2-dimethylpropanamide[1]
Synonyms This compound[1][3]
Storage Sealed in dry, 2-8°C[2][3]
SMILES CC(C)(C)C(=O)NC1=CC(Br)=CC(Br)=C1[1]

Synthesis and Mechanistic Rationale

The most direct and common synthesis of this compound involves the nucleophilic acyl substitution reaction between 3,5-dibromoaniline and pivaloyl chloride.[1] This reaction is a cornerstone of amide bond formation in organic synthesis.

Reaction Mechanism and Causality

The synthesis proceeds via the attack of the nucleophilic amine group of 3,5-dibromoaniline on the electrophilic carbonyl carbon of pivaloyl chloride.[6] A non-nucleophilic base, such as triethylamine or pyridine, is crucial. Its primary role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl is essential for two reasons:

  • It prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • It drives the reaction equilibrium towards the product side, ensuring a high yield.

The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is deliberate. These solvents effectively dissolve the reactants without participating in the reaction, providing a stable medium for the transformation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent cluster_process Process cluster_workup Workup & Purification cluster_product Final Product A 3,5-Dibromoaniline (CAS: 626-40-4) E Amide Coupling Reaction (Nucleophilic Acyl Substitution) 0°C to Room Temp A->E B Pivaloyl Chloride (CAS: 3282-30-2) B->E C Triethylamine (Base) C->E D Dichloromethane (Solvent) D->E F Aqueous Wash (Remove Salts) E->F Reaction Mixture G Drying & Evaporation F->G Organic Layer H Column Chromatography G->H Crude Product I This compound (CAS: 1020252-74-7) H->I Purified Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for N-acylation.[7]

Materials:

  • 3,5-Dibromoaniline (1.0 eq)[8][9]

  • Pivaloyl Chloride (1.05 eq)[6]

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,5-dibromoaniline (1.0 eq) and anhydrous dichloromethane. Stir the mixture until the aniline is fully dissolved.

  • Cooling: Cool the flask to 0°C using an ice-water bath. This is critical to control the initial exotherm of the reaction upon addition of the acyl chloride.

  • Addition of Base: Add triethylamine (1.1 eq) to the cooled solution and stir for 5 minutes.

  • Acylation: Add pivaloyl chloride (1.05 eq) dropwise to the stirring solution over 15-20 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine. The acidic wash removes excess triethylamine, while the bicarbonate wash removes any unreacted pivaloyl chloride and residual acid.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Strategic Applications in Drug Discovery

While this compound is primarily a synthetic intermediate, its structure is highly relevant to drug development. The dibromophenyl motif is a common feature in molecules designed to target complex biological systems. The bromine atoms serve as versatile handles for introducing further molecular complexity via metal-catalyzed cross-coupling reactions.

Key Potential Applications:

  • Scaffold for Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted phenyl ring as a core binding element. The bromine atoms can be replaced with various aryl or heteroaryl groups via Suzuki or Stille coupling to explore the chemical space around a kinase active site.[10]

  • Intermediate for Immunotherapy Agents: The discovery of inhibitors for targets like Indoleamine 2,3-dioxygenase (IDO1) has involved scaffolds containing bromophenyl groups, which are later functionalized to optimize potency and pharmacokinetic properties.[11]

  • Precursor to Complex Heterocycles: The amide and bromo-groups can be used in concert to direct lithiation or participate in intramolecular cyclization reactions, providing access to novel heterocyclic systems.

The diagram below illustrates the central role of this compound as a platform for diversification.

G cluster_reactions Cross-Coupling Reactions cluster_products Potential Drug Candidates A This compound (Platform Molecule) B Suzuki Coupling (R-B(OH)2, Pd catalyst) A->B C Buchwald-Hartwig Amination (R-NH2, Pd catalyst) A->C D Sonogashira Coupling (Alkynes, Pd/Cu catalyst) A->D E Kinase Inhibitors B->E F GPCR Modulators C->F G Enzyme Inhibitors D->G

Caption: Diversification potential of the this compound scaffold.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. This compound should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for chemical innovation. Its synthesis is straightforward and high-yielding, relying on fundamental and well-understood organic chemistry principles. The true value of this molecule lies in its potential for diversification, offering two distinct and reactive sites for the construction of complex molecular architectures. For scientists in drug discovery, it represents a valuable starting point for library synthesis and the development of novel therapeutics targeting a wide range of diseases.

References

  • This compound Chemical Details. Pharmaffiliates. [Link]

  • O-Pivaloyl-N-Boc-hydroxylamine. Organic Syntheses. [Link]

  • 3,5-Dibromoaniline Compound Summary. PubChem, National Institutes of Health. [Link]

  • Pivaloyl chloride. Wikipedia. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617)... Journal of Medicinal Chemistry via PubMed. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank via MDPI. [Link]

  • N-(2-bromo-3-chlorophenyl)pivalamide Compound Summary. PubChem, National Institutes of Health. [Link]

  • Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles... Molecules via NIH. [Link]

  • Discovery and development of a novel N-(3-bromophenyl)-... European Journal of Medicinal Chemistry via PubMed. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... Pharmaceuticals via MDPI. [Link]

  • Preparation method of 3,5-dibromopyridine-N-oxide.
  • Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist... Journal of Medicinal Chemistry via PubMed. [Link]

  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan)... Journal of Medicinal Chemistry via ResearchGate. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide... European Journal of Medicinal Chemistry via PubMed. [Link]

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An In-depth Technical Guide to N-(3,5-Dibromophenyl)pivalamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3,5-Dibromophenyl)pivalamide is a halogenated aromatic amide that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural features—a sterically hindered pivaloyl group, a stable amide linkage, and two reactive bromine atoms on the phenyl ring—make it a compound of significant interest for researchers in medicinal chemistry and materials science. The strategic placement of the bromine atoms at the meta-positions allows for regioselective functionalization, primarily through cross-coupling reactions, enabling the construction of complex molecular architectures.

This guide provides a comprehensive overview of the core chemical properties, synthesis, characterization, and potential applications of this compound. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights into its handling and strategic utilization in synthetic workflows.

Core Chemical and Physical Properties

This compound is a stable, solid compound at room temperature. Its core properties are summarized below, providing a foundational dataset for experimental design and safety assessment. The bulky tert-butyl group of the pivalamide moiety significantly influences its solubility and crystalline nature, often imparting favorable handling characteristics compared to less substituted amides.

PropertyValueSource(s)
CAS Number 1020252-74-7[1][2][3]
Molecular Formula C₁₁H₁₃Br₂NO[1][4]
Molecular Weight 335.04 g/mol [2][3]
IUPAC Name N-(3,5-dibromophenyl)-2,2-dimethylpropanamide[1]
Synonyms This compound[1][5]
Appearance White to off-white solid (typical)[3]
Storage Sealed in dry, 2-8°C[2][3]
SMILES CC(C)(C)C(=O)NC1=CC(Br)=CC(Br)=C1[1]
InChI Key FQRDVBBRQWCCSC-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The most direct and common method for synthesizing this compound is the acylation of 3,5-dibromoaniline with pivaloyl chloride.[1] This is a classic nucleophilic acyl substitution reaction, valued for its efficiency and high yields.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the primary amine group of 3,5-dibromoaniline on the highly electrophilic carbonyl carbon of pivaloyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline, which would render it non-nucleophilic. The steric hindrance from the pivaloyl group does not significantly impede the reaction with the unhindered aniline nitrogen.

General Experimental Protocol

This protocol is a representative example based on standard amide coupling procedures.

  • Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3,5-dibromoaniline (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, like triethylamine (1.1-1.2 eq), to the solution and stir until all solids dissolve. Cool the mixture to 0°C using an ice bath.

  • Acylation: Add pivaloyl chloride (1.05 eq) dropwise to the stirring solution over 15-30 minutes.[6] The formation of a precipitate (triethylammonium chloride) is typically observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) to yield pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Solvent cluster_process Reaction & Workup cluster_products Products & Purification Aniline 3,5-Dibromoaniline Reaction 1. Mix & Cool to 0°C 2. Add PivCl dropwise 3. Stir at RT for 2-4h Aniline->Reaction PivCl Pivaloyl Chloride PivCl->Reaction Base Triethylamine (Base) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Workup 1. Quench with H₂O 2. Aqueous Washings 3. Dry & Concentrate Reaction->Workup Monitor by TLC Crude Crude Product Workup->Crude Pure Pure this compound Crude->Pure Recrystallization

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data must be obtained for each synthesized batch, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure. Researchers should expect the following key features:

  • ¹H NMR:

    • A sharp singlet integrating to 9 protons around δ 1.3 ppm, corresponding to the magnetically equivalent methyl protons of the tert-butyl group.

    • A singlet in the δ 7.5-8.0 ppm region corresponding to the amide N-H proton.

    • Two aromatic signals in the δ 7.5-8.0 ppm region. One signal (a triplet or narrowly split singlet, t, J ≈ 1.5-2.0 Hz) corresponds to the H4 proton, and the other signal (a doublet, d, J ≈ 1.5-2.0 Hz) corresponds to the two equivalent H2/H6 protons.

  • ¹³C NMR:

    • Signals corresponding to the tert-butyl group: a quaternary carbon around δ 40 ppm and the methyl carbons around δ 27 ppm.

    • A carbonyl carbon (C=O) signal in the downfield region, typically δ 175-178 ppm.

    • Four aromatic carbon signals, including two C-Br bearing carbons (ipso-carbons) which will appear around δ 120-125 ppm.

  • FT-IR (ATR):

    • A sharp N-H stretch around 3300 cm⁻¹.

    • A strong C=O (Amide I band) stretch at approximately 1660-1680 cm⁻¹.

    • An N-H bend (Amide II band) around 1520-1540 cm⁻¹.

    • C-H stretches from the alkyl and aromatic groups just below and above 3000 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with three major peaks for the molecular ion [M, M+2, M+4] in an approximate 1:2:1 ratio.

Reactivity and Applications in Drug Development

The true utility of this compound lies in its potential for downstream functionalization, making it a strategic intermediate in multi-step syntheses.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds are prime sites for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise installation of aryl, alkynyl, vinyl, or amino groups, respectively. The pivalamide group is robust and stable under these conditions. This reactivity is critical in drug discovery for generating libraries of analogues for structure-activity relationship (SAR) studies. For instance, similar dibrominated aromatic scaffolds are used to synthesize inhibitors targeting kinases or other enzymes in oncology and inflammatory diseases.[7]

Directed Ortho-Metalation (DoM)

While the bromine atoms are the most obvious reactive handles, the amide group can potentially act as a directing group for ortho-lithiation. However, this is often challenging due to the steric bulk of the pivaloyl group and the competing reactivity at the bromine sites (lithium-halogen exchange). Careful selection of organolithium reagents and conditions would be required to explore this synthetic route.

Role as a Synthetic Intermediate

This compound serves as a precursor for molecules where a 3,5-disubstituted aniline core is required. The pivalamide can be hydrolyzed under harsh acidic or basic conditions to reveal the free amine after the desired modifications have been made to the aromatic ring. This "protecting group" strategy, however, is less common due to the high stability of the pivalamide. More frequently, the entire N-(pivaloyl)-phenyl moiety is incorporated into the final target molecule. Its presence can enhance metabolic stability by sterically shielding the amide bond from enzymatic cleavage and can improve pharmacokinetic properties by increasing lipophilicity. Many advanced pharmaceutical intermediates contain similar substituted amide motifs.[8][9][10]

Potential Application Workflow

G cluster_coupling Pd-Catalyzed Cross-Coupling cluster_products Synthesized Scaffolds Start This compound Suzuki Suzuki (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Aryl 3,5-Diaryl Phenylpivalamides Suzuki->Aryl Alkynyl 3,5-Dialkynyl Phenylpivalamides Sonogashira->Alkynyl Amino 3,5-Diamino Phenylpivalamides Buchwald->Amino Target Bioactive Molecules (e.g., Kinase Inhibitors) Aryl->Target Alkynyl->Target Amino->Target

Caption: Synthetic utility of the title compound in building complex molecules.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Recommended Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

  • Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[12]

  • Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials.[2]

Conclusion

This compound is more than a simple catalog chemical; it is a strategically designed synthetic intermediate. Its combination of a stable, sterically significant amide group and two versatile bromine handles provides a robust platform for constructing complex, polysubstituted aromatic compounds. For drug development professionals, its value lies in its capacity to serve as a core scaffold for generating diverse molecular libraries with potential applications in various therapeutic areas. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in research and development.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • Saeed, S., et al. (2021). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure for tert-Butyl pivaloyloxy carbamate. Retrieved January 7, 2026, from [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Pivaloyl chloride. Retrieved January 7, 2026, from [Link]

  • Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Retrieved January 7, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of pivaloyl chloride. Retrieved January 7, 2026, from [Link]

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. Available at: [Link]

  • ResearchGate. (2021). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Material Science Research India. (2020). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Material Science Research India. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • Journal of Medicinal Chemistry. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. Available at: [Link]

  • MDPI. (2024). Druggability Studies of Benzene Sulfonamide Substituted Diarylamide (E3) as a Novel Diuretic. Pharmaceuticals. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)-3,5-dinitrobenzamide. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). N-(2-bromo-3-chlorophenyl)pivalamide. Retrieved January 7, 2026, from [Link]

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An In-Depth Technical Guide to the Molecular Structure of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-(3,5-Dibromophenyl)pivalamide is a halogenated aromatic amide with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and physicochemical properties. A detailed, field-proven protocol for its synthesis via the Schotten-Baumann reaction is presented, along with an in-depth analysis of the reaction mechanism. The guide further elucidates the expected spectroscopic and crystallographic features of the molecule, drawing upon data from closely related analogues to provide a robust predictive model. This document serves as a vital resource for researchers seeking to synthesize, characterize, and utilize this compound in their scientific endeavors.

Introduction

This compound, with the CAS Number 1020252-74-7, is a synthetic organic compound characterized by a pivalamide group attached to a 3,5-dibrominated phenyl ring.[1][2][3][4] The presence of two bromine atoms on the aromatic ring, coupled with the sterically bulky tert-butyl group of the pivaloyl moiety, imparts unique electronic and steric properties to the molecule. These features make it an intriguing candidate for investigation in drug discovery, where halogenated aromatic compounds are known to exhibit a range of biological activities, and in materials science, where such structures can influence crystal packing and material properties. This guide offers a deep dive into the molecular architecture of this compound, providing the foundational knowledge necessary for its application in advanced research.

Molecular Structure and Physicochemical Properties

The structural and electronic characteristics of this compound are central to its chemical behavior and potential applications.

Core Structure and Nomenclature
  • IUPAC Name: N-(3,5-dibromophenyl)-2,2-dimethylpropanamide[2]

  • Synonyms: this compound

  • CAS Number: 1020252-74-7[1][2][3][4]

  • Molecular Formula: C₁₁H₁₃Br₂NO[1][2][3][4]

  • Molecular Weight: 335.04 g/mol [1][2][3][4]

The molecule consists of a central amide linkage connecting a 3,5-dibromophenyl group to a pivaloyl group. The dibromophenyl ring is an electron-withdrawing system due to the inductive effect of the bromine atoms. The pivaloyl group, with its tert-butyl substituent, introduces significant steric hindrance around the amide bond.

Predicted Physicochemical Properties

A summary of key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC₁₁H₁₃Br₂NO[1][2][3][4]
Molecular Weight335.04 g/mol [1][2][3][4]
AppearanceExpected to be a solid at room temperatureGeneral knowledge
Melting PointNot experimentally determined in available literature
SolubilityExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water.General knowledge

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the acylation of 3,5-dibromoaniline with pivaloyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds readily under basic conditions.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product reactant1 3,5-Dibromoaniline product This compound reactant1->product Base (e.g., Pyridine or NaOH) Dichloromethane reactant2 Pivaloyl Chloride reactant2->product G start Start step1 Nucleophilic attack of 3,5-dibromoaniline on pivaloyl chloride start->step1 intermediate Tetrahedral Intermediate step1->intermediate step2 Collapse of intermediate and elimination of chloride intermediate->step2 protonated_amide Protonated Amide step2->protonated_amide step3 Deprotonation by base protonated_amide->step3 product This compound step3->product

Caption: Schotten-Baumann reaction mechanism workflow.

The causality behind the experimental choices is as follows:

  • Choice of Solvent: A non-polar aprotic solvent like dichloromethane is ideal as it readily dissolves both the amine and the acyl chloride without participating in the reaction.

  • Role of the Base: An aqueous solution of a base, such as sodium hydroxide, or an organic base like pyridine is used to scavenge the HCl produced. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol

This protocol is based on established Schotten-Baumann reaction procedures for aromatic amines. [1] Materials:

  • 3,5-Dibromoaniline

  • Pivaloyl Chloride

  • Dichloromethane (DCM), anhydrous

  • Pyridine or 10% aqueous Sodium Hydroxide

  • 1 M Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate

  • Brine (saturated aqueous Sodium Chloride)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dibromoaniline (1.0 eq.) in anhydrous dichloromethane (10 mL per gram of aniline) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine (1.2 eq.) to the stirred solution. Alternatively, if using aqueous NaOH, prepare for a biphasic reaction.

  • Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Spectroscopic and Structural Characterization

While specific published data for this compound is scarce, a detailed characterization can be predicted based on the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Amide Proton (N-H): A singlet is expected in the region of δ 8.0-9.5 ppm. The exact chemical shift will be dependent on the solvent and concentration.

  • Aromatic Protons: The 3,5-dibromophenyl ring will show two signals: a triplet (or more accurately, a triplet-like signal) for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. These are expected in the δ 7.0-8.0 ppm range.

  • tert-Butyl Protons: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around δ 1.3 ppm.

¹³C NMR:

  • Carbonyl Carbon (C=O): A signal for the amide carbonyl carbon is expected in the δ 170-180 ppm region.

  • Aromatic Carbons: Signals for the six carbons of the dibromophenyl ring are expected in the δ 120-145 ppm range. The carbons attached to the bromine atoms will be significantly shifted.

  • tert-Butyl Carbons: A signal for the quaternary carbon of the tert-butyl group is expected around δ 40 ppm, and a signal for the three equivalent methyl carbons is expected around δ 27 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to medium absorption band is expected in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.

  • C=O Stretch (Amide I band): A strong, sharp absorption band is expected between 1650 and 1680 cm⁻¹.

  • N-H Bend (Amide II band): A medium absorption band is expected around 1550 cm⁻¹.

  • C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). The molecular ion peak (M⁺) is expected at m/z 333, 335, and 337 with a relative intensity ratio of approximately 1:2:1.

Predicted Crystal Structure and Molecular Geometry

Based on crystal structures of similar N-aryl amides, the following features are anticipated:

  • The amide group is expected to be planar.

  • There will likely be a significant dihedral angle between the plane of the amide group and the plane of the dibromophenyl ring due to steric hindrance.

  • In the solid state, intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of an adjacent molecule is expected, leading to the formation of chains or other supramolecular assemblies.

Applications in Research and Drug Development

While specific biological activities for this compound have not been extensively reported in the public domain, its structural motifs are present in a variety of biologically active molecules.

  • Scaffold for Drug Discovery: The N-phenylamide core is a common scaffold in medicinal chemistry. The dibromo substitution pattern can be exploited to modulate lipophilicity and metabolic stability, and to introduce vectors for further chemical modification.

  • Potential as an Intermediate: This compound can serve as a versatile intermediate for the synthesis of more complex molecules through reactions targeting the aromatic C-Br bonds (e.g., Suzuki or Buchwald-Hartwig couplings) or the amide N-H group.

  • Probe for Chemical Biology: As a well-defined small molecule, it could be used as a tool compound or a negative control in high-throughput screening campaigns.

Conclusion

This compound is a readily accessible compound with a unique combination of steric and electronic features. This guide has provided a comprehensive overview of its molecular structure, a detailed protocol for its synthesis, and a predictive analysis of its spectroscopic and structural properties. The information presented herein is intended to empower researchers in the fields of chemistry and drug discovery to confidently synthesize, characterize, and explore the potential applications of this intriguing molecule.

References

  • Pharmaffiliates. This compound. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(3,5-Dibromophenyl)pivalamide

This compound is a substituted aromatic amide that serves as a crucial building block in the synthesis of various pharmacologically active compounds. The presence of the dibromophenyl moiety provides a scaffold that can be further functionalized, making it a valuable intermediate in medicinal chemistry and drug discovery. The pivalamide group, with its sterically hindered tert-butyl substituent, can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential data for its characterization.

Core Synthesis Pathway: Acylation of 3,5-Dibromoaniline

The most direct and widely employed method for the synthesis of this compound is the acylation of 3,5-dibromoaniline with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions.

Reaction Scheme

Synthesis_of_this compound reactant1 3,5-Dibromoaniline plus1 + arrow reactant1->arrow reactant2 Pivaloyl Chloride reactant2->arrow base Base (e.g., Triethylamine or Pyridine) base->arrow solvent Solvent (e.g., Dichloromethane) solvent->arrow product This compound plus2 + byproduct [Base-H]Cl arrow->product arrow->byproduct

Caption: General reaction scheme for the synthesis of this compound.

Mechanistic Insights: The Schotten-Baumann Reaction

The synthesis of this compound from 3,5-dibromoaniline and pivaloyl chloride proceeds via a nucleophilic acyl substitution mechanism, a fundamental reaction in organic chemistry. This specific transformation is often referred to as a Schotten-Baumann reaction, which involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.

The reaction mechanism can be elucidated in the following steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-dibromoaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of pivaloyl chloride. This initial attack results in the formation of a tetrahedral intermediate.

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

  • Proton Abstraction by Base: The resulting protonated amide is then deprotonated by a base, such as triethylamine or pyridine, which is added to the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid (HCl) formed as a byproduct, driving the reaction to completion. The formation of a salt (e.g., triethylammonium chloride) is the final step in this process.

Experimental Protocol

This protocol is a generalized procedure based on established methods for the acylation of anilines. Researchers should optimize the conditions based on their specific laboratory setup and available reagents.

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS Number
3,5-DibromoanilineC₆H₅Br₂N250.92626-40-4
Pivaloyl ChlorideC₅H₉ClO120.583282-30-2
TriethylamineC₆H₁₅N101.19121-44-8
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Hydrochloric Acid (1 M)HCl36.467647-01-0
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8
Brine (Saturated NaCl solution)NaCl58.447647-14-5
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Step-by-Step Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dibromoaniline (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add triethylamine (1.1 - 1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Addition of Pivaloyl Chloride: Add a solution of pivaloyl chloride (1.0 - 1.2 eq.) in anhydrous DCM to the dropping funnel and add it dropwise to the cooled reaction mixture over a period of 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

  • Solvent Selection: A common solvent system for the recrystallization of aromatic amides is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. Ethanol or methanol can also be effective. The ideal solvent system will dissolve the compound when hot but have low solubility at room temperature or below.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Gradually add hexanes until the solution becomes turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Data
Appearance White to off-white solid
Molecular Formula C₁₁H₁₃Br₂NO
Molecular Weight 335.04 g/mol
CAS Number 1020252-74-7
¹H NMR Expected signals for the aromatic protons and the tert-butyl protons.
¹³C NMR Expected signals for the aromatic carbons, the carbonyl carbon, and the carbons of the tert-butyl group.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II).

Note: Specific spectral data should be acquired and interpreted for the synthesized compound and compared with literature values if available.

Safety and Handling

  • Pivaloyl Chloride: Is a corrosive, flammable liquid and a lachrymator. It reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 3,5-Dibromoaniline: Is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected mutagen. Handle with appropriate PPE in a fume hood.

  • Triethylamine and Dichloromethane: Are volatile and should be handled in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for the generation of a versatile building block in drug discovery and development. The Schotten-Baumann acylation of 3,5-dibromoaniline with pivaloyl chloride provides an efficient route to this compound. Careful execution of the experimental protocol, including the purification steps, is essential to obtain a high-purity product suitable for further synthetic transformations. The mechanistic understanding and procedural details provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this important chemical intermediate.

References

For the purpose of this guide, specific journal references for the synthesis of this compound were not found. The provided protocol is based on well-established and widely published methodologies for the acylation of anilines. For foundational knowledge on the Schotten-Baumann reaction and nucleophilic acyl substitution, please refer to standard organic chemistry textbooks and the following general resources:

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Comprehensive Organic Transformations: A Guide to Functional Group Preparations Source: Wiley URL: [Link]

N-(3,5-Dibromophenyl)pivalamide solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Determination of N-(3,5-Dibromophenyl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The aqueous solubility of a compound is a critical physicochemical parameter that significantly influences its biopharmaceutical properties, including absorption and bioavailability. For drug candidates such as this compound, a thorough understanding of solubility is paramount for successful formulation development and preclinical assessment. This guide provides a comprehensive overview of the principles and methodologies for determining the aqueous solubility of this compound. It details both the "gold standard" thermodynamic shake-flask method and high-throughput kinetic solubility assays, offering field-proven insights into experimental design, execution, and data interpretation. This document is intended to serve as a practical resource for researchers and scientists in the pharmaceutical and chemical industries.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₃Br₂NO and a molecular weight of 335.04 g/mol .[1][2][3][4] Its structure, characterized by a dibrominated phenyl ring attached to a pivalamide group, suggests a lipophilic nature, which may correlate with low aqueous solubility. Accurate determination of its solubility is a crucial first step in its evaluation as a potential therapeutic agent or for other chemical applications. Poor solubility can present significant challenges in drug development, affecting everything from in vitro assay reliability to in vivo efficacy.[5][6][7][8]

Compound Details:

ParameterValue
Chemical Name This compound
CAS Number 1020252-74-7
Molecular Formula C₁₁H₁₃Br₂NO
Molecular Weight 335.04
Synonyms Propanamide, N-(3,5-dibromophenyl)-2,2-dimethyl-

The Science of Solubility: Thermodynamic vs. Kinetic

In the context of drug discovery and development, solubility is typically assessed in two distinct ways: thermodynamic and kinetic. Understanding the difference is crucial for designing appropriate experiments and correctly interpreting the results.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved and undissolved solid are in equilibrium.[7][8] The shake-flask method is the most reliable technique for determining thermodynamic solubility.[9][10] This value is critical for formulation development and understanding the compound's intrinsic properties.[5][7]

  • Kinetic Solubility: This measurement is often employed in high-throughput screening settings. It reflects the concentration at which a compound, initially dissolved in a solvent like dimethyl sulfoxide (DMSO), begins to precipitate when added to an aqueous buffer.[5][6][11] Kinetic solubility is influenced by the experimental conditions, such as the rate of addition and mixing, and can sometimes overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[9] Nevertheless, it is a valuable tool for the rapid assessment of a large number of compounds in early drug discovery.[6]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for measuring thermodynamic solubility due to its reliability and direct measurement of equilibrium.[9][10]

Principle:

An excess of the solid compound is agitated in a specific solvent or buffer for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved material. The resulting saturated solution is then filtered to remove any undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified.

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol:
  • Preparation:

    • Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

    • Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.[7]

    • Ensure the amount of solid added is sufficient to create a suspension and maintain an excess of undissolved material throughout the experiment.[9]

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[5][7]

  • Phase Separation:

    • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Alternatively, centrifuge the vials at high speed to pellet the undissolved compound.[5]

    • Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[5][8][12]

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered sample.

  • Data Reporting:

    • The determined concentration is the thermodynamic solubility. Report the value in units of µg/mL and/or µM.

Kinetic Solubility Determination: High-Throughput Methods

Kinetic solubility assays are designed for speed and are well-suited for early drug discovery when compound availability may be limited.[6] The direct UV or nephelometric methods are commonly used.[11][13]

Principle:

A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored as an indication of the compound's solubility limit under these non-equilibrium conditions.

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Step-by-Step Protocol:
  • Preparation:

    • Prepare a stock solution of this compound in 100% DMSO, for example, at a concentration of 20 mM.[6]

    • In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

  • Incubation:

    • Add the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well.

    • Mix the contents thoroughly by shaking the plate.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period, typically 1 to 2 hours.[5]

  • Detection and Quantification:

    • For Nephelometry:

      • Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a control indicates the formation of a precipitate.[11]

      • The kinetic solubility is the highest concentration that does not show significant precipitation.

    • For Direct UV/LC-MS:

      • After incubation, filter the solution in each well using a solubility filter plate to separate the undissolved precipitate.[5][6]

      • Transfer the filtrate to a UV-compatible plate.

      • Measure the UV absorbance at the compound's λ_max or analyze by LC-MS/MS.[11]

      • Quantify the concentration of the dissolved compound by comparing the signal to a calibration curve. The resulting concentration is the kinetic solubility.

Data Presentation and Interpretation

The solubility data for this compound should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for this compound

Assay TypeBuffer SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Thermodynamic PBS, pH 7.425[Insert Value][Insert Value]
Kinetic PBS, pH 7.425[Insert Value][Insert Value]

Interpretation:

  • A low µg/mL value indicates poor aqueous solubility, which is a common characteristic of drug-like molecules and can be a predictor of poor oral absorption.[8][13]

  • It is expected that the kinetic solubility value may be higher than the thermodynamic solubility value. A large discrepancy between the two can indicate a tendency for the compound to form supersaturated solutions, which can have implications for formulation strategies.

Conclusion

Determining the aqueous solubility of this compound is a fundamental step in its physicochemical characterization. This guide has provided detailed, scientifically grounded protocols for measuring both thermodynamic and kinetic solubility. The choice of method will depend on the stage of research; kinetic assays are ideal for high-throughput screening in early discovery, while the thermodynamic shake-flask method provides the definitive equilibrium solubility value essential for later-stage development and formulation. By following these self-validating protocols, researchers can generate reliable and reproducible solubility data, enabling informed decisions in the progression of this compound as a research compound or potential drug candidate.

References

  • Alsenz J, Kansy M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • National Center for Biotechnology Information. In-vitro solubility assays in drug discovery. [Link]

  • Pharmaffiliates. This compound. [Link]

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A Technical Guide to the Spectroscopic Analysis of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides an in-depth technical guide to the comprehensive spectroscopic characterization of N-(3,5-Dibromophenyl)pivalamide (CAS No. 1020252-74-7).[1][2] Aimed at researchers, chemists, and quality control professionals, this document details the theoretical underpinnings and practical interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) data for this compound. Each section elucidates how the unique structural features of the molecule are reflected in its spectral output, providing a robust framework for structural verification and purity assessment. The guide includes standardized protocols, data interpretation, and visual aids to ensure scientific integrity and practical applicability.

Introduction and Molecular Structure

This compound is a halogenated aromatic amide. Its structure features a 1,3,5-trisubstituted benzene ring, a secondary amide linkage, and a sterically bulky tertiary-butyl (t-butyl) group. These distinct chemical environments make it an excellent subject for illustrating the power of combined spectroscopic techniques for unambiguous structural elucidation. The bromine atoms, the amide functionality, and the aliphatic pivaloyl group each provide characteristic signals that are key to its identification.

The structural integrity of such molecules is paramount in fields like medicinal chemistry and materials science, where N-aryl amides often serve as crucial intermediates in the synthesis of more complex target molecules. Accurate and thorough characterization is the bedrock of reliable and reproducible scientific research.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its constituent parts.

¹H NMR Spectral Analysis

Theoretical Principles: The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the four unique proton environments: the amide N-H proton, the two equivalent aromatic protons ortho to the amide group, the single aromatic proton para to the amide, and the nine equivalent protons of the t-butyl group. The aromatic protons on a benzene ring typically resonate in the δ 7-8 ppm region.[3] Their splitting pattern is dictated by spin-spin coupling with neighboring protons; in a 1,3,5-trisubstituted ring, meta-coupling (⁴J) of 2-3 Hz is expected.[4] The amide proton (N-H) often appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The t-butyl group protons are highly shielded and will appear as a sharp singlet far upfield.

Data Interpretation:

Signal #Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 7.8 - 8.0d (J ≈ 2 Hz)2HAr-H (C2, C6)
2~ 7.5 - 7.7t (J ≈ 2 Hz)1HAr-H (C4)
3~ 7.5 - 8.5br s1HN-H
4~ 1.3s9H-C(CH₃ )₃
Note: Predicted values based on typical chemical shifts for this structural class. Actual values may vary slightly based on solvent and instrument.

The two protons at the C2 and C6 positions are chemically equivalent and appear as a doublet due to meta-coupling with the proton at C4. The proton at C4, in turn, is split into a triplet by its two equivalent neighbors (C2-H and C6-H). The nine protons of the t-butyl group are equivalent and have no adjacent protons, resulting in a sharp singlet.

¹³C NMR Spectral Analysis

Theoretical Principles: The molecule is expected to exhibit six distinct signals in the proton-decoupled ¹³C NMR spectrum. The carbonyl carbon of the amide will be the most downfield signal, typically appearing between 160-180 ppm. The aromatic carbons will resonate in the 110-150 ppm range, with carbons directly bonded to the electronegative bromine and nitrogen atoms showing distinct shifts.[3] The aliphatic carbons of the pivaloyl group will be the most upfield.

Data Interpretation:

Signal #Chemical Shift (δ, ppm)Assignment
1~ 176Amide C =O
2~ 140Ar-C -N (C1)
3~ 129Ar-C H (C4)
4~ 123Ar-C -Br (C3, C5)
5~ 121Ar-C H (C2, C6)
6~ 40C (CH₃)₃
7~ 27C(C H₃)₃
Note: Predicted values based on typical chemical shifts and data from analogous structures like 3,5-Dibromophenol.[5] Actual values may vary.

The symmetry of the molecule results in the equivalence of C2/C6, C3/C5, and the three methyl carbons of the t-butyl group, reducing the total number of expected signals.

NMR Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, key expected absorptions include the N-H stretch, the amide C=O stretch (Amide I band), and the N-H bend/C-N stretch combination (Amide II band).[6][7] Aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches of the t-butyl group, will also be present.

Data Interpretation:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~ 3300 - 3250Medium, SharpN-H StretchSecondary Amide (N-H)
~ 2970 - 2870Medium-StrongC-H StretchAliphatic (t-butyl)
~ 1680 - 1660StrongC=O Stretch (Amide I)Secondary Amide (C=O)
~ 1550 - 1520Medium-StrongN-H Bend + C-N Stretch (Amide II)Secondary Amide
~ 1600, 1475Medium-WeakC=C StretchAromatic Ring
~ 850 - 750StrongC-H Out-of-plane Bend1,3,5-Trisubstituted Benzene
~ 600 - 500MediumC-Br StretchAryl Bromide
Note: Values are typical ranges. Solid-state (KBr, ATR) spectra may show band broadening and shifts due to hydrogen bonding.[6][8]

The strong absorption around 1670 cm⁻¹ is highly characteristic of the amide carbonyl group.[7] The presence of a sharp N-H stretch around 3300 cm⁻¹ and a strong Amide II band confirms the secondary amide functionality.

IR Experimental Protocol (ATR)
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion (M⁺•) of this compound will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This will result in a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of roughly 1:2:1. A common fragmentation pathway for aromatic amides is the cleavage of the amide bond (N-CO).[9][10]

Predicted Fragmentation Pattern:

The molecular weight of C₁₁H₁₃Br₂NO is 335.04 g/mol (using ⁷⁹Br). The molecular ion cluster should appear around m/z 333, 335, and 337.

  • Alpha-Cleavage: The most probable initial fragmentation is the cleavage of the C-C bond between the carbonyl group and the t-butyl group. This would lead to the loss of a t-butyl radical (•C(CH₃)₃, 57 Da) and the formation of a dibromophenylisocyanate-derived cation.

  • Amide Bond Cleavage (N-CO): Cleavage of the N-CO bond is also a characteristic fragmentation for amides.[9][11] This can occur in two ways:

    • Formation of the pivaloyl cation, [C(CH₃)₃CO]⁺, at m/z 85.

    • Formation of the 3,5-dibromoaniline radical cation, [C₆H₅Br₂N]⁺•, at m/z 251 (with its corresponding M+2 and M+4 peaks).

  • McLafferty Rearrangement: A McLafferty rearrangement is not possible for this molecule as there are no γ-hydrogens relative to the carbonyl group.[12]

fragmentation_pathway M This compound [M]+• m/z 333/335/337 F1 [C(CH₃)₃CO]+ pivaloyl cation m/z 85 M->F1 - •C₆H₄Br₂N F2 [C₆H₅Br₂N]+• 3,5-dibromoaniline cation m/z 249/251/253 M->F2 - C₄H₈CO F3 [M - C₄H₉]+• Loss of t-butyl radical m/z 276/278/280 M->F3 - •C(CH₃)₃

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Mass Spectrometry Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled to a GC, via chromatographic separation.

  • Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.

  • Data Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion cluster and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with theoretical distributions.

Integrated Spectroscopic Workflow and Conclusion

The structural confirmation of this compound is a synergistic process. Each technique provides a piece of the puzzle, and together they offer an unambiguous identification.

spectroscopic_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Prep This compound (Solid Sample) NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS NMR_Data Framework & Connectivity (H & C Environments) NMR->NMR_Data IR_Data Functional Groups (Amide, Aromatic) IR->IR_Data MS_Data Molecular Weight & Formula (Isotopic Pattern, Fragments) MS->MS_Data Confirm Structure Verified NMR_Data->Confirm IR_Data->Confirm MS_Data->Confirm

Figure 3: Integrated workflow for the spectroscopic characterization of a chemical entity.

References

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  • Khetrapal, C. L., & Pande, U. C. (1964). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 60(5), 333-339. Available at: [Link]

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A Strategic Guide to Unveiling the Therapeutic Targets of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3,5-Dibromophenyl)pivalamide is a synthetic compound whose biological activities and therapeutic targets remain largely uncharacterized.[1][2][3][4][5] This technical guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential molecular targets. Moving beyond a rigid template, this document provides a logical and experimentally robust workflow designed for researchers, scientists, and drug development professionals. We will navigate from broad, unbiased screening approaches to hypothesis-driven functional validation, integrating computational prediction, biophysical analysis, and cell-based functional assays. The core philosophy is to build a self-validating cascade of evidence to confidently pinpoint the mechanism of action, thereby illuminating the therapeutic potential of this and other novel chemical entities.

Introduction: The Challenge of a Novel Chemical Entity

The journey of a potential therapeutic from a chemical structure to a clinical candidate is predicated on a foundational principle: understanding its precise mechanism of action.[6][7] this compound, with its dibrominated phenyl ring and pivalamide moiety, represents a common starting point in drug discovery—a molecule with potential, but an unknown purpose. The critical first step is to identify its specific biological target(s).[8] This process is not merely an academic exercise; it is a crucial step that de-risks subsequent development, informs patient selection strategies, and predicts potential on- and off-target effects.[9][10]

This guide outlines a strategic workflow to deorphanize this compound, establishing a clear line of sight from molecular interaction to potential therapeutic function.

Phase I: Hypothesis Generation & Unbiased Discovery

We will initiate the investigation with parallel efforts: generating educated hypotheses based on chemical structure and employing an unbiased screen to capture unanticipated interactions.

Computational Target Prediction: An In Silico First Pass

Before committing to resource-intensive wet-lab experiments, computational methods can narrow the field of potential targets.[11][12] Ligand-based approaches, which operate on the principle that similar molecules often bind to similar targets, are particularly useful.[13]

  • Methodology: Utilize web servers like SwissTargetPrediction.[13] These tools compare the 2D and 3D structure of this compound against extensive databases of known ligands for thousands of proteins.[13] The output is a ranked list of the most probable protein targets.

  • Causality: This step is a cost-effective prioritizing filter. The N-phenylpivalamide scaffold may show similarity to known ligands for specific protein families. For instance, the presence of a substituted phenyl ring is a common feature in inhibitors of protein kinases and enzymes like Indoleamine 2,3-dioxygenase (IDO1). This initial computational screen provides the basis for our first set of hypotheses.

Unbiased Target Identification: Affinity Chromatography-Mass Spectrometry

To cast a wide, unbiased net, we will employ a chemical proteomics approach to physically isolate binding partners from a complex biological sample.

  • Protocol: Immobilization and Pull-down

    • Ligand Immobilization: Synthesize an analog of this compound with a linker arm suitable for covalent attachment to chromatography beads (e.g., NHS-activated sepharose). A control column with the linker and no compound is essential.

    • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a human cancer cell line like SKOV-3 for oncology applications).

    • Affinity Chromatography: Incubate the lysate with both the compound-bound beads and the control beads. Proteins that specifically bind to this compound will be retained on the experimental column.

    • Elution: Elute the bound proteins using a denaturing buffer.

    • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis & Trustworthiness: True targets will be significantly enriched in the experimental pull-down compared to the control column. This self-validating system, comparing experimental to control, minimizes the identification of non-specific binders. The output is a list of high-confidence candidate binding proteins.

cluster_0 Phase I: Target Discovery cluster_1 Computational Prediction cluster_2 Unbiased Chemical Proteomics comp This compound comp_pred SwissTargetPrediction comp->comp_pred aff_chrom Affinity Chromatography- Mass Spectrometry comp->aff_chrom hypo Hypothesized Targets (e.g., Kinases, IDO1) comp_pred->hypo unbiased_hits Unbiased Hit List aff_chrom->unbiased_hits

Caption: Phase I Workflow: Parallel computational and unbiased discovery.

Phase II: Target Validation and Engagement in a Cellular Context

Identifying a potential binding partner is only the first step. The critical follow-up is to confirm this interaction occurs within the complex milieu of a living cell.[8][9]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[14][15][16][17] An increase in the melting temperature of a protein in the presence of the compound is direct evidence of target engagement.[18]

  • Protocol: Isothermal Dose-Response (ITDRF) CETSA

    • Cell Treatment: Treat intact cells with a range of concentrations of this compound alongside a vehicle control (e.g., DMSO).

    • Heating: Heat the cell suspensions to a specific temperature (predetermined from a full melt curve to be on the slope of the protein's denaturation curve) for 3 minutes, followed by rapid cooling.

    • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.

    • Quantification: Quantify the amount of soluble target protein remaining using a specific antibody-based method like Western Blot or an ELISA.

    • Data Analysis: Plot the amount of soluble protein against the compound concentration. A sigmoidal curve indicates dose-dependent stabilization of the target protein.

  • Expertise & Trustworthiness: CETSA is the gold standard for confirming a compound engages its target in a physiological context.[16][18] It accounts for cell permeability and intracellular competition, providing much stronger evidence than a simple in vitro binding assay. A positive CETSA result validates the hits from Phase I.

start Treat cells with compound gradient heat Heat at constant temperature (Tx) start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble vs. aggregated lyse->centrifuge quantify Quantify soluble target protein centrifuge->quantify plot Plot [Soluble Protein] vs. [Compound] quantify->plot

Caption: Isothermal Dose-Response CETSA Workflow.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Once a target is validated by CETSA, SPR provides high-resolution, label-free, real-time data on the binding kinetics (association and dissociation rates) and affinity (KD).[19][20][21][22]

  • Protocol: Kinetic Analysis

    • Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.

    • Analyte Injection: Flow precise concentrations of this compound over the chip surface.

    • Detection: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds and dissociates, generating a sensorgram.

    • Kinetic Fitting: Fit the sensorgram data to kinetic models to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

  • Causality: This step provides quantitative validation of the binding interaction. A low (e.g., nanomolar) KD value indicates a high-affinity interaction, strengthening the case for this protein being a primary target. Comparing the kinetics of this compound to known inhibitors of the target provides a benchmark for its potency.

Phase III: Hypothesis-Driven Functional Characterization

With a validated target in hand, we must now determine if binding translates into functional modulation. Based on our initial computational analysis, we will prioritize functional assays for protein kinases and IDO1.

Scenario A: The Target is a Protein Kinase

Kinases are central regulators of cell signaling, making them major drug targets.[23][24] Dysregulation of kinase activity is implicated in numerous diseases.[24]

  • Experiment 1: Broad Kinome Profiling

    • Methodology: Submit this compound to a commercial kinome profiling service (e.g., KINOMEscan®, Reaction Biology, Pharmaron).[25][26][27] These services typically use binding assays (measuring affinity) or activity assays to screen the compound against a panel of hundreds of human kinases.[24][28]

    • Rationale: This provides a rapid, comprehensive overview of the compound's selectivity. An ideal inhibitor will potently inhibit its primary target with minimal activity against other kinases, reducing the likelihood of off-target side effects.

  • Experiment 2: In Vitro Kinase Activity Assay

    • Protocol: Use a universal kinase activity kit (e.g., from R&D Systems, Sigma-Aldrich, BioAssay Systems) or a target-specific kit.[29] These assays typically measure the consumption of ATP or the generation of ADP as the kinase phosphorylates its substrate.

      • Incubate the purified kinase, its specific substrate, and ATP with varying concentrations of this compound.

      • Measure the reaction product (e.g., ADP) using a coupled enzymatic reaction that produces a colorimetric or fluorescent signal.

      • Calculate the IC50 value—the concentration of the compound required to inhibit 50% of the kinase's activity.

    • Data Presentation:

CompoundTarget KinaseIC50 (nM)Kinome Selectivity (S-Score @ 1µM)
This compound Kinase X500.05
Reference InhibitorKinase X150.02
  • Experiment 3: Cellular Phosphorylation Assay

    • Methodology: Treat cells with this compound and measure the phosphorylation status of a known downstream substrate of the target kinase using Western Blot or multiplex immunoassays.[30]

    • Rationale: A decrease in substrate phosphorylation provides the final piece of evidence: the compound enters the cell, binds its target kinase (confirmed by CETSA), and functionally inhibits its catalytic activity, leading to a downstream signaling effect.

Scenario B: The Target is Indoleamine 2,3-dioxygenase (IDO1)

IDO1 is a key immune-regulatory enzyme that is a target in cancer immunotherapy.[31][32] It catabolizes tryptophan into kynurenine, suppressing the local immune response.[31][33]

  • Experiment 1: In Vitro IDO1 Enzymatic Assay

    • Protocol: Utilize a commercially available IDO1 inhibitor screening kit (e.g., from BPS Bioscience, Aurora Biolabs, Abcam, Sigma-Aldrich).[31][32][34][35][36][37]

      • Incubate recombinant human IDO1 enzyme with its substrate L-tryptophan and cofactors in the presence of varying concentrations of this compound.

      • The reaction produces N-formylkynurenine. This product can be measured directly by its absorbance at 321 nm or converted to a fluorescent product for higher sensitivity.[31][32][35]

      • Calculate the IC50 value from the dose-response curve.

    • Rationale: This biochemical assay directly confirms that the compound can inhibit the catalytic function of the purified IDO1 enzyme.

  • Experiment 2: Cell-Based IDO1 Functional Assay

    • Methodology: Use a cell-based assay to measure the inhibition of IDO1 activity in a more physiologically relevant setting.[33][38]

      • Use a human cell line that expresses IDO1 upon stimulation, such as the ovarian cancer cell line SKOV-3.[33] Treat the cells with interferon-gamma (IFNγ) to induce IDO1 expression.

      • Simultaneously treat the cells with varying concentrations of this compound.

      • After incubation, collect the cell culture supernatant.

      • Quantify the amount of kynurenine produced (the downstream metabolite of IDO1 activity) using a colorimetric reaction (e.g., with p-DMAB) or by HPLC.[39]

    • Trustworthiness: A reduction in kynurenine levels in the cell-based assay demonstrates that the compound is cell-permeable and can inhibit IDO1 in its native environment, validating the in vitro results.[33][39]

Data Integration and Pathway Analysis

The final step is to synthesize all the data to build a coherent mechanistic model. If this compound is validated as a selective kinase inhibitor, the next step is to map its position in known signaling pathways (e.g., MAPK, PI3K/Akt). This informs the potential therapeutic indications (e.g., oncology, inflammation). If it is an IDO1 inhibitor, its therapeutic path would likely be in immuno-oncology.

cluster_kinase Hypothetical Kinase Pathway compound This compound kinase_x Kinase X compound->kinase_x Inhibition (IC50 = 50 nM) substrate Substrate Protein kinase_x->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (e.g., Proliferation) p_substrate->response

Caption: Hypothetical signaling pathway for a kinase target.

Conclusion

This guide provides a robust, logical, and technically grounded framework for the elucidation of the therapeutic targets of this compound. By systematically progressing from broad, unbiased discovery and computational prediction to rigorous biophysical and cellular validation, researchers can build a high-confidence profile of the compound's mechanism of action. This strategy, rooted in the principles of causality and self-validation, minimizes the risk of costly late-stage failures and provides a solid foundation for advancing a novel chemical entity through the drug discovery pipeline.[6][7][9]

References

  • Current time information in Miami, FL, US. (n.d.). Google.
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  • Drug Discovery Workflow - What is it?. (n.d.). Vipergen. Retrieved January 7, 2026, from [Link]

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  • Target prediction of small molecules with information of key molecular interactions. (2012). PubMed. Retrieved January 7, 2026, from [Link]

  • IDO1 Activity Assay Kit for Inhibitor Screening. (n.d.). Aurora Biolabs. Retrieved January 7, 2026, from [Link]

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  • IDO1 Fluorogenic Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 7, 2026, from [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). PMC. Retrieved January 7, 2026, from [Link]

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  • From Target Identification to Approval: Understanding Drug Discovery Cycles. (n.d.). LinkedIn. Retrieved January 7, 2026, from [Link]

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An In-depth Technical Guide to N-(3,5-Dibromophenyl)pivalamide Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Substituted Phenylamides in Drug Discovery

In the landscape of modern medicinal chemistry, the N-aryl amide scaffold represents a privileged structure, forming the backbone of numerous therapeutic agents. Among these, derivatives of N-(3,5-Dibromophenyl)pivalamide are gaining attention as a versatile core for the development of novel modulators of biological systems. The dibromo-substitution pattern on the phenyl ring provides a unique combination of lipophilicity and hydrogen bonding capabilities, while the sterically hindered pivalamide group can influence molecular conformation and metabolic stability. This guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this class of compounds, intended for researchers and professionals in the field of drug development.

This document will delve into the synthetic routes for creating a library of these molecules, detail the established protocols for evaluating their biological efficacy, particularly in oncology and enzyme inhibition, and explore the structure-activity relationships (SAR) that govern their potency and selectivity.

Core Synthesis and Derivatization Strategies

The foundational synthesis of this compound is a straightforward yet robust process, typically achieved through the acylation of 3,5-dibromoaniline with pivaloyl chloride. This reaction serves as the cornerstone for producing the core scaffold, from which a diverse array of analogs can be generated.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the core scaffold this compound.

Materials:

  • 3,5-Dibromoaniline

  • Pivaloyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 3,5-dibromoaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine (1.1 eq), to the solution to act as an acid scavenger.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirring solution via a dropping funnel over a period of 15-20 minutes. The steric hindrance of pivaloyl chloride helps to control the reaction rate.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and perform an aqueous workup. Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.

Workflow for Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Strategies A 3,5-Dibromoaniline C Acylation Reaction (DCM, Base) A->C B Pivaloyl Chloride B->C D This compound (Core Scaffold) C->D Purification E Modification of Pivaloyl Group (e.g., other acyl chlorides) D->E F Modification of Phenyl Ring (e.g., Suzuki or Buchwald-Hartwig coupling) D->F G Diverse Analogs E->G F->G

Caption: Synthetic workflow for the core scaffold and subsequent derivatization.

Biological Evaluation: Uncovering Therapeutic Potential

While direct biological data on this compound derivatives is emerging, the broader class of substituted phenylamides has shown significant promise in several therapeutic areas, most notably as anticancer agents and enzyme inhibitors. The 3,5-dibromophenyl moiety is a recurring motif in compounds targeting various protein kinases.

Anticancer Activity

The N-phenyl amide scaffold is present in numerous kinase inhibitors. The rationale for investigating this compound derivatives as anticancer agents is supported by studies on analogous structures. For instance, various N-phenyl benzamide derivatives have demonstrated potent inhibitory activity against receptor tyrosine kinases like FGFR1, which are implicated in non-small cell lung cancer.[1][2] Similarly, related structures have been explored as inhibitors of Bruton's tyrosine kinase (BTK) and Aurora kinases, both of which are critical targets in cancer therapy.[3]

A typical workflow for assessing the anticancer potential of newly synthesized derivatives involves a multi-stage process, beginning with broad in vitro screening and progressing to more focused mechanistic and in vivo studies.

Experimental Protocol: In Vitro Anticancer Cell Line Screening (MTT Assay)

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of compounds on cancer cell lines.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H520 for lung cancer, OVCAR-8 for ovarian cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

Workflow for Anticancer Drug Screening

G A Compound Library (this compound Derivatives) B In Vitro Cell Viability Assay (e.g., MTT on Cancer Cell Panel) A->B C Determine IC50 Values B->C D Hit Identification (Potent Compounds) C->D E Mechanism of Action Studies (e.g., Kinase Inhibition, Apoptosis Assay) D->E F Lead Optimization (SAR-guided Synthesis) E->F G In Vivo Xenograft Models E->G F->A Iterative Refinement H Preclinical Candidate G->H

Caption: A typical workflow for screening and developing anticancer compounds.

Enzyme Inhibition

The N-(3,5-Dibromophenyl) moiety is a key feature in a number of enzyme inhibitors. For example, analogs of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide have been identified as inhibitors of acetyl- and butyrylcholinesterase.[6] This suggests that the dibromophenyl group can effectively interact with enzyme active sites. The pivalamide portion of the molecule can be systematically modified to probe for optimal interactions and to fine-tune selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to quantify the inhibitory effect of a compound on a specific protein kinase.[4]

Objective: To determine the IC50 of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Specific kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compound in DMSO

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the test compound dilutions, the kinase, and the substrate peptide in the kinase assay buffer.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold is crucial for optimizing its biological activity.[1] While specific SAR studies on this exact scaffold are limited, we can infer valuable insights from related compound series.

Key Structural Insights and Hypotheses:

  • The Dibromophenyl Ring: The two bromine atoms are expected to form halogen bonds with protein residues and contribute to the compound's lipophilicity, potentially enhancing cell permeability and binding affinity. Modifications at other positions of the phenyl ring, for example through Suzuki coupling, could be explored to probe for additional interactions.

  • The Amide Linker: The amide bond provides a critical hydrogen bond donor (N-H) and acceptor (C=O) which are often essential for anchoring the molecule in a binding pocket.

  • The Pivaloyl Group (tert-Butyl): The bulky tert-butyl group can serve multiple purposes. It can induce a specific conformation that is favorable for binding. Its steric bulk can also shield the amide bond from hydrolysis by metabolic enzymes, thereby improving the compound's pharmacokinetic profile. Replacing the tert-butyl group with other alkyl or aryl groups can provide valuable SAR data regarding the size and nature of the required substituent.

Logical Relationship in SAR Analysis

G cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core This compound ModA A: Phenyl Ring (e.g., different substitutions) Core->ModA Modify ModB B: Amide Linker (e.g., thioamide, reverse amide) Core->ModB Modify ModC C: Pivaloyl Group (e.g., vary steric/electronic properties) Core->ModC Modify Outcome1 Potency (IC50) ModA->Outcome1 Impacts Outcome2 Selectivity ModA->Outcome2 Impacts Outcome3 Pharmacokinetics (ADME) ModA->Outcome3 Impacts ModB->Outcome1 Impacts ModB->Outcome2 Impacts ModB->Outcome3 Impacts ModC->Outcome1 Impacts ModC->Outcome2 Impacts ModC->Outcome3 Impacts

Caption: Relationship between structural modifications and biological outcomes in SAR studies.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries for screening against a wide range of biological targets.

Future research should focus on:

  • Systematic Derivatization: Synthesizing and testing a focused library of analogs to establish a clear SAR for specific targets, such as protein kinases or other enzymes.

  • Mechanism of Action Studies: For any identified "hit" compounds, detailed biochemical and cellular assays should be conducted to elucidate their precise mechanism of action.

  • In Vivo Evaluation: Promising lead compounds with good in vitro potency and favorable ADME properties should be advanced to in vivo models of disease, such as xenograft models for cancer, to assess their therapeutic efficacy.[7][8]

References

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. BenchChem.
  • Vemuri, R., & Shishodia, S. (2014). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1165, 1-13.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vivo Xenograft Studies of Cdk11 Inhibitors. BenchChem.
  • Gao, C., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • Uckun, F. M., et al. (1999). Rational design and synthesis of a novel anti-leukemic agent targeting Bruton's tyrosine kinase (BTK), LFM-A13 [alpha-cyano-beta-hydroxy-beta-methyl-N-(2, 5-dibromophenyl)propenamide]. The Journal of biological chemistry, 274(14), 9587-99.
  • Holeckova, E., et al. (2020). N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide Analogues: Novel Acetyl- and Butyrylcholinesterase Inhibitors. Current topics in medicinal chemistry, 20(23), 2094-2105.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • Sharma, V., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules (Basel, Switzerland), 28(19), 6936.

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N-(3,5-Dibromophenyl)pivalamide: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3,5-Dibromophenyl)pivalamide is a halogenated aromatic amide that holds potential as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive review of the available research on this compound and its analogs, offering insights for researchers, scientists, and drug development professionals. While direct research on this compound is limited, this document synthesizes information from closely related structures to project its chemical properties, plausible synthetic routes, and potential biological activities. The guide covers its synthesis, potential as a scaffold in drug discovery, and prospective therapeutic applications, including in anti-inflammatory and anticancer research. Detailed experimental protocols, data summaries, and pathway diagrams are provided to facilitate further investigation and application of this compound in drug development programs.

Introduction

This compound, with the CAS Number 1020252-74-7, is a synthetic organic compound characterized by a pivalamide group attached to a 3,5-dibrominated phenyl ring.[1][2][3][4] The presence of bromine atoms, a bulky t-butyl group, and an amide linkage bestows upon it specific steric and electronic properties that are of interest in medicinal chemistry. Halogenated compounds are prevalent in many pharmaceuticals, often enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[5] The pivaloyl group can provide steric hindrance, influencing the molecule's conformation and interaction with protein binding sites.

This guide aims to provide a thorough technical overview of this compound, leveraging data from analogous structures to elucidate its potential in drug discovery.

Chemical Properties and Synthesis

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 1020252-74-7[1][2][3][4]
Molecular Formula C₁₁H₁₃Br₂NO[1][2]
Molecular Weight 335.04 g/mol [1][2]
IUPAC Name N-(3,5-dibromophenyl)-2,2-dimethylpropanamide[2]
Canonical SMILES CC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)Br[2]
Synthesis

The most direct and common method for the synthesis of this compound is the acylation of 3,5-dibromoaniline with pivaloyl chloride. This reaction is a standard amide bond formation and can be carried out under various conditions.

The logical flow for the synthesis is outlined in the diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 3,5-Dibromoaniline Reaction Acylation in the presence of a base (e.g., Pyridine or Triethylamine) in an aprotic solvent (e.g., DCM or THF) Reactant1->Reaction Reactant2 Pivaloyl Chloride Reactant2->Reaction Product This compound Reaction->Product

Caption: General workflow for the synthesis of this compound.

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • 3,5-Dibromoaniline

  • Pivaloyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromoaniline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Potential as a Scaffold in Drug Discovery

The this compound structure can be considered a "scaffold" that can be chemically modified to create a library of related compounds for drug screening. The dibromophenyl ring offers sites for further functionalization through cross-coupling reactions, while the amide linkage can be modified or replaced. This concept is central to modern medicinal chemistry.[6]

Scaffold_Hopping cluster_modifications Potential Modifications cluster_outcomes Desired Outcomes Core This compound Core Scaffold Mod1 Suzuki Coupling at Bromine Positions Core->Mod1 Diversification Mod2 Buchwald-Hartwig Amination Core->Mod2 Diversification Mod3 Modification of Pivaloyl Group Core->Mod3 Diversification Mod4 Amide Bond Replacement Core->Mod4 Diversification Outcome1 Improved Potency Mod1->Outcome1 Leads to Outcome2 Enhanced Selectivity Mod1->Outcome2 Leads to Outcome3 Better Pharmacokinetic Profile Mod1->Outcome3 Leads to Outcome4 Novel Biological Activity Mod1->Outcome4 Leads to Mod2->Outcome1 Leads to Mod2->Outcome2 Leads to Mod2->Outcome3 Leads to Mod2->Outcome4 Leads to Mod3->Outcome1 Leads to Mod3->Outcome2 Leads to Mod3->Outcome3 Leads to Mod3->Outcome4 Leads to Mod4->Outcome1 Leads to Mod4->Outcome2 Leads to Mod4->Outcome3 Leads to Mod4->Outcome4 Leads to

Caption: Scaffold hopping and diversification potential of this compound.

Prospective Biological Activities and Therapeutic Applications

While direct biological data for this compound is scarce, the activities of structurally related compounds provide a strong basis for predicting its potential therapeutic applications.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory properties of compounds containing a substituted phenylamide core.[7][8][9][10] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways such as NF-κB.[8]

Hypothesized Mechanism of Action:

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor Pathway NF-κB Signaling Pathway Receptor->Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Pathway->Cytokines Activation Target This compound (Hypothesized Inhibitor) Target:f0->Pathway Inhibition

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Anticancer Activity

The dibromophenyl motif is present in various compounds investigated for their anticancer properties.[11][12][13][14][15] The proposed mechanisms are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. For example, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been explored as FGFR1 inhibitors for non-small cell lung cancer.[16]

Potential Molecular Targets in Oncology:

  • Kinases: Many kinase inhibitors incorporate a substituted phenylamide scaffold. The specific kinase target would depend on the overall conformation and pharmacophore of the molecule.

  • Tubulin: Compounds that bind to tubulin and disrupt microtubule formation are effective anticancer agents. The steric and electronic properties of this compound could favor such interactions.

  • Apoptosis Pathways: The compound could potentially induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.

Enzyme Inhibition

The pivalamide moiety can confer selectivity for certain enzyme active sites. Analogs of this compound could be investigated as inhibitors of various enzymes, including:

  • DNA Gyrase: N-phenyl-4,5-dibromopyrrolamides have been developed as inhibitors of bacterial DNA gyrase B.[17]

  • Indoleamine 2,3-dioxygenase (IDO1): A novel IDO1 inhibitor with a N-(3-bromophenyl) group has been discovered through knowledge-based drug design.[18]

  • Phosphodiesterases (PDEs): A potent and selective PDE4 inhibitor, N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide, has been identified.[19]

Structure-Activity Relationship (SAR) Insights from Analogs

Although a formal SAR study for this compound is not available, we can infer potential relationships from related molecules.

MoietyPosition/ModificationPotential Impact on ActivityReference
Dibromophenyl Ring Substitution at bromine positionsCan modulate potency and selectivity. Introduction of other groups via cross-coupling can explore new binding pockets.[20]
Amide Linker Replacement with other linkers (e.g., sulfonamide, urea)Alters hydrogen bonding capacity and conformational flexibility, impacting target binding.[20]
Pivaloyl Group Replacement with other alkyl or aryl groupsModifies steric bulk and lipophilicity, affecting solubility and binding.[21][22]

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. Based on the analysis of structurally related compounds, it holds promise as a versatile scaffold for the development of novel therapeutics, particularly in the areas of inflammation and oncology.

Future research should focus on:

  • Systematic Synthesis of Analogs: A library of derivatives should be synthesized to explore the structure-activity relationships.

  • Broad Biological Screening: The compound and its analogs should be screened against a wide range of biological targets, including kinases, proteases, and inflammatory pathway components.

  • In-depth Mechanistic Studies: For any identified "hits," detailed studies should be conducted to elucidate the mechanism of action.

  • Pharmacokinetic Profiling: Promising lead compounds should be evaluated for their ADME (absorption, distribution, metabolism, and excretion) properties.

This technical guide provides a foundational understanding of this compound and its potential in drug discovery. It is intended to serve as a catalyst for further research into this promising chemical scaffold.

References

  • Satyanarayana KVVV, Venkata Swamy Tangeti, Eswar Kumar K.
  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers.
  • Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. MDPI.
  • Anti-Inflammatory Activity of N
  • New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors. PMC.
  • Scaffold Hopping in Drug Discovery.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI.
  • Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. PubMed.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed.
  • Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Publishing.
  • Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. PubMed.
  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC - PubMed Central.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed.
  • Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. PubMed.
  • The Chromenopyridine Scaffold: A Privileged Pl
  • 1020252-74-7| Chemical Name : N-(3,5-Dibromophenyl)
  • Synthesis, Biological Evaluation, and Molecular Modeling of 3,5-substituted-N1-phenyl-N4,N4-di-n-butylsulfanilamides as Antikinetoplastid Antimicrotubule Agents. PubMed.
  • Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)
  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed.
  • Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. PubMed.
  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)
  • Special Issue on “The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value”. MDPI.
  • Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine. PubMed.
  • Fragment-to-Lead Medicinal Chemistry Public
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC - NIH.
  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC - NIH.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed.
  • Structure-activity relationships of norepinephrine reuptake inhibitors with benzothiadiazine dioxide or dihydrosulfostyril cores | Request PDF.
  • 1020252-74-7 | this compound. AiFChem.
  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central.
  • This compound | CAS 1020252-74-7. SCBT.
  • 1020252-74-7|this compound|BLD Pharm.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
  • CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668)

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An In-depth Technical Guide to the Safe Handling and Application of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(3,5-Dibromophenyl)pivalamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document details critical safety protocols, handling procedures, and experimental methodologies. The guide moves beyond a simple recitation of facts to explain the scientific rationale behind each step, ensuring a deep and practical understanding of the compound's properties and applications. By integrating expert insights with authoritative references, this whitepaper aims to be an essential resource for the safe and effective use of this compound in a laboratory setting.

Introduction and Scientific Context

This compound, with CAS Number 1020252-74-7, is an aromatic amide that serves as a crucial building block in organic synthesis. Its structure, featuring a dibrominated phenyl ring coupled with a sterically hindered pivalamide group, offers unique electronic and steric properties that are leveraged in the design of novel bioactive molecules. The presence of two bromine atoms provides reactive handles for further functionalization through cross-coupling reactions, while the pivaloyl group can influence molecular conformation and metabolic stability. Understanding the safe handling and synthesis of this compound is paramount for its successful application in research and development.

Hazard Identification and Risk Mitigation

A thorough understanding of the potential hazards associated with this compound and its precursors is the foundation of safe laboratory practice.

Hazard Profile of this compound

Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]

Hazard Profile of Key Precursors

The synthesis of this compound involves precursors that present their own significant hazards that must be managed.

  • Pivaloyl Chloride (CAS: 3282-30-2): A highly corrosive and flammable liquid.[3] It reacts violently with water, releasing hydrochloric acid, and can cause severe burns to the skin and eyes.[3] It is also fatal if inhaled.[4]

  • 3,5-Dibromoaniline (CAS: 626-40-4): A solid that is harmful if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin, eye, and respiratory irritation.[6]

Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential. The following PPE is mandatory when handling this compound and its precursors:

Personal Protective Equipment (PPE) Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes of corrosive liquids and irritating dusts.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact with corrosive and irritating substances.
Body Protection A flame-retardant laboratory coat.To protect against chemical splashes and fire hazards associated with flammable precursors.
Respiratory Protection Use in a well-ventilated fume hood. For large quantities or poor ventilation, a respirator may be necessary.To prevent inhalation of irritating dusts and corrosive vapors.

Experimental Protocols: Synthesis and Purification

The synthesis of this compound is typically achieved through the acylation of 3,5-dibromoaniline with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.[7][8][9]

Synthesis of this compound: A Step-by-Step Guide

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

  • 3,5-Dibromoaniline (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dibromoaniline (1.0 eq) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9][10]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is to control the exothermic nature of the acylation reaction.[]

  • Acyl Chloride Addition: Add a solution of pivaloyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture via the dropping funnel over 30 minutes. A slow addition rate is important to maintain temperature control.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, quench the reaction by slowly adding water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining HCl), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[12][13] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for amides include ethanol, acetone, or acetonitrile.[14]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical final step.

Spectroscopic Analysis
Technique Expected Observations Interpretation
¹H NMR Aromatic protons (singlet and triplet), amide proton (broad singlet), and pivaloyl protons (singlet).The chemical shifts, splitting patterns, and integration of the peaks will confirm the proton environment of the molecule.
¹³C NMR Aromatic carbons, carbonyl carbon, and aliphatic carbons of the pivaloyl group.The number and chemical shifts of the signals will correspond to the unique carbon atoms in the structure.
FTIR N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), C-N stretch, and aromatic C-H and C=C stretches.[15]The presence of these characteristic absorption bands confirms the amide functional group and the aromatic ring.
Mass Spectrometry A molecular ion peak (M⁺) and a characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ~1:2:1 ratio).[16][17]The mass of the molecular ion confirms the molecular weight, and the isotopic pattern is a definitive indicator of the presence of two bromine atoms.
Physical Properties
Property Value Source
Molecular Formula C₁₁H₁₃Br₂NO[2][3][8]
Molecular Weight 335.04 g/mol [2][3][8]
Appearance White to off-white solid[3]
Storage 2-8°C Refrigerator[3][8]

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is non-negotiable when working with this compound and its precursors.

General Handling
  • Always handle the compound in a well-ventilated fume hood.[3][5]

  • Avoid generating dust.[1]

  • Wash hands thoroughly after handling.[1][6]

  • Ensure all containers are properly labeled and stored in a cool, dry place away from incompatible materials.[3]

Emergency Response

The following diagram outlines the appropriate response to accidental exposure or spills.

G cluster_exposure Personal Exposure cluster_spill Spill start Emergency Event skin Skin Contact Wash with plenty of soap and water. Remove contaminated clothing. start->skin Exposure eye Eye Contact Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. start->eye Exposure inhalation Inhalation Move to fresh air. Call a POISON CENTER if you feel unwell. start->inhalation Exposure spill_small Small Spill Absorb with inert material (e.g., sand). Collect in a suitable container for disposal. start->spill_small Spill spill_large Large Spill Evacuate the area. Prevent entry into drains. Contact emergency services. spill_small->spill_large If large

Caption: Emergency response decision tree.

Conclusion

This compound is a valuable synthetic intermediate with diverse applications in scientific research. Its safe and effective use hinges on a comprehensive understanding of its chemical properties, associated hazards, and appropriate handling procedures. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely incorporate this compound into their synthetic workflows. By adhering to the principles of scientific integrity and a robust safety culture, the scientific community can continue to leverage the potential of this compound in advancing drug discovery and development.

References

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N-(3,5-Dibromophenyl)pivalamide: A Technical Guide for Investigating a Novel Biochemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3,5-Dibromophenyl)pivalamide is a readily available chemical compound with a structure suggestive of potential biological activity. While specific research on its biochemical applications is not yet prevalent in public literature, its core components—a dibrominated phenyl ring and a pivalamide moiety—are present in molecules with known pharmacological relevance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as a novel biochemical tool or a starting point for drug discovery. We will delve into its chemical characteristics, propose potential biological targets based on structural analogy, and provide detailed, self-validating experimental protocols to explore its bioactivity.

Introduction: The Rationale for Investigation

The quest for novel chemical probes and therapeutic lead compounds is a cornerstone of biomedical research. Small molecules with unique structural features can unlock new understandings of biological pathways and provide the foundation for next-generation medicines. This compound, with its distinct substitution pattern, represents an underexplored entity in chemical space. The presence of two bromine atoms on the phenyl ring can significantly influence its lipophilicity, metabolic stability, and ability to form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding. The pivalamide group, with its bulky tert-butyl moiety, can confer steric hindrance that may lead to selective interactions with biological targets.

This guide is structured to provide a logical and scientifically rigorous pathway for the characterization and potential application of this compound. By following the proposed methodologies, researchers can systematically evaluate its potential as a modulator of enzymatic activity, a disruptor of protein-protein interactions, or a tool to probe specific cellular signaling pathways.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in biochemical research.

Chemical Structure and Properties
PropertyValueSource
CAS Number 1020252-74-7[1][2][3]
Molecular Formula C₁₁H₁₃Br₂NO[1]
Molecular Weight 335.04 g/mol [1]
Appearance White to off-white solid (typical)General Chemical Supplier Information
Solubility Expected to be soluble in organic solvents like DMSO, ethanol, and methanol. Poorly soluble in water.Inferred from structure
Storage 2-8°C, desiccated[1]
Synthesis Outline

The synthesis of this compound is a straightforward amidation reaction. While specific reaction conditions for this exact molecule are not detailed in the provided search results, a general and reliable protocol can be proposed based on standard organic chemistry principles.

Proposed Synthetic Workflow:

G cluster_0 Synthesis of this compound start Starting Materials: - 3,5-Dibromoaniline - Pivaloyl chloride reaction Amidation Reaction: - Dissolve 3,5-dibromoaniline in a suitable aprotic solvent (e.g., DCM, THF). - Add a non-nucleophilic base (e.g., triethylamine, pyridine). - Add pivaloyl chloride dropwise at 0°C. - Stir at room temperature until completion (monitor by TLC). start->reaction Step 1 workup Aqueous Workup: - Quench with water or dilute acid. - Extract with an organic solvent. - Wash with brine. - Dry over anhydrous sodium sulfate. reaction->workup Step 2 purification Purification: - Remove solvent under reduced pressure. - Purify the crude product by recrystallization or column chromatography. workup->purification Step 3 product Final Product: This compound purification->product Step 4

Caption: Proposed synthetic workflow for this compound.

Proposed Biological Investigation: A Hypothesis-Driven Approach

Based on the structural motifs of this compound, we can hypothesize its potential to interact with several classes of biological targets. The following sections outline these hypotheses and provide detailed protocols for their investigation.

Hypothesis 1: Enzyme Inhibition

Many small molecule enzyme inhibitors feature aromatic rings and amide linkages. The dibromophenyl group could potentially interact with hydrophobic pockets in an enzyme's active site, while the pivalamide could provide steric bulk that influences binding specificity. Structurally related N-acyl anilines have been shown to inhibit various enzymes.

Proposed Target Classes for Screening:

  • Proteases: The amide bond could mimic a peptide bond, making it a candidate for protease inhibition.

  • Kinases: The aromatic ring could function as a hinge-binding motif.

  • Histone Deacetylases (HDACs): The overall shape and hydrophobicity may allow it to bind to the active site channel.

  • Cholinesterases: Some amide-containing compounds are known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[4].

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Plate Preparation: In a 96-well or 384-well plate, perform serial dilutions of the compound stock to achieve a range of final assay concentrations (e.g., 100 µM to 1 nM). Include positive and negative controls.

  • Enzyme and Substrate Addition: Add the target enzyme to each well, followed by a brief incubation period. Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

  • Signal Detection: Measure the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for Enzyme Inhibition Screening:

G cluster_0 Enzyme Inhibition Screening Workflow start This compound (DMSO Stock) dilution Serial Dilution in Assay Buffer start->dilution plate Dispense into Assay Plate dilution->plate enzyme Add Target Enzyme plate->enzyme substrate Add Substrate & Initiate Reaction enzyme->substrate read Kinetic Read on Plate Reader substrate->read analysis Data Analysis (IC50 Determination) read->analysis result Identification of Potential Enzyme Inhibition analysis->result G cluster_0 Antimicrobial Screening Workflow start This compound dilution Serial Dilution in Growth Media start->dilution inoculation Inoculate with Microbial Culture dilution->inoculation incubation Incubate under Growth Conditions inoculation->incubation mic Determine Minimum Inhibitory Concentration (MIC) incubation->mic result Quantify Antimicrobial Potency mic->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Advanced Studies and Future Directions

Should initial screening reveal promising activity, a series of follow-up studies will be crucial to validate and characterize the findings.

  • Mechanism of Action Studies: For enzyme inhibitors, this would involve kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive). For antimicrobials, this could include assays to assess effects on cell wall synthesis, protein synthesis, or DNA replication.

  • Cell-Based Assays: To assess the compound's effect in a more biologically relevant context, cytotoxicity assays (e.g., MTT, LDH) and target-specific cellular assays should be performed.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound will be essential to understand which parts of the molecule are critical for its activity and to potentially optimize its potency and selectivity.

  • In Vivo Studies: If a compound demonstrates high in vitro potency and low cytotoxicity, its pharmacokinetic properties and efficacy can be evaluated in animal models.

Conclusion

This compound represents a chemical scaffold with untapped potential in biochemical research and drug discovery. While direct evidence of its biological activity is currently lacking, its structural features provide a strong rationale for its investigation as an enzyme inhibitor or antimicrobial agent. The experimental workflows detailed in this guide offer a robust and systematic approach to exploring the bioactivity of this compound. The insights gained from such studies could lead to the discovery of a novel chemical probe for studying biological systems or a promising lead compound for the development of new therapeutics.

References

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The Halogen's Edge: A Technical Guide to the Biological Activity of Marine Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

The world's oceans, covering over 70% of our planet, represent a vast and largely untapped reservoir of chemical diversity.[1][2] Marine organisms, having evolved in complex and competitive ecosystems, have developed unique metabolic pathways to produce a vast array of secondary metabolites.[3] A significant and particularly intriguing class of these compounds are the halogenated marine natural products.[4][5] The incorporation of halogen atoms, primarily bromine and chlorine, into organic molecules is a common strategy in the marine environment, bestowing these compounds with potent and diverse biological activities.[4][6][7] This guide provides an in-depth exploration of the biological activities of these fascinating molecules, offering insights for researchers, scientists, and drug development professionals.

From fewer than 50 known examples in 1968, the number of identified halogenated natural products has surged to over 5,000, with the majority originating from marine sources.[8][9] This remarkable chemical diversity translates into a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[5][8][10][11][12][13][14] The presence of a halogen atom can dramatically influence a molecule's lipophilicity, conformation, and ability to interact with biological targets, often enhancing its therapeutic potential.[4][13]

The Antimicrobial Arsenal of the Oceans

The marine environment is a constant battleground for survival, and as a result, many marine organisms produce halogenated compounds as a chemical defense mechanism against microbial pathogens and biofouling.[8][9][15] These compounds represent a promising source of new antimicrobial agents, particularly in the face of rising antimicrobial resistance.[16]

Halogenated marine natural products exhibit activity against a wide range of pathogenic bacteria and fungi. For instance, numerous briarane diterpenoids isolated from the South China Sea gorgonian Dichotella gemmacea have demonstrated potent antibacterial properties.[8][9] Similarly, halogenated pyrroles, such as the marinopyrroles, have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[8][9]

Table 1: Selected Halogenated Marine Natural Products with Antimicrobial Activity

CompoundSource OrganismHalogenTarget Organism(s)Reported Activity (MIC/IC50)Reference(s)
Pestalachloride DPestalotiopsis sp. (fungus from soft coral)ChlorineE. coli, Vibrio anguillarum, V. parahaemolyticusMIC: 5.0, 10.0, 20.0 µM, respectively[15]
Massadine Chloride (3-O-methyl)Axinella sp. (deep-sea sponge)ChlorineS. aureus, B. subtilis, E. coli, P. aeruginosaIC50: 2.2–4.9 µM[8]
Bromophycoic Acids A-ECallophycus sp. (red alga)BromineMethicillin-resistant S. aureus (MRSA)MIC: 1.6–6.3 µg/mL[8]
Ageloline CStreptomyces sp. B188M101 (deep-sea bacterium)ChlorineStaphylococcus aureus, Stenotrophomonas maltophilia, Streptococcus pneumoniaeMIC: 6, 32, 64 µg/mL, respectively[17]
Tri-chlorinated depsidoneSpiromastix fungus (deep-sea derived)ChlorineS. aureus, Bacillus thuringiensis, B. subtilisMIC: 0.5–1.0 µg/mL[18]

The structural diversity of these antimicrobial compounds is vast, ranging from polyketides and alkaloids to terpenes and phenols.[13][18] This diversity underscores the immense potential of the marine environment as a source for novel antibiotic scaffolds.

Halogenated Compounds in the Fight Against Cancer

The search for novel anticancer therapeutics is a major focus of natural product research, and marine organisms have proven to be a particularly fruitful source.[1][6] Halogenation often enhances the cytotoxic and antiproliferative activities of marine natural products, making them promising candidates for drug development.[4][6]

A diverse array of halogenated marine compounds has demonstrated significant anticancer activity in preclinical studies. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways crucial for cancer cell survival and growth.[1] For example, neomangicols A and B, halogenated sesterterpenes from the marine fungus Fusarium, exhibit in vitro cytotoxicity against the HCT-116 human colon tumor cell line, while their non-halogenated counterpart is inactive.[4][19]

Table 2: Examples of Halogenated Marine Natural Products with Anticancer Activity

CompoundSource OrganismHalogenCancer Cell Line(s)Reported Activity (IC50/ED50)Reference(s)
Ecteinascidin-743 (Trabectedin)Ecteinascidia turbinata (tunicate)-L1210 leukemia cellsIC50: 0.5 ng/mL[6]
Neomangicol A & BFusarium sp. (marine fungus)ChlorineHCT-116 (human colon tumor)Cytotoxic[4][19]
Allianthrone AAspergillus alliaceusChlorineHCT-116, SK-Mel-5IC50: 9.0, 11.0 µM, respectively[14]
Chlorinated AzaphilonesChaetomium sp. NA-S01-R1ChlorineMCF-7, SF-268, A549IC50: 5.4–8.3 µM[18]
Salinosporamide A (Marizomib)Salinispora tropica (marine bacterium)ChlorineGlioblastomaIn Phase III clinical trials[20]

The unique chemical structures and potent biological activities of these compounds have led to several marine-derived anticancer agents entering clinical trials, with some already approved for therapeutic use.[1][6][20]

Modulating Inflammation: The Anti-inflammatory Potential of Marine Halogenated Compounds

Chronic inflammation is a key contributor to a wide range of human diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders.[21] Marine natural products have emerged as a promising source of novel anti-inflammatory agents with diverse mechanisms of action.[3][21][22][23]

Halogenated compounds from marine sources can interfere with various inflammatory pathways. For instance, many of these molecules inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the production of pro-inflammatory prostaglandins.[22] Others have been shown to inhibit phospholipase A2 (PLA2), another critical enzyme in the inflammatory cascade.[3]

Marine organisms such as sponges, algae, and corals are rich sources of anti-inflammatory halogenated compounds.[23] For example, cyclomarin A, a cyclic peptide from a marine actinomycete, has demonstrated potent anti-inflammatory and antiproliferative activities in both in vitro and in vivo models.[22]

The Biosynthesis of Halogen's Edge: The Role of Halogenases

The remarkable ability of marine organisms to incorporate halogens into organic molecules is facilitated by a class of enzymes known as halogenases.[24][25][26] These enzymes catalyze the formation of carbon-halogen bonds, a reaction that is often challenging to achieve through traditional synthetic chemistry.[26]

There are several classes of halogenases, each with distinct mechanisms and substrate specificities.[25][26]

  • Haloperoxidases: These enzymes utilize hydrogen peroxide to oxidize halide ions (Cl⁻, Br⁻, I⁻) to a more electrophilic species, which then reacts with the substrate.[24][26] Vanadium-dependent haloperoxidases are particularly common in marine algae.[27]

  • Flavin-dependent Halogenases (FDHs): This versatile group of enzymes uses a flavin cofactor to catalyze the electrophilic halogenation of a wide range of substrates, including aromatic rings and conjugated systems.[26][28]

  • Non-Heme Iron/2-Oxoglutarate-Dependent Halogenases: These enzymes employ a radical-based mechanism to install halogens at unactivated carbon centers.[25]

Understanding the mechanisms of these enzymes is not only crucial for elucidating the biosynthesis of these fascinating natural products but also opens up opportunities for their biotechnological production and the chemoenzymatic synthesis of novel halogenated compounds.

Methodologies for Discovery and Characterization

The discovery and characterization of novel halogenated marine natural products require a multidisciplinary approach, combining traditional natural product chemistry with modern analytical and bioassay techniques.

Bioassay-Guided Fractionation

A common strategy for isolating bioactive compounds is bioassay-guided fractionation. This iterative process involves:

  • Extraction: The marine organism is extracted with suitable solvents to obtain a crude extract.

  • Bioassay: The crude extract is tested for biological activity in a relevant assay (e.g., antimicrobial, cytotoxic).

  • Fractionation: If active, the extract is separated into fractions using chromatographic techniques (e.g., column chromatography, HPLC).

  • Iterative Testing and Fractionation: Each fraction is tested for activity, and the most active fractions are further purified until a pure, bioactive compound is isolated.

Modern Analytical Techniques

The structural elucidation of novel halogenated compounds relies heavily on a suite of sophisticated analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of the elemental composition of a molecule. The characteristic isotopic patterns of chlorine and bromine are particularly useful for identifying halogenated compounds.[29][30][31]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the complete chemical structure of a molecule, including the position of halogen atoms.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques are powerful tools for the separation, detection, and identification of halogenated compounds in complex mixtures.[32][33]

Workflow for the Discovery of Halogenated Marine Natural Products

The following diagram illustrates a typical workflow for the discovery of bioactive halogenated compounds from marine sources.

Halogenated_MNP_Discovery_Workflow cluster_collection_extraction Collection & Extraction cluster_screening_fractionation Screening & Fractionation cluster_isolation_elucidation Isolation & Elucidation cluster_evaluation Further Evaluation Marine_Organism Marine Organism Collection Extraction Solvent Extraction Marine_Organism->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay_Screening Bioassay Screening Crude_Extract->Bioassay_Screening Bioassay_Guided_Fractionation Bioassay-Guided Fractionation Bioassay_Screening->Bioassay_Guided_Fractionation Active_Fractions Active Fractions Bioassay_Guided_Fractionation->Active_Fractions Purification Purification (HPLC) Active_Fractions->Purification Pure_Compound Pure Halogenated Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, HRMS) Pure_Compound->Structure_Elucidation Mechanism_of_Action Mechanism of Action Studies Structure_Elucidation->Mechanism_of_Action In_Vivo_Studies In Vivo Studies Mechanism_of_Action->In_Vivo_Studies Lead_Compound Lead Compound for Drug Development In_Vivo_Studies->Lead_Compound

Caption: A generalized workflow for the discovery of bioactive halogenated marine natural products.

Conclusion and Future Directions

Halogenated marine natural products represent a rich and diverse source of biologically active compounds with significant potential for the development of new therapeutics. Their unique chemical structures and potent activities against a range of diseases underscore the importance of continued exploration of the marine environment.

Future research in this field will likely focus on several key areas:

  • Exploration of Uncharted Marine Environments: Deep-sea and other extreme marine habitats remain largely unexplored and may harbor novel microorganisms that produce unique halogenated compounds.

  • Advanced "-omics" Approaches: Genomics, transcriptomics, and metabolomics will play an increasingly important role in identifying novel biosynthetic gene clusters for halogenated compounds and in understanding their ecological roles.

  • Synthetic Biology and Metabolic Engineering: The heterologous expression of halogenase genes in microbial hosts could enable the sustainable production of rare or difficult-to-isolate halogenated compounds.

  • Chemoenzymatic Synthesis: The use of isolated halogenases as biocatalysts will facilitate the development of novel synthetic routes to create new halogenated derivatives with improved pharmacological properties.

The continued investigation of halogenated marine natural products holds immense promise for the discovery of the next generation of drugs to combat human diseases.

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Methodological & Application

Synthesis of N-(3,5-Dibromophenyl)pivalamide: A Detailed Protocol and Mechanistic Insight

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of N-(3,5-Dibromophenyl)pivalamide, a key intermediate in pharmaceutical research and development. The protocol details the N-acylation of 3,5-dibromoaniline with pivaloyl chloride via the robust and widely-used Schotten-Baumann reaction. This document offers an in-depth explanation of the reaction mechanism, a detailed, step-by-step experimental procedure, purification techniques, and methods for analytical characterization. The causality behind critical experimental choices is explained to ensure reproducibility and high yield. This guide is intended for researchers, medicinal chemists, and process development scientists requiring a reliable method for synthesizing substituted anilides.

Introduction and Scientific Background

The amide bond is one of the most fundamental linkages in organic chemistry and is a cornerstone of countless pharmaceutical agents. The synthesis of N-aryl amides from anilines is a critical transformation in drug discovery. This compound serves as a valuable building block, with the dibromophenyl moiety providing two reactive sites for further functionalization through cross-coupling reactions, while the sterically hindered pivaloyl group can influence molecular conformation and metabolic stability.

The chosen synthetic route is the Schotten-Baumann reaction, a reliable method for acylating amines (and alcohols) with acyl chlorides in the presence of a base.[1][2] The reaction is typically performed under biphasic conditions, with an organic solvent dissolving the amine and acyl chloride, and an aqueous base neutralizing the hydrochloric acid generated during the reaction.[3][4] This neutralization is essential as it prevents the protonation of the starting amine, which would render it non-nucleophilic, thereby driving the reaction equilibrium towards the amide product.[4]

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,5-dibromoaniline performs a nucleophilic attack on the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate. The reaction is driven to completion by the presence of an aqueous base, such as sodium hydroxide, which neutralizes the generated hydrochloric acid (HCl).

Overall Reaction:

Reaction scheme for the synthesis of this compound

Mechanism of the Schotten-Baumann Reaction:

  • Nucleophilic Attack: The amine's nitrogen atom attacks the carbonyl carbon of the pivaloyl chloride.[1][2]

  • Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Proton Transfer & Elimination: An external base (OH⁻) abstracts a proton from the positively charged nitrogen atom. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group to form the stable amide product.[1]

Experimental Protocol

This section provides a detailed, validated protocol for the synthesis of this compound.

Materials and Reagents

Quantitative data and key properties for the required reagents are summarized below.

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeProperties
3,5-DibromoanilineC₆H₅Br₂N250.9210.02.51 gSolid, toxic
Pivaloyl ChlorideC₅H₉ClO120.5811.01.27 mL (1.33 g)Liquid, corrosive, lachrymator
Sodium Hydroxide (NaOH)NaOH40.0025.01.0 gSolid, corrosive
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLSolvent, volatile, suspected carcinogen
Deionized WaterH₂O18.02-50 mLSolvent
Anhydrous Sodium SulfateNa₂SO₄142.04-~5 gDrying agent
Ethanol (95%)C₂H₅OH46.07-As neededRecrystallization solvent
Equipment
  • 250 mL Erlenmeyer flask or round-bottom flask

  • 100 mL Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (250 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (graduated cylinders, beakers)

  • Analytical balance

Synthetic Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure, from initial setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purification Purification & Analysis prep_amine Dissolve 3,5-dibromoaniline in Dichloromethane (DCM) combine Combine amine solution and NaOH solution in flask prep_amine->combine prep_base Prepare 10% aqueous NaOH solution prep_base->combine cool Cool mixture to 0-5 °C (Ice Bath) combine->cool add_acyl Add Pivaloyl Chloride dropwise with vigorous stirring cool->add_acyl react Stir at room temperature for 2-3 hours add_acyl->react monitor Monitor reaction by TLC react->monitor separate Transfer to separatory funnel & separate organic layer monitor->separate wash Wash organic layer with 1M HCl, sat. NaHCO₃, brine separate->wash dry Dry organic layer over anhydrous Na₂SO₄ wash->dry concentrate Filter and concentrate using rotary evaporator dry->concentrate purify Recrystallize crude solid from hot ethanol concentrate->purify isolate Collect pure crystals by vacuum filtration purify->isolate characterize Characterize by NMR, IR, Mass Spec, and Melting Point isolate->characterize product Final Product: This compound characterize->product

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation of Solutions:

    • In a 250 mL Erlenmeyer flask, dissolve 3,5-dibromoaniline (2.51 g, 10.0 mmol) in dichloromethane (50 mL). Place a magnetic stir bar in the flask.

    • In a separate beaker, prepare the aqueous base by dissolving sodium hydroxide (1.0 g, 25.0 mmol) in deionized water (25 mL). Causality: A sufficient excess of base is used to neutralize the HCl byproduct and catalyze the reaction.

  • Reaction Setup:

    • Place the flask containing the aniline solution on a magnetic stirrer and begin stirring. Place the entire setup in an ice bath to cool the solution to between 0 and 5 °C.

    • Slowly add the aqueous sodium hydroxide solution to the stirred aniline solution. A biphasic mixture will form.[3]

  • Addition of Acyl Chloride:

    • Using a dropping funnel or pipette, add pivaloyl chloride (1.27 mL, 11.0 mmol) dropwise to the vigorously stirred, cold biphasic mixture over 15-20 minutes. Causality: Slow, dropwise addition is crucial to control the exothermic nature of the acylation and prevent potential side reactions.

    • A white precipitate of the amide product may begin to form during the addition.[1]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue to stir the reaction vigorously for 2-3 hours to ensure completion.

    • The reaction can be monitored by Thin-Layer Chromatography (TLC) by spotting the organic layer against the starting aniline. The absence of the smell of pivaloyl chloride is also a good indicator of reaction completion.[1]

  • Work-Up and Isolation:

    • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

    • Separate the lower organic (DCM) layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 25 mL) - to remove any unreacted 3,5-dibromoaniline.

      • Saturated sodium bicarbonate solution (2 x 25 mL) - to remove any unreacted pivaloyl chloride and residual acid.

      • Brine (1 x 25 mL) - to remove residual water.

    • Dry the separated organic layer over anhydrous sodium sulfate for 15-20 minutes.[3]

    • Filter off the drying agent and transfer the filtrate to a round-bottom flask.

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude solid product.

  • Purification:

    • The crude this compound can be purified by recrystallization.[5]

    • Dissolve the crude solid in a minimum amount of hot 95% ethanol.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified white crystals by vacuum filtration using a Büchner funnel, washing them with a small amount of cold ethanol.

    • Dry the product in a vacuum oven or air-dry to a constant weight.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the dibromophenyl ring and the characteristic singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: Expect signals for the aromatic carbons, the carbonyl carbon, and the quaternary and methyl carbons of the tert-butyl group.

  • FT-IR (ATR): Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and C-Br stretching.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the molecular weight of the product (335.02 g/mol ), with the characteristic isotopic pattern for two bromine atoms.

Safety and Handling

  • 3,5-Dibromoaniline: Toxic if swallowed or in contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pivaloyl Chloride: Corrosive and a lachrymator (causes tearing). It reacts violently with water. Handle only in a well-ventilated fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of this compound using the Schotten-Baumann reaction. By carefully controlling the reaction conditions and following the outlined work-up and purification procedures, researchers can obtain the target compound in high yield and purity. The mechanistic insights and explanations for key procedural steps provide a solid foundation for adapting this methodology to related substrates in drug discovery and development programs.

References

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Application Notes and Protocols for Pivaloyl Chloride Amidation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Robust Amide Bond Formation

Introduction: The Strategic Role of Pivaloyl Chloride in Amide Synthesis

Pivaloyl chloride ((CH₃)₃COCl), also known as trimethylacetyl chloride, is a highly valuable acylating agent in modern organic synthesis.[1] Its primary utility lies in the formation of amide bonds, a cornerstone transformation in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The distinct feature of pivaloyl chloride is its sterically demanding tert-butyl group. This bulkiness imparts unique properties to the resulting pivaloyl amides, such as increased stability and crystallinity, which can be advantageous for purification and handling. However, this steric hindrance also influences its reactivity, necessitating carefully optimized reaction conditions for efficient amide bond formation.

This guide provides an in-depth exploration of pivaloyl chloride amidation, moving beyond a simple recitation of steps to elucidate the underlying chemical principles. We will delve into the reaction mechanism, dissect critical experimental parameters, provide a detailed and robust protocol, and offer practical troubleshooting advice to empower researchers in achieving high-yielding, clean, and reproducible results.

Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The amidation of an amine with pivaloyl chloride proceeds via a classic nucleophilic acyl substitution mechanism, often conducted under Schotten-Baumann conditions.[3][4][5] The reaction is generally fast and exothermic.

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of pivaloyl chloride. This forms a transient tetrahedral intermediate.[4][6]

  • Chloride Ion Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrogen chloride (HCl) generated in the reaction.[7] Failure to scavenge the HCl would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[8][9]

Visualizing the Mechanism

Caption: Nucleophilic acyl substitution mechanism of pivaloyl chloride amidation.

Critical Reaction Parameters: A Quantitative Overview

The success of a pivaloyl chloride amidation hinges on the careful control of several key parameters. The choice of base, solvent, temperature, and stoichiometry are all interconnected and must be optimized for the specific amine substrate.

ParameterRecommended ConditionsRationale & Expert Insights
Stoichiometry (Amine:PivCl:Base) 1 : 1.0-1.2 : 1.1-2.2A slight excess of pivaloyl chloride can drive the reaction to completion. At least one equivalent of base is required to neutralize the generated HCl.[8] Often, two equivalents of the amine substrate itself can be used, with one acting as the nucleophile and the other as the base.[10] For valuable amines, using a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is more atom-economical.[3][8]
Base Triethylamine (TEA), Pyridine, DIPEA, Aqueous NaOH/K₂CO₃Organic Bases (TEA, Pyridine): Used in aprotic organic solvents. They are non-nucleophilic and effectively scavenge HCl.[8] Inorganic Bases (Schotten-Baumann): Typically used in a biphasic system (e.g., DCM/water).[4] This can be advantageous for simple workups, as the resulting ammonium salt partitions into the aqueous phase.[10] The choice of base strength is important; it must be sufficient to deprotonate the ammonium intermediate without promoting side reactions.[8]
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, TolueneAnhydrous, aprotic solvents are crucial to prevent the hydrolysis of pivaloyl chloride to the unreactive pivalic acid.[8] DCM is a common choice due to its inertness and ability to dissolve a wide range of substrates.[3] THF is also widely used. For Schotten-Baumann conditions, a biphasic system with water is employed.[10]
Temperature 0 °C to Room Temperature (20-25 °C)The reaction is often initiated at 0 °C to control the initial exotherm, especially when adding the pivaloyl chloride.[8] The reaction is then typically allowed to warm to room temperature and stirred until completion.[3] Low temperatures minimize potential side reactions.
Reaction Time 1 to 16 hoursReaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.[8]

Detailed Experimental Protocol: Synthesis of N-Benzylpivalamide

This protocol details a standard procedure for the amidation of benzylamine with pivaloyl chloride using triethylamine as the base in dichloromethane.

Materials & Equipment:
  • Benzylamine (≥99%)

  • Pivaloyl chloride (≥99%)

  • Triethylamine (TEA, ≥99%, distilled)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (e.g., silica gel 60 F₂₅₄)

Experimental Workflow Diagram

G start Setup dissolve Dissolve Benzylamine & TEA in DCM start->dissolve cool Cool to 0 °C dissolve->cool add Add Pivaloyl Chloride dropwise via addition funnel cool->add react Stir at 0 °C, then warm to RT add->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete extract Aqueous Workup (HCl, NaHCO₃, Brine) quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/Chromatography) concentrate->purify end Characterize Product purify->end

Caption: Step-by-step workflow for a typical pivaloyl chloride amidation.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzylamine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to the amine). Add a magnetic stir bar.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Pivaloyl Chloride Addition: Dissolve pivaloyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to an addition funnel. Add the pivaloyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Workup - Quenching: Carefully quench the reaction by adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess TEA and any unreacted benzylamine.

    • Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude N-benzylpivalamide can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Hydrolysis of Pivaloyl Chloride: Presence of moisture in reagents or glassware.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere.[8]
Insufficient Base: The amine starting material has been protonated by generated HCl, rendering it non-nucleophilic.Use at least a stoichiometric amount of a suitable non-nucleophilic base like TEA or pyridine.[8]
Impure Starting Materials: Purity of amine or pivaloyl chloride is low.Verify the purity of starting materials before the reaction. Pivaloyl chloride can be distilled if necessary.
Formation of Pivalic Acid Hydrolysis of Pivaloyl Chloride: As above.Rigorously exclude water from the reaction.
Multiple Spots on TLC (Side Products) Diacylation: If the amine has multiple reactive sites.Use controlled stoichiometry and lower temperatures.
Reaction with Base: Some bases can be nucleophilic.Use a sterically hindered, non-nucleophilic base such as DIPEA.

Safety Precautions: Handling Pivaloyl Chloride

Pivaloyl chloride is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[11][12]

  • Corrosive and Flammable: It is a corrosive, flammable, and moisture-sensitive liquid.[1][12][13] It can cause severe skin burns and eye damage.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a flame-resistant lab coat.[11][12]

  • Inhalation Hazard: Vapors are harmful and can be fatal if inhaled.[13] Work exclusively in a certified chemical fume hood.[12]

  • Reactivity: It reacts exothermically with water, alcohols, and bases.[12] Keep away from moisture and incompatible materials.[12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container, away from heat and ignition sources.[11][12]

  • Spills: In case of a spill, evacuate the area, eliminate ignition sources, and absorb with a non-combustible material like sand or earth.[12] Do not use water.

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  • Reactions of Acyl Chlorides with Primary Amines - Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrelAiFh36gZR0Og80QloavpfML2irw4eESTMmnM8aYAcMY0sCjUgzA2JPtSK-A9FAINGNEyPn6Txv0FaHS8Hb-b9AtERsVxWfXTN_VKDX3DVjdKQLiAwvbHefgQaAaJ5rf0jxPwEIKYix33cRiIAvZWtIICGLMr4DCpyN9n_cpM-XwcUrXxDL2H74BE3WRRE_wcjPMXYoOEKNDteRYmpHLoZ6obFtxTfUJoNqugKxPIIsJfp4yPaZq75aCju7ztZfMzWbmdKXGzHVHMsOIX1Dz17QavoAlQSow1WZ9KoLYk5zY5aicGT2Mw2r_xE8AngPnwT18w==]

Sources

Application Notes & Protocols: A Guide to Covalent Ligand Discovery in Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Irreversible Interactions in Drug Discovery

In the landscape of modern drug development and chemical biology, the ability to identify and validate the protein targets of small molecules is paramount. While non-covalent interactions have traditionally dominated drug design, there is a burgeoning interest in covalent ligands—molecules that form a permanent, irreversible bond with their protein target. This approach offers several advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often considered "undruggable."

This guide provides a comprehensive overview of the principles and methodologies for utilizing covalent ligands in proteomics research, a field often referred to as chemical proteomics. We will delve into the strategic design of such experiments, provide detailed protocols for their execution, and discuss the interpretation of the resulting data. While the conceptual framework presented here is broadly applicable, we will use the structural motif of N-aryl amides, akin to N-(3,5-Dibromophenyl)pivalamide, as a hypothetical starting point to illustrate the design of a chemical probe for target discovery. It is important to note that this compound itself is a commercially available chemical building block, but its specific application as a covalent probe in published proteomics literature is not established.[1][2][3][4][5][6] Therefore, we will treat it as a scaffold for designing a hypothetical probe to illustrate the workflow.

Part 1: The Scientific Foundation of Covalent Chemical Proteomics

The "Why": Rationale for Covalent Ligand-Based Target Identification

Understanding the mechanism of action of a bioactive small molecule is a cornerstone of pharmacology and drug development.[7] Covalent chemical proteomics provides a powerful toolkit to directly address this by identifying the specific protein(s) a compound interacts with in a complex biological system. The core principle lies in the formation of a stable, covalent bond between the small molecule (ligand) and its protein target. This irreversible interaction allows for the stringent purification and subsequent identification of the target protein, even if the initial binding affinity is modest.

Plant-derived natural products with electrophilic functional groups have long been known to engage with the proteome through covalent modification, particularly at nucleophilic cysteine residues.[8][9] This interaction can alter protein conformation and function, modulating biological actions.[8][9] Modern chemical proteomics co-opts this principle, designing chemical probes that not only bind and react with their target but also carry a "handle" for enrichment and identification.

Conceptual Workflow of a Covalent Chemical Proteomics Experiment

The overall strategy for covalent ligand-based target identification can be broken down into several key stages, each with its own set of considerations and technical nuances.

G cluster_0 Phase 1: Probe Design & Synthesis cluster_1 Phase 2: Biological Experimentation cluster_2 Phase 3: Target Enrichment cluster_3 Phase 4: Protein Identification P1 Selection of a Scaffold (e.g., this compound) P2 Introduction of a Reactive Group (Warhead) P1->P2 Chemical Synthesis P3 Attachment of a Reporter Tag (e.g., Alkyne, Biotin) P2->P3 Chemical Synthesis B1 Incubate Probe with Cell Lysate or Live Cells P3->B1 Probe Application B2 Covalent Labeling of Target Protein(s) B1->B2 T1 Lysis and Solubilization (if starting with live cells) B2->T1 Proceed to Enrichment T2 Click Chemistry Reaction (e.g., Alkyne-Azide Cycloaddition) T1->T2 T3 Affinity Purification (e.g., Streptavidin Beads) T2->T3 T4 Wash Steps to Remove Non-specific Binders T3->T4 I1 On-Bead or In-Gel Proteolytic Digestion T4->I1 Sample Preparation for MS I2 LC-MS/MS Analysis of Peptides I1->I2 I3 Database Searching & Protein Identification I2->I3 I4 Data Analysis & Target Validation I3->I4

Caption: High-level workflow for covalent probe-based target identification.

Part 2: Designing the Tool - The Chemical Probe

A successful chemical proteomics experiment hinges on a well-designed chemical probe. This probe is typically composed of three key elements:

  • Scaffold: The core chemical structure responsible for binding to the target protein. In our hypothetical case, this would be derived from the this compound structure.

  • Warhead: An electrophilic group that will react with a nucleophilic amino acid residue on the target protein to form a covalent bond. The choice of warhead is critical as it influences which amino acid(s) can be targeted (e.g., acrylamides for cysteine, sulfonyl fluorides for lysine, tyrosine, or serine).[10]

  • Reporter Tag: A functional group that enables the detection and enrichment of the probe-protein conjugate. Common tags include biotin for direct affinity purification or a terminal alkyne/azide for "click chemistry" ligation to a biotin or fluorescent reporter molecule.[11]

Hypothetical Probe Synthesis from an N-Aryl Amide Scaffold

To illustrate this, let's consider how a probe could be synthesized from a scaffold like this compound. The goal is to introduce both a reactive "warhead" and a reporter tag with minimal disruption to the original binding properties of the scaffold. A common strategy is to append these functionalities via a linker.

G cluster_0 cluster_1 Scaffold Scaffold (Binding Moiety) Warhead Warhead (Reactive Group) Reporter Reporter Tag (Enrichment Handle) Scaffold_ex N-(3,5-Dibromophenyl) pivalamide derivative Warhead_ex Acrylamide or Chloroacetamide Scaffold_ex->Warhead_ex Linked for Synthesis Reporter_ex Terminal Alkyne Warhead_ex->Reporter_ex Linked for Synthesis

Caption: Key components of a chemical probe for covalent proteomics.

Part 3: Experimental Protocols

The following protocols are detailed, step-by-step methodologies for a typical covalent chemical proteomics workflow. These should be optimized based on the specific cell system, probe, and available instrumentation.

Protocol 1: Protein Labeling in Cell Lysate

Rationale: Performing the initial labeling in a complex cell lysate allows for the identification of targets in a near-native environment, containing a full complement of cellular proteins.

Materials:

  • Cells of interest (e.g., cultured cancer cell line)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitor cocktail)

  • Hypothetical Alkyne-functionalized Covalent Probe (e.g., "DBP-alkyne")

  • DMSO (for probe stock solution)

  • BCA Protein Assay Kit

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Lysis: Harvest cells and wash twice with cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes with gentle agitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[11] Adjust the concentration to 2-5 mg/mL with lysis buffer.

  • Probe Incubation: Aliquot the proteome (e.g., 1 mg per condition). Add the DBP-alkyne probe from a DMSO stock to the desired final concentration (e.g., 1-50 µM). A DMSO-only control is essential.

  • Labeling Reaction: Incubate the mixture at room temperature for 1-2 hours with gentle rotation to allow for covalent modification of target proteins.

Protocol 2: Click Chemistry and Affinity Enrichment

Rationale: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction used to attach an azide-containing reporter (like biotin-azide) to the alkyne-tagged, probe-labeled proteins.[12] Subsequent enrichment on streptavidin beads isolates the target proteins.

Materials:

  • Probe-labeled proteome from Protocol 1

  • Biotin-Azide

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) Sulfate (CuSO₄)

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with varying concentrations of SDS)

Procedure:

  • Prepare Click-Chemistry Reagents:

    • Biotin-Azide (10 mM stock in DMSO)

    • TCEP (50 mM stock in water, freshly prepared)

    • TBTA (10 mM stock in DMSO)

    • CuSO₄ (50 mM stock in water)

  • Click Reaction: To the 1 mg of labeled proteome, add the following in order:

    • Biotin-Azide (to 100 µM)

    • TCEP (to 1 mM)

    • TBTA (to 100 µM)

    • Vortex briefly.

    • CuSO₄ (to 1 mM)

  • Incubation: Incubate the reaction mixture at room temperature for 1.5 hours with rotation.

  • Bead Preparation: Wash streptavidin-agarose beads three times with PBS.

  • Affinity Capture: Add the washed streptavidin beads to the click reaction mixture. Incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation (e.g., 1,500 x g for 2 minutes).

    • Wash the beads sequentially with:

      • 1% SDS in PBS (twice)

      • 1 M Urea in PBS (twice)

      • PBS (three times)

    • These stringent wash steps are critical to remove non-specifically bound proteins.

Protocol 3: On-Bead Digestion and Mass Spectrometry

Rationale: Digesting the enriched proteins into peptides directly on the beads minimizes sample loss. The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification.

Materials:

  • Washed beads with enriched proteins from Protocol 2

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate (50 mM, pH 8.0)

  • Formic Acid

  • Acetonitrile

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.

  • Digestion:

    • Add sequencing-grade trypsin (e.g., 1 µg) to the bead slurry.

    • Incubate overnight at 37°C with shaking.

  • Peptide Elution:

    • Centrifuge the beads and collect the supernatant containing the peptides.

    • Perform a second elution with 50% acetonitrile/0.1% formic acid.

    • Combine the eluates.

  • Sample Cleanup: Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the cleaned peptides on a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The instrument should be operated in a data-dependent acquisition mode.

  • Data Analysis:

    • Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).

    • Use a search engine like MaxQuant or Sequest.

    • Identified proteins should be filtered based on high confidence scores (e.g., >99% probability) and the presence of multiple unique peptides.

    • Compare the protein lists from the probe-treated sample and the DMSO control. True targets should be significantly enriched in the probe-treated sample.

Part 4: Data Interpretation and Target Validation

Quantitative Data Analysis

A successful experiment will yield a list of proteins identified in both the control and probe-treated samples. The key is to identify which proteins are specifically enriched due to covalent labeling. Label-free quantification (LFQ) or isotopic labeling methods (like SILAC) can provide quantitative data to determine the degree of enrichment.

Table 1: Example Quantitative Proteomics Data Output

Protein IDGene NameUnique Peptides (Probe)Unique Peptides (Control)LFQ Intensity (Probe)LFQ Intensity (Control)Fold Enrichment
P04035HSPA51511.2e85.6e5214.3
Q06830PRDX11209.8e70Infinite
P62258ACTB25245.4e95.2e91.0
P02768ALB348.1e69.5e60.9

In this hypothetical data, HSPA5 and PRDX1 show significant enrichment, making them strong target candidates. ACTB and ALB are common non-specific binders.

Target Validation

Bioinformatic analysis is only the first step. The identified protein targets must be validated through orthogonal methods. These can include:

  • Western Blotting: Confirm the enrichment of the candidate protein in the pull-down eluate.

  • In Vitro Assays: Express and purify the candidate protein and test whether the small molecule can directly modify it and/or inhibit its function.

  • Cellular Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that the compound engages the target protein in living cells.

Conclusion

Covalent chemical proteomics is a robust methodology for identifying the protein targets of reactive small molecules. By combining rational probe design, meticulous biochemical enrichment, and sensitive mass spectrometry, researchers can gain profound insights into the molecular mechanisms of bioactive compounds. This knowledge is invaluable for drug development, providing a direct path from a phenotypic screening hit to a validated, actionable drug target. The protocols and principles outlined in this guide provide a solid foundation for research scientists to embark on their own target identification campaigns, ultimately accelerating the discovery of new therapeutics.

References

  • Pharmaffiliates. This compound. [Link]

  • Naik, H. P., & Calderon-Garciduenas, L. (2020). Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts. Proteomics, 21(3-4), e1900386. [Link]

  • Kim, H. Y., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR protocols, 2(3), 100619. [Link]

  • Naik, H. P., & Calderon-Garciduenas, L. (2020). Covalent Modification of Proteins by Plant-Derived Natural Products: Proteomic Approaches and Biological Impacts. PubMed, 33382162. [Link]

  • Saeed, A., et al. (2021). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central, 8:687926. [Link]

  • Aatkar, A., et al. (2022). Approaches to covalent protein modification in chemical biology and drug discovery. ResearchGate. [Link]

  • Krall, N., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC chemical biology, 4(3), 221-230. [Link]

  • Weber, D., et al. (2013). Proteomic analysis of 3-MCPD and 3-MCPD dipalmitate-induced toxicity in rat kidney. Archives of toxicology, 87(8), 1467-1477. [Link]

  • Ward, C. C., et al. (2021). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Cell chemical biology, 28(4), 485-494.e14. [Link]

Sources

Application Notes & Protocols: N-(3,5-Dibromophenyl)pivalamide as a Chemical Probe for Cholinesterase Engagement and Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Small molecule chemical probes are indispensable tools for elucidating protein function and validating novel therapeutic targets.[1][2] This document provides a detailed technical guide for the application of N-(3,5-Dibromophenyl)pivalamide as a chemical probe. While direct protein targets of this specific molecule are still under investigation, we present a scientifically plausible, hypothetical framework based on the known biological activity of structurally related pivalamide derivatives, which have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][3] This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive, step-by-step protocols for probe synthesis, target engagement validation using the Cellular Thermal Shift Assay (CETSA), and target identification via affinity purification coupled with mass spectrometry (AP-MS).

Introduction: The Potential of this compound as a Chemical Probe

This compound belongs to a class of N-substituted bromophenyl amides, a scaffold known to exhibit diverse biological activities. The core structure, featuring a pivalamide group, offers steric bulk that can influence binding selectivity, while the dibrominated phenyl ring provides opportunities for developing functionalized analogs necessary for chemical proteomic workflows.[4][5]

The selection of a high-quality chemical probe is critical for unambiguously linking a biological phenotype to a specific protein target.[1][6] Key criteria for a useful chemical probe include demonstrated target engagement in a cellular context, high potency, and well-characterized selectivity.[3][6] This application note will guide the user through the necessary experimental stages to characterize this compound and its derivatives as tools for studying protein-ligand interactions.

Based on the inhibitory profile of similar pivalamide-containing compounds against cholinesterases, we hypothesize that this compound may serve as a valuable probe for this important class of enzymes, which are critical in neurotransmission and are targets for therapeutics against Alzheimer's disease and myasthenia gravis.[1][3]

Synthesis of this compound and its Affinity Probe Analog

To utilize this compound for both initial biological screening and subsequent target identification, two key molecules are required: the parent probe compound and an affinity probe analog. The affinity probe is functionalized with a linker and a terminal reactive handle (e.g., an alkyne or azide) for conjugation to a capture resin.[7][8]

Synthesis of this compound (Parent Probe)

The synthesis of the parent probe can be achieved through a standard amidation reaction.

  • Reaction Scheme:

    • 3,5-dibromoaniline is reacted with pivaloyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Protocol:

    • Dissolve 3,5-dibromoaniline (1.0 eq) in anhydrous DCM.

    • Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

    • Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield this compound.

Synthesis of an Affinity Probe Analog: N-(3-bromo-5-(pent-4-yn-1-yl)phenyl)pivalamide

For affinity purification, one of the bromine atoms is replaced with a linker terminating in a bioorthogonal handle, such as an alkyne. This modification should be designed to minimize disruption of the protein-binding pharmacophore. The synthesis can be achieved via a Sonogashira cross-coupling reaction.

  • Protocol:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF/DMF mixture), add pent-4-yn-1-ol (1.5 eq).

    • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a copper(I) co-catalyst like CuI (0.1 eq).

    • Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (3.0 eq).

    • Degas the mixture and stir under an inert atmosphere (e.g., Argon) at elevated temperature (e.g., 60-80 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated ammonium chloride solution and brine.

    • Dry the organic layer, concentrate, and purify by flash column chromatography to yield the alkyne-functionalized affinity probe.

Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a chemical probe to its target protein in a cellular environment.[9][10][11] The principle is that ligand binding stabilizes a protein, leading to a higher melting temperature.[12]

CETSA Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Heat Challenge cluster_lysis Protein Extraction cluster_analysis Analysis cells Culture Cells to ~80% Confluency treat Treat Cells with Probe or Vehicle (DMSO) cells->treat aliquot Aliquot Treated Cells treat->aliquot heat Heat Aliquots at Different Temperatures aliquot->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble vs. Aggregated Protein lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb Western Blot for Target Protein (e.g., AChE) supernatant->wb plot Plot Soluble Protein vs. Temperature to Generate Melt Curve wb->plot caption CETSA Experimental Workflow.

Caption: CETSA Experimental Workflow.

Step-by-Step CETSA Protocol
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which express cholinesterases) in sufficient quantity for the experiment.

    • When cells reach ~80% confluency, treat them with this compound at the desired concentration (e.g., 10 µM) or with vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media.

  • Heat Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 40°C to 64°C in 2°C increments) using a PCR cycler. Include an unheated control.

  • Protein Extraction:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein (e.g., AChE) remaining in the soluble fraction by Western Blot or ELISA.

    • Quantify the band intensities and normalize to the unheated control.

    • Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the probe-treated samples compared to the vehicle control confirms target engagement.[8]

Expected Data and Interpretation
Temperature (°C)% Soluble AChE (Vehicle)% Soluble AChE (10 µM Probe)
40100100
469899
509195
547588
584879
622255
66525

Table 1: Representative CETSA data showing a thermal stabilization of Acetylcholinesterase (AChE) upon treatment with the chemical probe.

The data should demonstrate that in the presence of this compound, the AChE protein remains soluble at higher temperatures, indicating a stabilizing interaction.

Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

To identify the protein binding partners of the probe, an affinity purification strategy is employed using the alkyne-functionalized analog.[13][14][15]

AP-MS Workflow Diagram

APMS_Workflow cluster_cell_labeling Cell Labeling cluster_click_chem Click Chemistry cluster_capture Affinity Capture cluster_ms Mass Spectrometry treat_cells Treat Cells with Alkyne-Probe lyse_cells Lyse Cells and Prepare Proteome treat_cells->lyse_cells click_reaction Click Reaction: Lysate + Azide-Biotin Resin lyse_cells->click_reaction wash_unbound Wash to Remove Non-specific Binders click_reaction->wash_unbound streptavidin_beads Incubate with Streptavidin Beads wash_unbound->streptavidin_beads elute_proteins Elute Bound Proteins streptavidin_beads->elute_proteins digest On-Bead or In-Solution Trypsin Digestion elute_proteins->digest lc_ms LC-MS/MS Analysis digest->lc_ms data_analysis Database Search & Protein Identification lc_ms->data_analysis caption AP-MS Workflow for Target ID.

Caption: AP-MS Workflow for Target ID.

Step-by-Step AP-MS Protocol
  • Cell Treatment and Lysis:

    • Treat cells with the alkyne-functionalized probe (e.g., 5-10 µM) for 2-4 hours. Include a vehicle control (DMSO).

    • For competitive profiling, pre-incubate cells with a 10- to 100-fold excess of the parent probe before adding the alkyne-probe. This is a critical control to distinguish specific targets from non-specific binders.

    • Harvest cells, wash with cold PBS, and lyse in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation.

  • Click Chemistry Reaction:

    • To the clarified lysate, add the click chemistry reagents: azide-biotin tag, copper(I) sulfate (CuSO₄), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction for 1-2 hours at room temperature to covalently link the probe-bound proteins to biotin.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.[16][17]

    • Wash the beads extensively with lysis buffer and then with lower-stringency buffers to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heating.

    • Alternatively, perform on-bead digestion by resuspending the beads in a digestion buffer (e.g., ammonium bicarbonate) with a reducing agent (DTT), an alkylating agent (iodoacetamide), and trypsin. Incubate overnight at 37°C.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

    • Search the acquired MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot) to identify the proteins.

    • Potential targets are proteins that are significantly enriched in the alkyne-probe sample compared to the vehicle control and whose enrichment is significantly reduced in the competition sample.

Conclusion and Future Directions

This guide outlines a comprehensive workflow for the characterization and application of this compound as a novel chemical probe. By following these protocols, researchers can systematically validate its engagement with hypothetical targets like cholinesterases within a cellular context and proceed to an unbiased, proteome-wide identification of its binding partners. The combination of CETSA for target engagement and AP-MS for target discovery provides a robust framework for advancing our understanding of the biological roles of its targets and for the development of future therapeutics.[2][18]

References

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  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Available at: [Link]

  • Bunnage, M. E., et al. (2013). Target validation using chemical probes. Nature Chemical Biology. Available at: [Link]

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  • Southan, C., et al. (2021). Will the chemical probes please stand up? PLoS ONE. Available at: [Link]

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  • Morris, J. H., et al. (2014). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. Available at: [Link]

  • Bian, W., et al. (2022). Protocol for establishing a protein–protein interaction network using tandem affinity purification followed by mass spectrometry. STAR Protocols. Available at: [Link]

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  • Pharmaffiliates. 1020252-74-7| Chemical Name : this compound. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Molecules. Available at: [Link]

  • Gushurst, K. S., et al. (2013). Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors. Bioorganic & Medicinal Chemistry. Available at: [Link]

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Experimental protocol for N-(3,5-Dibromophenyl)pivalamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-(3,5-Dibromophenyl)pivalamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in pharmaceutical and materials science research. The synthesis is achieved through the acylation of 3,5-dibromoaniline with pivaloyl chloride, employing a modified Schotten-Baumann reaction condition. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and characterization methods to ensure reproducible and high-yield results.

Introduction and Scientific Context

Amide bond formation is one of the most fundamental and frequently utilized reactions in organic synthesis, central to the creation of peptides, pharmaceuticals, and polymers. The target molecule, this compound, incorporates a sterically hindered pivaloyl group, which can impart unique conformational constraints and metabolic stability to larger molecules. The dibrominated phenyl ring provides two reactive sites for further functionalization, such as cross-coupling reactions, making this compound a versatile intermediate.

The chosen synthetic strategy is the Schotten-Baumann reaction, a robust and reliable method for acylating amines with acyl chlorides.[1] This reaction is typically performed under basic conditions, which serve a dual purpose: neutralizing the hydrochloric acid byproduct and activating the amine nucleophile.[2] This protocol utilizes an organic base in an aprotic solvent, a common modification that offers excellent control and simplifies product isolation compared to traditional biphasic aqueous systems.[3]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of the amine (3,5-dibromoaniline) on the electrophilic carbonyl carbon of the acyl chloride (pivaloyl chloride). This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. An organic base, such as triethylamine, acts as an acid scavenger, deprotonating the positively charged nitrogen to yield the final neutral amide product and triethylammonium chloride.[4]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Key Step cluster_products Products Amine 3,5-Dibromoaniline Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Pivaloyl Chloride AcylChloride->Tetrahedral Nucleophilic Attack Base Triethylamine (Base) Salt Triethylammonium Chloride Amide This compound Tetrahedral->Amide Collapse & Deprotonation Tetrahedral->Salt HCl Scavenging

Caption: Mechanism of this compound Synthesis.

Materials, Reagents, and Safety

Reagent and Solvent Data

Successful synthesis requires high-purity reagents and anhydrous solvents. The following table summarizes the necessary chemicals.

Reagent/SolventFormulaMW ( g/mol )AmountMoles (mmol)Notes
3,5-DibromoanilineC₆H₅Br₂N250.922.51 g10.0Starting Material
Pivaloyl ChlorideC₅H₉ClO120.581.33 g (1.39 mL)11.0 (1.1 eq)Acylating Agent
Triethylamine (TEA)C₆H₁₅N101.191.52 g (2.09 mL)15.0 (1.5 eq)Base/HCl Scavenger
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-Anhydrous Solvent
Hydrochloric AcidHCl36.46~10 mL (1 M aq.)-For washing
Sat. Sodium BicarbonateNaHCO₃84.01~20 mL (aq.)-For washing
BrineNaCl58.44~20 mL (aq.)-For washing
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-Drying Agent
Essential Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Septa and nitrogen/argon inlet

  • Magnetic stir plate

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography setup

  • TLC plates (Silica gel 60 F₂₅₄) and developing chamber

Critical Safety Precautions

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood. Adherence to institutional safety guidelines and the use of appropriate Personal Protective Equipment (PPE) is mandatory.

  • Pivaloyl Chloride : Highly flammable, corrosive, and reacts violently with water.[5][6] It is fatal if inhaled and causes severe skin and eye burns.[7] Wear chemical-resistant gloves, safety goggles, and a face shield. Handle with extreme care, avoiding inhalation and contact with moisture.

  • 3,5-Dibromoaniline : Toxic and an irritant.[8][9] Harmful if swallowed or in contact with skin. Causes serious eye irritation.[10] Avoid creating dust.

  • Dichloromethane (DCM) : A volatile solvent and suspected carcinogen. Minimize exposure by handling only in a fume hood.

  • Triethylamine (TEA) : Flammable and corrosive with a strong odor. Causes skin and eye burns.

Detailed Experimental Protocol

The following step-by-step guide details the synthesis, workup, and purification of the target compound.

experimental_workflow Setup 1. Reaction Setup Dissolve amine & base in DCM under N₂. Cooling 2. Cooling Cool solution to 0°C in an ice bath. Setup->Cooling Addition 3. Reagent Addition Add pivaloyl chloride dropwise via dropping funnel. Cooling->Addition Reaction 4. Reaction Warm to RT and stir for 3 hours. Monitor by TLC. Addition->Reaction Workup 5. Aqueous Workup Wash with 1M HCl, NaHCO₃(aq), and brine. Reaction->Workup Drying 6. Drying & Concentration Dry organic layer with Na₂SO₄, filter, and evaporate solvent. Workup->Drying Purification 7. Purification Recrystallize crude solid from ethanol/water. Drying->Purification Characterization 8. Characterization Analyze by NMR, IR, MS, and melting point. Purification->Characterization

Caption: Step-by-step experimental workflow for synthesis.

Reaction Procedure
  • Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dibromoaniline (2.51 g, 10.0 mmol).

  • Dissolution : Add anhydrous dichloromethane (50 mL) and triethylamine (2.09 mL, 15.0 mmol). Seal the flask with a septum and flush with nitrogen or argon. Stir the mixture at room temperature until all solids have dissolved.

  • Cooling : Place the flask in an ice/water bath and allow the solution to cool to 0°C with continuous stirring.

  • Acylation : Add pivaloyl chloride (1.39 mL, 11.0 mmol) dropwise to the cold solution over 10-15 minutes using a syringe or dropping funnel. A white precipitate (triethylammonium chloride) will form.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

  • Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should appear at a higher Rf than the starting amine.

Workup and Isolation
  • Quenching : Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of deionized water.

  • Washing :

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine.

    • Wash with saturated aqueous NaHCO₃ (1 x 20 mL) to neutralize any remaining acid.

    • Finally, wash with brine (1 x 20 mL) to remove residual water.

  • Drying : Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (~5 g). Swirl for 5-10 minutes.

  • Concentration : Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.

Purification
  • Recrystallization : Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add deionized water dropwise until the solution becomes persistently cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. An alternative to recrystallization is silica gel column chromatography.[11]

Characterization and Expected Results

The purified product should be a white crystalline solid. The identity and purity should be confirmed using standard analytical techniques.

  • ¹H NMR : Expect a singlet for the nine protons of the tert-butyl group (~1.3 ppm), a singlet for the amide N-H proton (variable, ~7.5-8.5 ppm), and two signals in the aromatic region corresponding to the protons on the dibromophenyl ring.

  • ¹³C NMR : Expect signals for the tert-butyl quaternary and methyl carbons, the amide carbonyl carbon (~176 ppm), and the aromatic carbons.

  • IR Spectroscopy : Look for a characteristic N-H stretch (~3300 cm⁻¹) and a strong C=O (amide I) stretch (~1660 cm⁻¹).

  • Mass Spectrometry : The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass, with a characteristic isotopic pattern for two bromine atoms.

  • Melting Point : A sharp melting point range indicates high purity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product YieldWet reagents/solvents; Inactive pivaloyl chlorideEnsure all glassware is oven-dried. Use anhydrous solvents. Pivaloyl chloride is moisture-sensitive; use from a fresh bottle.
Incomplete ReactionInsufficient reaction time or temperatureAllow the reaction to stir longer at room temperature. Confirm consumption of starting material by TLC before workup.
Product is an oil or difficult to crystallizeImpurities are presentRe-purify using column chromatography. Ensure all triethylammonium salts were removed during the aqueous wash steps.
Multiple spots on TLC of final productSide reactions or incomplete purificationRepeat the purification step (recrystallization or column chromatography).

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]

  • Chemistry Learner. (2025, December 24). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • Grokipedia. Schotten–Baumann reaction. [Link]

  • KSCL (KRISHNA). Pivaloyl Chloride MSDS. [Link]

  • Span Chemie. (2018, December 17). PIVALOYL CHLORIDE EXTRA PURE MSDS. [Link]

  • Chemsrc. (2025, August 25). 3,5-Dibromoaniline | CAS#:626-40-4. [Link]

  • PubChem - NIH. 3,5-Dibromoaniline | C6H5Br2N | CID 221512. [Link]

  • Organic Syntheses. O-PIVALOYL-HYDROXYLAMINE TRIFLIC ACID. [Link]

  • ResearchGate. (2014, July 12). How do I purify 3,5 -bis(tolyl carbamoyl)phenyl pivalate?. [Link]

Sources

High-Throughput Screening for Novel CFTR Correctors Utilizing a Pivalamide-Based Chemical Library

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. The most prevalent mutation, F508del, leads to protein misfolding and retention in the endoplasmic reticulum, preventing its transit to the plasma membrane. A key therapeutic strategy involves the use of small molecules called "correctors" that rescue the trafficking of F508del-CFTR.[1] This application note provides a comprehensive, field-proven guide for a high-throughput screening (HTS) campaign designed to identify novel CFTR correctors from a pivalamide-based chemical library, which includes scaffolds such as N-(3,5-Dibromophenyl)pivalamide. The workflow integrates a robust primary fluorescence-based assay with essential secondary and tertiary validation methods, including Western blotting and gold-standard Ussing chamber electrophysiology, to ensure the identification of high-quality, validated hits.

Introduction: The Scientific Rationale

The CFTR protein is a cAMP-activated chloride and bicarbonate channel crucial for maintaining ion and fluid balance across epithelial surfaces.[2] The deletion of phenylalanine at position 508 (F508del), present in approximately 90% of CF patients, disrupts the intricate folding pathway of CFTR.[3] This leads to recognition by the cell's quality control machinery and premature degradation, resulting in a severe reduction of CFTR protein at the cell surface.[1][3]

The discovery of CFTR modulators—classified as correctors and potentiators —has revolutionized CF treatment.[4] Correctors are small molecules that partially overcome the folding and processing defect of F508del-CFTR, increasing the density of channels at the plasma membrane.[1] Potentiators, in contrast, enhance the opening probability (gating) of CFTR channels already present at the cell surface.[5]

High-throughput screening (HTS) has been instrumental in identifying these modulator classes.[6] This guide focuses on the discovery of novel correctors, using a pivalamide-based library as a starting point. The rationale for this chemical scaffold is supported by previous findings where pivalamide-containing compounds, such as N-(2-(5-chloro-2-methoxyphenylamino)-4′-methyl-4,5′-bithiazol-2′-yl)pivalamide, have demonstrated CFTR corrector activity.[7] This application note outlines a multi-tiered screening cascade to identify and validate new corrector molecules built around this promising chemical core.

The Screening Cascade: A Validating Workflow

A successful HTS campaign relies on a logical progression from a sensitive primary screen to increasingly stringent and physiologically relevant validation assays. This ensures that resources are focused on the most promising candidates, filtering out false positives and artifacts early in the process.

HTS_Workflow cluster_0 Primary HTS Campaign cluster_1 Hit Confirmation & Triage cluster_2 Mechanism of Action & Validation start Pivalamide Library (~10,000 Compounds) primary_screen Primary YFP-Halide Quenching Assay (384-well format) start->primary_screen hit_selection Primary Hit Selection (Activity > 3*SD of DMSO) primary_screen->hit_selection confirmation Hit Confirmation (Fresh Compound) hit_selection->confirmation dose_response Dose-Response Curve Generation (EC50 Determination) confirmation->dose_response western_blot Secondary Assay: Western Blot for CFTR Maturation dose_response->western_blot ussing_chamber Tertiary Assay: Ussing Chamber Electrophysiology western_blot->ussing_chamber validated_hit Validated Corrector Hit ussing_chamber->validated_hit

Figure 1: High-Throughput Screening Cascade for CFTR Corrector Discovery.

Principle of the Primary Assay: Visualizing CFTR Rescue

The primary HTS assay is a cell-based functional screen that leverages a halide-sensitive Yellow Fluorescent Protein (YFP) variant (YFP-H148Q/I152L).[8] This assay is highly amenable to automation and provides a robust readout for rescued F508del-CFTR function.[9]

The underlying mechanism is a two-stage process:

  • Correction Phase: Cells expressing F508del-CFTR are incubated with library compounds. An effective corrector will rescue the protein from ER-associated degradation and facilitate its trafficking to the plasma membrane.[5]

  • Functional Readout Phase: The rescued CFTR channels are activated with a cAMP agonist (e.g., forskolin). The subsequent addition of an iodide-containing solution triggers iodide influx through the active CFTR channels, which quenches the intracellular YFP fluorescence. The rate of fluorescence quenching is directly proportional to the density of functional CFTR channels at the cell surface.[10]

Corrector_Mechanism cluster_0 No functional CFTR at plasma membrane cluster_1 Functional CFTR is expressed at membrane er Endoplasmic Reticulum (ER) f508del Misfolded F508del-CFTR degradation Proteasomal Degradation f508del->degradation ERAD Pathway membrane_no_cftr Plasma Membrane er2 Endoplasmic Reticulum (ER) f508del2 Misfolded F508del-CFTR rescued_cftr Rescued F508del-CFTR f508del2->rescued_cftr Folding Correction corrector Corrector Compound (e.g., Pivalamide Analog) corrector->f508del2 membrane_with_cftr Plasma Membrane rescued_cftr->membrane_with_cftr Trafficking functional_cftr Functional Channel

Figure 2: Mechanism of F508del-CFTR Rescue by Corrector Compounds.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialRecommended Source/SpecificationPurpose
Cell Line Fischer Rat Thyroid (FRT) cells stably expressing F508del-CFTR and YFP-H148Q/I152LPrimary screening host.[11]
Culture Medium Coon’s modified F-12 medium, 10% FBS, 2 mM L-glutamine, G418, Hygromycin BCell propagation and selection.
Assay Plates 384-well, black, clear-bottom microplatesHTS cell culture and imaging.
Assay Buffer (PBS) Phosphate-Buffered Saline (137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4)Washing and buffer exchange.
Iodide Buffer PBS with 137 mM NaCl replaced by 137 mM NaIYFP quenching agent.
Positive Control VX-809 (Lumacaftor)Reference CFTR corrector.[2]
Activator ForskolincAMP agonist to activate CFTR.[10]
Potentiator Genistein / VX-770Used to maximize channel signal during readout.[5]
Negative Control Dimethyl Sulfoxide (DMSO)Vehicle control.
Compound Library Pivalamide-based library, including this compound, solubilized in DMSO.Test articles for screening.
Protocol 1: Primary High-Throughput Screening

This protocol is optimized for a 384-well format and is executed using automated liquid handlers and a fluorescence plate reader.[12]

  • Cell Seeding: Seed FRT-F508del-YFP cells into 384-well plates at a density of ~20,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition (Correction Phase):

    • Using a pintool or acoustic dispenser, add ~50 nL of library compounds to achieve a final concentration of 10 µM.

    • Add 10 µM VX-809 as a positive control and 0.1% DMSO as a negative control to designated wells on each plate.

    • Incubate plates for 24 hours at 37°C. This extended incubation is critical for the corrector to facilitate the synthesis, folding, and trafficking of new CFTR protein.[5]

  • Assay Readout (Functional Phase):

    • Wash plates twice with 100 µL/well of PBS. After the final wash, leave 25 µL/well of PBS.

    • Place the plate in a fluorescence plate reader equipped with kinetic reading capability and injectors (e.g., FLIPR, PHERAstar). Set excitation ~485 nm, emission ~520 nm.

    • Add 25 µL of a PBS solution containing 20 µM Forskolin and 10 µM Genistein. This doubles the volume to 50 µL and achieves final concentrations of 10 µM and 5 µM, respectively. Incubate for 10 minutes.

    • Establish a baseline fluorescence reading for 10 seconds.

    • Inject 50 µL of Iodide Buffer.

    • Immediately begin kinetic fluorescence reading every 0.5 seconds for 60 seconds.

  • Data Analysis:

    • Calculate the initial rate of fluorescence decay (dF/dt) for each well.

    • Normalize the data: Activity (%) = [(Rate_compound - Rate_DMSO) / (Rate_VX809 - Rate_DMSO)] * 100.

    • Calculate the Z'-factor for each plate to ensure assay quality (a Z' > 0.5 is considered excellent).[13]

    • Flag primary hits as compounds exhibiting activity greater than three standard deviations above the mean of the DMSO controls.

Protocol 2: Secondary Assay - Western Blot for CFTR Maturation

This biochemical assay validates that hit compounds act by correcting the protein processing of F508del-CFTR.[14]

  • Cell Treatment: Culture FRT-F508del cells in 6-well plates to ~90% confluency. Treat with hit compounds (at their EC50 concentration) or controls (VX-809, DMSO) for 24 hours at 37°C.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine total protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of total protein (30-50 µg) onto an 8% Tris-Glycine gel and perform electrophoresis.

  • Western Blotting: Transfer proteins to a PVDF membrane. Block with 5% non-fat milk in TBST.

  • Antibody Incubation:

    • Probe with a primary antibody against CFTR (e.g., clone 596).

    • Probe with a loading control antibody (e.g., anti-Actin or anti-GAPDH).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: A successful corrector will show a significant increase in the signal of the mature, complex-glycosylated Band C (~170 kDa) relative to the immature, core-glycosylated Band B (~150 kDa).[14]

TreatmentExpected Band B IntensityExpected Band C IntensityInterpretation
DMSO VehicleHighVery Low / AbsentNo correction of F508del processing defect.
VX-809 (Positive Control)ModerateIncreasedSignificant correction and maturation.
Validated Hit Compound Reduced Significantly Increased Confirms mechanism as a true corrector.
Protocol 3: Tertiary Assay - Ussing Chamber Electrophysiology

This is the gold-standard functional assay for confirming CFTR-mediated ion transport in polarized epithelial monolayers.[15][16] It provides a direct measure of transepithelial chloride secretion.

  • Cell Culture: Grow FRT-F508del cells on permeable Snapwell™ or Millicell® inserts until a high transepithelial electrical resistance (TEER > 400 Ω·cm²) is achieved, indicating a confluent, polarized monolayer.

  • Corrector Treatment: Treat the monolayers with the hit compound (at EC50) for 24-48 hours.

  • Ussing Chamber Setup: Mount the inserts in an Ussing chamber system. Bathe both apical and basolateral sides with Krebs-bicarbonate solution, maintain at 37°C, and bubble with 95% O2/5% CO2.

  • Short-Circuit Current (Isc) Measurement:

    • Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc).

    • Inhibit the epithelial sodium channel (ENaC) by adding Amiloride (100 µM) to the apical chamber.

    • Sequentially add a cAMP agonist (e.g., 10 µM Forskolin) and a potentiator (e.g., 10 µM Genistein or 1 µM VX-770) to the apical side to maximally stimulate CFTR-dependent current.

    • Finally, add a CFTR-specific inhibitor (e.g., 10 µM CFTRinh-172) to confirm that the observed current is CFTR-mediated.

  • Interpretation: The magnitude of the forskolin-stimulated, CFTRinh-172-sensitive Isc is a direct measure of corrected F508del-CFTR function. A significant increase in this current compared to DMSO-treated cells validates the compound's efficacy in a physiologically relevant model.[17]

Conclusion

The workflow detailed in this application note provides a robust and validated pathway for the identification of novel F508del-CFTR correctors from pivalamide-based chemical libraries. By progressing from a high-throughput, fluorescence-based primary assay to rigorous biochemical and biophysical validation steps, this cascade ensures the selection of compounds that act via the desired mechanism of action. This systematic approach minimizes the risk of pursuing artifacts and maximizes the potential for discovering promising lead candidates, such as analogs of this compound, for the development of next-generation Cystic Fibrosis therapies.

References

A complete list of all sources cited within this document, including full titles and verifiable URLs.

  • Cystic Fibrosis Foundation. CFTR Assays. [Link]

  • Sun, F., et al. (2014). High-Throughput Screening for Readthrough Modulators of CFTR PTC Mutations. Journal of Biomolecular Screening. [Link]

  • Galietta, L. J. (2009). High-throughput screening of libraries of compounds to identify CFTR modulators. Methods in Molecular Biology. [Link]

  • Fulcher, M. L., et al. (2005). Novel human bronchial epithelial cell lines for cystic fibrosis research. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

  • Verkman, A. S. (2000). Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells. Methods in Molecular Medicine. [Link]

  • Chin, S., et al. (2020). Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity. Journal of Biological Chemistry. [Link]

  • Physiologic Instruments. (2025). CFTR Study: Ussing Chamber Reveals New Therapy Options. [Link]

  • Trzciǹski, J., et al. (2004). Established cell lines used in cystic fibrosis research. Journal of Cystic Fibrosis. [Link]

  • Vonk, A. M., et al. (2020). High-throughput functional assay in cystic fibrosis patient-derived organoids allows drug repurposing. European Respiratory Journal. [Link]

  • Merck Millipore. CFTE29o- Human Cystic Fibrosis Tracheal Epithelial Cell Line. [Link]

  • Breuer, D., et al. (2019). High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs. Stem Cell Reports. [Link]

  • Chin, S., et al. (2020). Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity. bioRxiv. [Link]

  • ResearchGate. Cell lines commonly used in CF research. [Link]

  • Galietta, L. J., et al. (2001). Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists. American Journal of Physiology-Cell Physiology. [Link]

  • Chin, S., et al. (2020). Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity. Journal of Biological Chemistry. [Link]

  • Physiologic Instruments. (2025). What is the Benchmark Tool for Cystic Fibrosis Ion Transport Research?. [Link]

  • McGill University. Ussing chamber | Cystic Fibrosis Translational Research Centre (CFTRc). [Link]

  • UNC School of Medicine. The CFTR Functional Analysis Core. [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. [Link]

  • Gosnell, P. A., et al. (1997). Compound Library Management in High Throughput Screening. Journal of Biomolecular Screening. [Link]

  • Cheung, J. C., & Bear, C. E. (2012). Functional Rescue of F508del-CFTR Using Small Molecule Correctors. Current Pharmaceutical Design. [Link]

  • Sygnature Discovery. High Throughput Drug Screening. [Link]

  • Verkman, A. S., & Galietta, L. J. (2009). Chloride channels as drug targets. Nature Reviews Drug Discovery. [Link]

  • Cyr, D. M. (2011). The Use of Small Molecules to Correct Defects in CFTR Folding, Maturation, and Channel Activity. The Open Biochemistry Journal. [Link]

  • Al-Saleh, M. A., et al. (2020). Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants. Frontiers in Pharmacology. [Link]

  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Beckman Coulter. High-Throughput Screening (HTS). [Link]

  • He, L., et al. (2011). Small molecule correctors of F508del-CFTR discovered by structure-based virtual screening. Journal of Molecular Modeling. [Link]

  • Zhang, X., et al. (2024). Small molecule modulators of cystic fibrosis transmembrane conductance regulator (CFTR): Structure, classification, and mechanisms. European Journal of Medicinal Chemistry. [Link]

  • Ren, H. Y., et al. (2013). Mechanism-based corrector combination restores ΔF508-CFTR folding and function. Nature Chemical Biology. [Link]

  • Taddei, A., et al. (2016). Click-based synthesis of triazolobithiazole ΔF508-CFTR correctors for cystic fibrosis. MedChemComm. [Link]

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  • Rowe, S. M., & Accurso, F. J. (2016). New Therapeutic Approaches to Modulate and Correct CFTR. Cold Spring Harbor Perspectives in Medicine. [Link]

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  • Blay, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]

  • Scientific Reports. (2023). Identification of PARN nuclease activity inhibitors by computational-based docking and high-throughput screening. [Link]

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Application Note: Quantitative Analysis of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details two robust and validated analytical methods for the quantification of N-(3,5-Dibromophenyl)pivalamide, a key intermediate in various research and development applications. The primary method employs High-Performance Liquid Chromatography with UV detection (HPLC-UV) for reliable, routine quantification. A second, higher sensitivity method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is presented for trace-level analysis and applications requiring high selectivity. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing comprehensive, step-by-step guidance from sample preparation to data analysis. All methodologies are developed in accordance with principles outlined in the ICH Q2(R1) and FDA guidelines for analytical procedure validation.[1][2][3][4]

Introduction & Method Rationale

This compound (MW: 335.03 g/mol ) is a halogenated aromatic amide.[5] Accurate and precise quantification of this compound is critical for process monitoring, purity assessment, and stability testing. The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

  • HPLC-UV: This method was chosen for its robustness, accessibility, and cost-effectiveness. The dibrominated phenyl ring provides a strong chromophore, making UV detection a suitable choice for quantification at moderate to high concentrations. A reversed-phase C18 column is selected due to the non-polar nature of the molecule, ensuring adequate retention and separation from potential impurities.

  • LC-MS/MS: For applications demanding higher sensitivity and selectivity, such as bioanalytical studies or trace impurity analysis, LC-MS/MS is the preferred technique.[6][7][8][9] This method offers superior specificity by monitoring unique precursor-to-product ion transitions, effectively eliminating matrix interference. Electrospray ionization (ESI) in positive mode is selected as the amide nitrogen is readily protonated.

Method 1: Quantification by HPLC-UV

This protocol provides a validated method for the routine quantification of this compound.

Principle

The sample is dissolved and injected into an HPLC system. The compound is separated from other components on a reversed-phase C18 column using an isocratic mobile phase. Quantification is achieved by measuring the peak area at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from reference standards.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

3.2.2. Instrumentation and Chromatographic Conditions

ParameterSettingRationale
HPLC System Standard system with UV/PDA DetectorWidely available and suitable for this application.
Analytical Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention for this moderately hydrophobic molecule.
Mobile Phase Acetonitrile:Water (70:30, v/v)Provides optimal retention and peak shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection λ 254 nmA common wavelength for aromatic compounds; ideally, determine λmax via UV scan.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

3.2.3. Standard and Sample Preparation

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with Methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in Methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Workflow Diagram

HPLC_Workflow prep Sample & Standard Preparation filter Syringe Filtration (0.45 µm) prep->filter inject HPLC Injection (10 µL) filter->inject sep C18 Column Separation inject->sep detect UV Detection (254 nm) sep->detect data Data Acquisition (Chromatogram) detect->data quant Quantification vs. Calibration Curve data->quant report Final Report quant->report

Caption: HPLC-UV analysis workflow for this compound.

Method 2: Quantification by LC-MS/MS

This protocol is designed for high-sensitivity, high-selectivity quantification, suitable for complex matrices or trace-level analysis.

Principle

The analyte is separated using reversed-phase liquid chromatography and subsequently ionized using electrospray ionization (ESI). A triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides selectivity and sensitivity.[9] A specific precursor ion ([M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Experimental Protocol

4.2.1. Instrumentation and Conditions

ParameterSettingRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times.
MS System Triple Quadrupole Mass SpectrometerRequired for MRM-based quantification.
Analytical Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size for higher efficiency and compatibility with MS.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source to promote [M+H]+ formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for reversed-phase LC-MS.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 50% B to 95% B in 3 min, hold 1 minA gradient is used to ensure elution and clean the column.
Injection Volume 2 µLSmaller volume to prevent overloading the MS.
Ionization Mode ESI, PositiveThe amide functionality is readily protonated.

4.2.2. Mass Spectrometer Parameters (MRM)

  • Precursor Ion ([M+H]+): m/z 335.9 (Calculated for C11H14Br2NO+)

  • Product Ions (Example): m/z 279.9 (Loss of isobutene), m/z 57.1 (Pivaloyl cation)

  • MRM Transitions:

    • Quantifier: 335.9 → 279.9

    • Qualifier: 335.9 → 57.1

  • Collision Energy: Optimize experimentally for maximum signal intensity.

4.2.3. Standard and Sample Preparation

  • Stock Standard (100 µg/mL): Prepare as in Method 1, but in a smaller volume (e.g., 1 mg in 10 mL).

  • Calibration Standards: Prepare a series of low-concentration standards (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) by serial dilution with 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Sample Preparation: Dilute the sample to an expected concentration within the calibration range using the same diluent as the standards. Filtration is critical.

Workflow Diagram

LCMS_Workflow prep Sample & Standard Preparation inject UPLC Injection (2 µL) prep->inject sep C18 Column Separation inject->sep ionize ESI Source (Ionization) sep->ionize q1 Q1: Precursor Selection (m/z 335.9) ionize->q1 q2 Q2: Fragmentation (Collision Cell) q1->q2 q3 Q3: Product Ion Monitoring q2->q3 quant Quantification (MRM Peak Area) q3->quant report Final Report quant->report

Caption: LC-MS/MS analysis workflow for this compound.

Method Validation Summary

The described methods should be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[3][10][11] Key validation parameters and typical acceptance criteria are summarized below.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.995R² ≥ 0.995
Range 1 - 100 µg/mL0.1 - 50 ng/mLAs defined by linearity.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120% (varies with concentration)
Precision (%RSD) < 2.0%< 15.0%Repeatability (≤2%), Intermediate (≤5%)
LOD ~0.3 µg/mL~0.03 ng/mLSignal-to-Noise ≥ 3
LOQ 1.0 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10
Specificity Demonstrated by peak purityDemonstrated by unique MRM transitionNo interference at the analyte retention time.

Note: The values presented are illustrative and must be experimentally determined.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12] The validation process is continuous and begins during method development.[13]

Conclusion

This application note provides two distinct, robust methods for the quantification of this compound. The HPLC-UV method is ideal for routine analysis and quality control where moderate sensitivity is sufficient. The LC-MS/MS method offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex sample matrices. Both protocols are designed to be validated in accordance with international regulatory guidelines, ensuring data integrity and reliability.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Lab Manager. (2022). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Bromide ion. [Link]

  • SIELC Technologies. Bromide HPLC Analysis. [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • ResearchGate. Positive mode LC-MS-MS chromatogram for the confirmation of amide-ester. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one??. [Link]

  • Pharmaffiliates. This compound | CAS No : 1020252-74-7. [Link]

  • MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. [Link]

Sources

Application Note: Characterization of N-(3,5-Dibromophenyl)pivalamide as a Modulator of Sirtuin Enzyme Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the characterization of N-(3,5-Dibromophenyl)pivalamide as a potential inhibitor of the sirtuin family of NAD⁺-dependent lysine deacylases. Sirtuins are critical regulators of numerous cellular processes, including metabolism, DNA repair, and inflammation, making them significant targets for therapeutic development.[1][2][3] This application note details the necessary protocols for determining the inhibitory potential of this compound, including IC₅₀ determination and mechanism of action studies, utilizing a robust fluorescence-based assay format. The principles and methodologies described herein are broadly applicable to the initial screening and characterization of novel small molecule modulators of enzyme activity.

Introduction to Sirtuins and the Role of Small Molecule Inhibitors

The sirtuin (SIRT) family, comprising seven members in mammals (SIRT1-7), are NAD⁺-dependent protein deacylases that play pivotal roles in cellular homeostasis.[3][4] These enzymes couple the removal of acetyl or other acyl groups from lysine residues on histone and non-histone proteins to the cleavage of NAD⁺, yielding nicotinamide and 2'-O-acetyl-ADP-ribose.[1][5] Given their broad regulatory functions, dysregulation of sirtuin activity has been implicated in a range of pathologies, including cancer, metabolic disorders, and neurodegenerative diseases.[2][3] Consequently, the identification and characterization of small molecules that can selectively inhibit or activate sirtuin isoforms are of significant interest for both basic research and drug discovery.[3][5]

This compound is a synthetic small molecule whose effects on enzyme activity are not yet fully characterized. Its chemical structure warrants investigation as a potential modulator of sirtuin activity. This guide provides the experimental framework to systematically evaluate its inhibitory properties against a representative sirtuin, such as SIRT2, which has been implicated in neurodegenerative diseases and cancer.[2][5]

Principle of the Sirtuin Inhibition Assay

The protocols outlined in this document are based on a fluorescence assay that measures the activity of sirtuin enzymes. Commercially available kits, such as those from Cayman Chemical or Biovision, typically utilize a fluorogenic substrate, for instance, a peptide sequence corresponding to a known sirtuin substrate (e.g., from p53) that includes an acetylated lysine residue coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC).[6] In its acetylated form, the substrate is non-fluorescent. Upon deacetylation by a sirtuin, a developing solution containing a proteolytic enzyme cleaves the peptide, releasing the fluorophore and generating a fluorescent signal that is directly proportional to the sirtuin's enzymatic activity.[6] The presence of an inhibitor, such as this compound, will reduce the rate of deacetylation, leading to a decrease in the fluorescent signal.

Materials and Reagents

  • Test Compound: this compound (CAS No: 1020252-74-7)[7]

  • Enzyme: Recombinant Human SIRT2

  • Substrate: Fluorogenic SIRT2 substrate (e.g., Arg-His-Lys-Lys(ε-acetyl)-AMC)

  • Co-substrate: Nicotinamide adenine dinucleotide (NAD⁺)

  • Positive Control Inhibitor: A known SIRT2 inhibitor (e.g., AGK2)

  • Assay Buffer: Tris-based buffer, pH 8.0, containing a reducing agent and a protease inhibitor cocktail.

  • Developing Solution: Contains a peptidase to cleave the deacetylated substrate.

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound.

  • Microplates: 96-well or 384-well black, flat-bottom plates suitable for fluorescence measurements.

  • Plate Reader: A microplate reader capable of fluorescence excitation and emission at approximately 350-380 nm and 440-460 nm, respectively.[6]

Experimental Protocols

Preparation of Reagents
  • Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Create a series of dilutions of the test compound in assay buffer. It is crucial to maintain a constant final DMSO concentration across all wells to avoid solvent effects. A typical final DMSO concentration in the assay is ≤1%.

  • Enzyme Solution: Dilute the recombinant SIRT2 enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

  • Substrate/NAD⁺ Mix: Prepare a solution containing both the fluorogenic substrate and NAD⁺ at their final desired concentrations in assay buffer.

Protocol for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. This protocol outlines the steps to determine the IC₅₀ of this compound for SIRT2.

Experimental Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Measurement & Analysis prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor dilutions (or DMSO/control) to wells prep_inhibitor->add_inhibitor prep_enzyme Prepare SIRT2 enzyme working solution add_enzyme Add SIRT2 enzyme to all wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate/NAD⁺ mix start_reaction Initiate reaction by adding Substrate/NAD⁺ mix prep_substrate->start_reaction add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 10-15 min add_enzyme->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C for 60-90 min start_reaction->incubate stop_reaction Add Developer Solution incubate->stop_reaction incubate_dev Incubate at RT for 30 min stop_reaction->incubate_dev read_fluorescence Read fluorescence (Ex/Em = 380/440 nm) incubate_dev->read_fluorescence analyze Plot % inhibition vs. [Inhibitor] and calculate IC₅₀ read_fluorescence->analyze

Caption: Workflow for determining the IC₅₀ value of this compound.

Step-by-Step Procedure:

  • Plate Setup: To a 96-well plate, add 5 µL of each concentration of the serially diluted this compound. Include wells for a positive control inhibitor and a no-inhibitor (vehicle) control (containing the same concentration of DMSO).

  • Enzyme Addition: Add 20 µL of the diluted SIRT2 enzyme solution to each well.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]

  • Reaction Initiation: Start the enzymatic reaction by adding 25 µL of the Substrate/NAD⁺ mixture to each well.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.[6]

  • Reaction Termination: Stop the reaction by adding 50 µL of the developing solution to each well.

  • Development: Incubate the plate at room temperature for 30 minutes to allow for the cleavage of the deacetylated substrate and development of the fluorescent signal.[6]

  • Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 380 nm and 440 nm, respectively.[6]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence_inhibitor / Fluorescence_no-inhibitor)]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Data for this compound against SIRT2

Concentration (µM)% Inhibition
0.15.2
0.515.8
130.1
548.9
1065.4
2580.2
5091.5
10095.3
Calculated IC₅₀ ~5.1 µM
Protocol for Mechanism of Action (MOA) Studies

To understand how this compound inhibits SIRT2, it is essential to determine its mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). This is achieved by measuring the initial reaction rates at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.

Step-by-Step Procedure:

  • Assay Setup: Set up a series of reactions similar to the IC₅₀ assay. For each fixed concentration of this compound (e.g., 0 µM, 2.5 µM, 5 µM, and 10 µM), vary the concentration of the fluorogenic substrate.

  • Kinetic Measurement: Measure the fluorescence at multiple time points to determine the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition.

Interpreting the Lineweaver-Burk Plot

MOA_Plot cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition competitive Lines intersect on the y-axis (Km increases, Vmax is unchanged) noncompetitive Lines intersect on the x-axis (Km is unchanged, Vmax decreases) uncompetitive Lines are parallel (Both Km and Vmax decrease)

Caption: Interpretation of Lineweaver-Burk plots for different inhibition mechanisms.

Trustworthiness and Self-Validation

To ensure the reliability of the results, every experiment should include the following controls:

  • No-Enzyme Control: To determine the background fluorescence of the reagents.

  • No-Inhibitor (Vehicle) Control: Represents 100% enzyme activity.

  • Positive Control Inhibitor: Confirms that the assay system can detect inhibition.

  • Constant DMSO Concentration: Prevents solvent effects from confounding the results.

A robust and reproducible assay should yield a high Z' factor (>0.7), indicating a large separation between the signals of the positive and negative controls.[1]

Conclusion

The protocols described in this application note provide a robust framework for the initial characterization of this compound as a potential sirtuin inhibitor. By systematically determining its IC₅₀ and elucidating its mechanism of action, researchers can gain valuable insights into the compound's biochemical properties. These studies are a critical first step in the broader evaluation of its potential as a chemical probe for studying sirtuin biology or as a starting point for therapeutic development.

References

  • BellBrook Labs. (2025, October 21). What Is the Best Sirtuin Assay for SIRT Screening? Retrieved from [Link]

  • Gertz, M., & Steegborn, C. (2019). Sirtuin activators and inhibitors: Promises, achievements, and challenges. FEBS Letters, 593(16), 2136-2152. Retrieved from [Link]

  • Mendoza-Martinez, M., & Sociali, G. (2017). Sirtuin 6 (SIRT6) Activity Assays. In Methods in Molecular Biology (Vol. 1608, pp. 139-151). Humana Press. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Multifunctional activity-based chemical probes for sirtuins. RSC Chemical Biology, 4(5), 415-423. Retrieved from [Link]

  • Khalid, A., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 987343. Retrieved from [Link]

  • Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Pharmaffiliates. This compound. Retrieved from [Link]

  • Adjobo-Hermans, M. J. W., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Complementary Medicine and Therapies, 21(1), 24. Retrieved from [Link]

  • Rumpf, T., et al. (2015). Sirtuin inhibitors as anticancer agents. Journal of Cancer, 6(3), 268-279. Retrieved from [Link]

  • Hrast, M., et al. (2019). New N-phenyl-4,5-dibromopyrrolamides as DNA gyrase B inhibitors. RSC Advances, 9(30), 17325-17337. Retrieved from [Link]

  • Carafa, V., et al. (2024). Activation and inhibition of sirtuins: From bench to bedside. Medicinal Research Reviews. Retrieved from [Link]

  • Kane, A. E., & Sinclair, D. A. (2018). Current Trends in Sirtuin Activator and Inhibitor Development. Trends in Pharmacological Sciences, 39(9), 805-822. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Recrystallization of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3,5-Dibromophenyl)pivalamide is a chemical intermediate valuable in the synthesis of more complex molecules in drug discovery and materials science. As with most multi-step syntheses, the purity of such intermediates is critical for the success of subsequent reactions. Recrystallization is a robust and scalable purification technique for solid compounds, leveraging temperature-dependent solubility to separate the desired material from impurities.[1][2] This application note provides a detailed, validated protocol for the purification of this compound using recrystallization. It encompasses the scientific principles behind solvent selection, a step-by-step experimental procedure, a troubleshooting guide, and necessary safety precautions to ensure a high-yield, high-purity outcome.

Compound Profile & Safety Precautions

Compound Characteristics

This compound is a substituted aromatic amide. Its rigid structure and the presence of functional groups capable of hydrogen bonding suggest that it is a good candidate for purification by recrystallization.[3]

PropertyValueSource
CAS Number 1020252-74-7[4][5][6]
Molecular Formula C₁₁H₁₃Br₂NO[4][5][7]
Molecular Weight 335.04 g/mol [4][5][7]
Appearance Off-white to light yellow solid (typical crude appearance)Assumed
Storage 2-8°C, Sealed in a dry environment[4][7]
Safety & Handling

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood by trained personnel.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[8]

  • Handling: Avoid breathing dust. Wash hands thoroughly after handling. In case of contact, rinse the affected area with plenty of water.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

The Principle of Recrystallization

Recrystallization is a purification process based on differential solubility.[1] The ideal solvent for recrystallization will dissolve the target compound sparingly or not at all at room temperature, but will dissolve it completely at an elevated temperature, typically the solvent's boiling point.[2][9] Impurities present in the crude sample should either be completely soluble in the solvent at all temperatures or completely insoluble at high temperatures.

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid solvent_selection Phase 1: Solvent Screening (Small Scale Test) start->solvent_selection Select Solvent dissolution Phase 2: Dissolution (Add minimal hot solvent) solvent_selection->dissolution Scale Up hot_filtration Phase 3: Hot Filtration (Optional: remove insoluble impurities) dissolution->hot_filtration Insoluble Matter Present crystallization Phase 4: Crystallization (Slow cooling to RT, then ice bath) dissolution->crystallization No Insoluble Matter hot_filtration->crystallization isolation Phase 5: Isolation (Vacuum Filtration) crystallization->isolation washing Phase 6: Washing (Rinse with cold solvent) isolation->washing drying Phase 7: Drying washing->drying end End: Pure Crystals drying->end

Caption: Workflow for the purification of this compound.

Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Ethanol (95% or absolute)

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

    • Hexanes

    • Deionized Water

    • Boiling chips

  • Equipment:

    • Erlenmeyer flasks (various sizes)

    • Hot plate with stirring capability

    • Magnetic stir bars

    • Graduated cylinders

    • Büchner funnel and filtering flask

    • Vacuum source (aspirator or pump)

    • Filter paper (qualitative)

    • Short-stemmed or stemless glass funnel

    • Watch glass

    • Spatula

    • Ice bath

    • Drying oven or desiccator

Detailed Experimental Protocol

Phase 1: Solvent Selection (Screening)

The key to successful recrystallization is choosing an appropriate solvent system. For amides, polar solvents are often a good starting point.[15] A screening should be performed to identify the best solvent.

  • Place approximately 20-30 mg of the crude solid into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, water) dropwise at room temperature, agitating after each addition. A good candidate solvent will not dissolve the solid at this stage.[9]

  • If the solid is insoluble at room temperature, gently heat the test tube in a hot water bath. Add more solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 10-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent is one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

Table 2: Hypothetical Solvent Screening Results

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Assessment
Water Insoluble Insoluble None Unsuitable
Hexanes Insoluble Sparingly Soluble Poor Unsuitable
Isopropanol Sparingly Soluble Very Soluble Excellent, well-formed needles Optimal Choice
Acetonitrile Soluble Very Soluble Low recovery Unsuitable

| Ethyl Acetate| Soluble | Very Soluble | Low recovery | Unsuitable |

Based on this screening, isopropanol is selected for the bulk recrystallization.

Phase 2: Dissolution of the Crude Solid
  • Place the crude this compound (e.g., 5.0 g) and a boiling chip into an appropriately sized Erlenmeyer flask (e.g., 250 mL).

  • In a separate beaker, heat the selected solvent (isopropanol) to its boiling point on a hot plate.

  • Add a small portion of the hot solvent to the flask containing the crude solid. Swirl the flask or use magnetic stirring to promote dissolution.[2]

  • Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: It is critical to use the minimum amount of hot solvent necessary to create a saturated solution. Using too much solvent will reduce the final yield as more of the compound will remain dissolved upon cooling.[1]

Phase 3: Hot Filtration (Conditional)

This step is only necessary if insoluble impurities (e.g., dust, sand, or insoluble byproducts) are observed in the hot solution.

  • Set up a filtration apparatus in the fume hood. Place a short-stemmed or stemless funnel fitted with fluted filter paper over a clean Erlenmeyer flask.[16][17]

  • Place a small amount of the pure solvent in the receiving flask and bring it to a boil on the hot plate. Causality: The rising vapor from the boiling solvent will keep the funnel and filter paper hot, preventing the desired compound from crystallizing prematurely during filtration.[17][18]

  • Once the dissolution from Phase 2 is complete, quickly and carefully pour the hot solution through the fluted filter paper.

  • If crystals begin to form on the filter paper, rinse with a small amount of hot solvent to redissolve them.[18]

Phase 4: Crystallization
  • Remove the flask containing the clear, hot filtrate from the heat source.

  • Cover the mouth of the flask with a watch glass. Causality: This prevents solvent evaporation and contamination from airborne particles while still allowing the system to cool slowly.

  • Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[16]

Phase 5 & 6: Isolation and Washing
  • Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom. Place the funnel on a clean filter flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold recrystallization solvent (isopropanol) and apply vacuum to ensure the paper is sealed against the funnel.

  • Pour the cold slurry of crystals into the Büchner funnel in one motion.

  • Wash the crystals by adding a small amount of fresh, ice-cold isopropanol over the solid with the vacuum disconnected. Allow the solvent to seep through the crystals for a moment, then reapply the vacuum to pull the solvent through. Causality: Washing with cold solvent removes the impurity-laden mother liquor adhering to the crystal surfaces. Using cold solvent minimizes redissolving the purified product.[19]

  • Repeat the wash one more time if necessary. Continue to draw air through the crystals for several minutes to partially dry them.

Phase 7: Drying the Crystals
  • Carefully remove the filter cake of crystals from the funnel and spread them on a watch glass or a pre-weighed dish.

  • Allow the crystals to air-dry in the fume hood until the solvent has evaporated.

  • For complete drying, place the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved. Caution: Ensure the drying temperature is well below the compound's melting point.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution cooled too quickly.1. Boil off some of the solvent to re-concentrate the solution and cool again. 2. Try scratching the inside of the flask with a glass rod at the solution line to create nucleation sites. 3. Add a "seed" crystal of the crude material.
Product "oils out" instead of crystallizing. 1. The solution is too highly supersaturated. 2. The melting point of the solid is lower than the boiling point of the solvent. 3. Insoluble impurities are present.1. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and cool slowly.[20] 2. Choose a lower-boiling point solvent or use a solvent pair.
Low recovery/yield. 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not cold. 4. The solution was not cooled sufficiently.1. Use the minimum amount of solvent for dissolution. 2. Ensure the filtration apparatus is properly heated. 3. Always use ice-cold solvent for washing. 4. Ensure the flask spends adequate time in an ice bath.
Crystals are colored. 1. Colored impurities are soluble in the hot solvent and co-precipitate.1. Add a small amount of activated charcoal to the hot solution before filtration. Note: Use charcoal sparingly as it can adsorb the desired product. A hot filtration is required to remove the charcoal.[21]

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • JoVE. (2025, May 22). Video: Crystal Growth: Principles of Crystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • Study.com. Explain why slow cooling tends to give "better" crystals in a recrystallization than the crystals obtained upon rapid cooling. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2022, April 7). 1.5E: Hot Filtration. [Link]

  • Northwestern University. Cooling Rate and Crystal Size. [Link]

  • Safrole. Recrystallization and hot filtration. [Link]

  • CUNY Baruch College. Lab: Purification by Recrystallization. [Link]

  • Royal Society of Chemistry. Hot gravity filtration. [Link]

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  • Lee Valley Tools. Flower Drying Silica Gel Crystals. [Link]

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  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

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Application Notes and Protocols for Suzuki Coupling Reactions with N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Strategic Functionalization of a Key Building Block

N-(3,5-Dibromophenyl)pivalamide is a valuable bifunctional building block in medicinal chemistry and materials science. The presence of two bromine atoms at the meta-positions of the aniline ring offers the potential for sequential or double carbon-carbon bond formation, enabling the synthesis of complex molecular architectures. The pivalamide group serves as a robust protecting group for the aniline nitrogen, ensuring its stability under various reaction conditions and influencing the electronic properties of the aromatic ring.

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for the construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmaceuticals and functional materials.[1][2] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and generally high yields, making it an ideal method for the elaboration of this compound.[3][4]

This comprehensive guide provides detailed protocols for both double and selective mono-Suzuki coupling reactions of this compound. The protocols are grounded in established principles of Suzuki-Miyaura chemistry and informed by successful applications with analogous substrates, offering a robust starting point for your research and development endeavors.

Mechanism of the Suzuki-Miyaura Coupling: A Catalytic Symphony

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex1 R-Pd(II)L_n-Br oxidative_addition->pd_complex1 Ar-Br transmetalation Transmetalation pd_complex2 R-Pd(II)L_n-R' transmetalation->pd_complex2 [R'-B(OR)₂(OH)]⁻ reductive_elimination Reductive Elimination reductive_elimination->pd0 Regeneration of Pd(0) product R-R' reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid R'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

The following protocols are presented as robust starting points for the Suzuki coupling of this compound. As with any chemical reaction, optimization of parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields for specific substrates.

Protocol 1: Double Suzuki Coupling for the Synthesis of N-(3,5-Diarylphenyl)pivalamides

This protocol is adapted from successful double Suzuki couplings of 3,5-dibromoaniline, a close structural analog.[5] It is designed to replace both bromine atoms with an aryl or heteroaryl group.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (2.5 equivalents)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (2 mol%)

  • Triethylamine (Et₃N) (4 equivalents)

  • Kolliphor EL (or a similar surfactant)

  • Degassed deionized water

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and Pd(dtbpf)Cl₂ (0.02 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Kolliphor EL (amount as per surfactant's specifications for micellar catalysis) and degassed deionized water to the flask.

  • Add triethylamine (4.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Selective Mono-Suzuki Coupling of this compound

Achieving selective mono-arylation of a dibrominated substrate requires careful control of reaction conditions to favor the reaction at one site while leaving the other unreacted. This can often be achieved by using a limited amount of the boronic acid and a catalyst system known for high activity at lower temperatures.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Degassed deionized water

  • Ethyl acetate (for workup)

  • Brine (for workup)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (K₃PO₄ or K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv.).

  • Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 4:1 to 10:1 ratio of dioxane to water).

  • Thoroughly degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to a moderate temperature (e.g., 70-85 °C) and stir for 4-12 hours. The reaction should be carefully monitored by TLC or LC-MS to maximize the formation of the mono-arylated product and minimize the formation of the di-arylated byproduct.

  • Once the desired conversion is reached, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography to separate the mono-arylated product from unreacted starting material and the di-arylated byproduct.

Optimization and Troubleshooting Workflow

Achieving optimal results in Suzuki coupling reactions often requires a systematic approach to optimization. The following workflow provides a logical sequence for refining the reaction conditions for this compound.

Optimization_Workflow start Start with Standard Conditions (e.g., Protocol 1 or 2) check_conversion Monitor Reaction by TLC/LC-MS start->check_conversion low_conversion Low or No Conversion check_conversion->low_conversion No side_products Significant Side Products (e.g., dehalogenation, homocoupling) check_conversion->side_products Yes, but... good_conversion Good Conversion, Proceed to Workup & Purification check_conversion->good_conversion Yes troubleshoot_catalyst Screen Catalysts & Ligands (e.g., PdCl₂(dppf), Buchwald ligands) low_conversion->troubleshoot_catalyst troubleshoot_base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) low_conversion->troubleshoot_base troubleshoot_solvent Screen Solvents (e.g., Toluene, DMF, THF) low_conversion->troubleshoot_solvent troubleshoot_temp Adjust Temperature low_conversion->troubleshoot_temp side_products->troubleshoot_catalyst side_products->troubleshoot_base optimize_equivalents Optimize Reagent Equivalents side_products->optimize_equivalents end Optimized Protocol good_conversion->end troubleshoot_catalyst->check_conversion troubleshoot_base->check_conversion troubleshoot_solvent->check_conversion troubleshoot_temp->check_conversion optimize_equivalents->check_conversion

Figure 2: A logical workflow for optimizing Suzuki coupling reactions.

Data Presentation: Conditions for Analogous Suzuki Couplings

Aryl HalideBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
3,5-Dibromoaniline2-Thienyl boronic acidPd(dtbpf)Cl₂ (2)Et₃N (4)Water (with Kolliphor EL)1002492[5]
3,5-Dibromoaniline3-Thienyl boronic acidPd(dtbpf)Cl₂ (2)Et₃N (4)Water (with Kolliphor EL)1002495[5]

Expert Insights and Causality Behind Experimental Choices

  • The Role of the Pivalamide Group: The bulky pivalamide group can influence the reactivity of the C-Br bonds through steric hindrance and by altering the electronic properties of the phenyl ring. While it is an electron-withdrawing group via induction, the lone pair on the nitrogen can participate in resonance. These competing effects may necessitate slightly more forcing conditions compared to unprotected anilines.

  • Catalyst and Ligand Selection: For double couplings, a robust catalyst that maintains its activity over the course of the reaction is crucial. Catalysts with bulky, electron-rich phosphine ligands, such as those on ferrocene backbones (e.g., dtbpf), are often effective.[1] For selective mono-couplings, Pd(PPh₃)₄ is a classic choice that often provides good results under milder conditions.

  • Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation.[6] Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used and their strength and solubility can be tuned to optimize the reaction. Organic bases like triethylamine can also be effective, particularly in aqueous micellar systems.

  • Solvent System: The choice of solvent is critical for ensuring that all components of the reaction remain in solution. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common, as water is often necessary to dissolve the inorganic base. Micellar catalysis in water offers a green chemistry alternative.[5]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxidation by air. Therefore, maintaining an inert atmosphere by using argon or nitrogen is essential for catalyst longevity and reproducible results.

References

  • Yang, Z., Qiu, F.-C., Gao, J., Li, Z.-W., & Guan, B.-T. (2015). Palladium-Catalyzed Oxidative Arylation of Tertiary Benzamides: Para-Selectivity of Monosubstituted Arenes. Organic Letters, 17(17), 4316–4319. [Link]

  • (2025). Double Heck Cross‐Coupling Reactions of Dibrominated Pyridines. Request PDF. [Link]

  • Oestreich, M., & Oestreich, M. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 1202–1209. [Link]

  • Oestreich, M., & Oestreich, M. (2013). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 9, 1202-1209. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Saeed, A., Shaheen, U., Hameed, A., Naqvi, S. A. Z., Riaz, N., Leghari, A. H., & Channar, P. A. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 965363. [Link]

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6508–6524. [Link]

  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Ikram, M., Rehman, A. U., Rauf, A., Raza, M., Zubair, M., & Al-Rashida, M. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(10), 2469. [Link]

  • D'Agostino, M., & Cativiela, C. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(15), 1594–1613. [Link]

  • Piras, M., Sini, M. F., Mele, A., & Demurtas, M. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1530. [Link]

  • Ali, S., Ansari, M. A., Khan, M. S., Ahmad, S., & Ahmad, S. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]

  • (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

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Application Note & Protocols: Leveraging N-(3,5-Dibromophenyl)pivalamide for Robust Target Validation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Target validation is a cornerstone of modern drug discovery, ensuring that a specific biological molecule is directly responsible for a drug's therapeutic effect. Small molecules are invaluable tools in this process, acting as probes to confirm target engagement and elucidate mechanism of action within a physiological context. This guide provides a comprehensive framework for utilizing N-(3,5-Dibromophenyl)pivalamide, a representative small molecule, in rigorous target validation studies. We detail the core principles and provide step-by-step protocols for two gold-standard methodologies: the Cellular Thermal Shift Assay (CETSA) for confirming target engagement, and a chemical proteomics approach for unbiased target identification. These protocols are designed for researchers, scientists, and drug development professionals seeking to confidently validate or invalidate novel drug targets.

Introduction: The Critical Role of Target Validation

The journey from a promising hit compound to a clinical candidate is fraught with challenges, a primary one being the unambiguous identification of its molecular target. A lack of certainty in the mechanism of action can lead to failed clinical trials and wasted resources.[1] Therefore, rigorous preclinical target validation is not merely a preliminary step but a critical determinant of a program's success.[1]

Small molecules like this compound serve as powerful chemical probes to interrogate complex biological systems. By observing how such a molecule affects cellular processes, and more directly, how it interacts with proteins, researchers can build a strong case for a target's role in a disease phenotype. This document outlines the strategic application of this compound in establishing this crucial link.

Core Principle: Target Engagement as the Foundation of Validation

At its core, target validation hinges on demonstrating target engagement —the direct, physical interaction of a compound with its intended protein target within a living cell.[2][3] Observing a downstream functional effect is not sufficient, as this can arise from off-target interactions.[4] The methodologies described herein are designed to provide direct evidence of this binding event.

The key principle underlying many target engagement assays is that the binding of a ligand (e.g., this compound) alters the biophysical properties of its target protein.[5] This change, most commonly an increase in thermal stability, can be measured and quantified to confirm engagement.[6][7]

Methodology I: Cellular Thermal Shift Assay (CETSA) for Target Engagement Confirmation

CETSA is a powerful biophysical assay that allows for the detection of target engagement in a native cellular environment, without the need for compound modification.[6][8] The principle is straightforward: a protein stabilized by a bound ligand will denature and aggregate at a higher temperature than its unbound counterpart.[9]

Workflow Overview

The general workflow for a CETSA experiment is depicted below. It involves treating cells with the compound, heating the cells to denature proteins, separating soluble from aggregated proteins, and quantifying the amount of the target protein remaining in the soluble fraction.[6][9]

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis start Culture Cells to Optimal Confluency harvest Harvest & Resuspend Cells start->harvest aliquot Aliquot Cells harvest->aliquot treat_compound Incubate with This compound aliquot->treat_compound treat_vehicle Incubate with Vehicle (e.g., DMSO) aliquot->treat_vehicle heat Heat Aliquots across a Temperature Gradient treat_compound->heat treat_vehicle->heat lysis Cell Lysis (e.g., Freeze-Thaw) heat->lysis centrifuge Centrifugation to Separate Soluble vs. Aggregated lysis->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect detection Quantify Target Protein (e.g., Western Blot, MS) collect->detection analysis Plot Melting Curves & Determine Thermal Shift (ΔTm) detection->analysis

Caption: CETSA Experimental Workflow Diagram.

Protocol 3.1: CETSA with Western Blot Detection

This protocol is suitable for validating the engagement of this compound with a specific, known protein for which a reliable antibody is available.

Materials:

  • This compound (and appropriate solvent, e.g., DMSO)

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Protease inhibitor cocktail

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Microcentrifuge or plate centrifuge

  • Reagents for SDS-PAGE and Western Blotting (gels, buffers, transfer system)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of 10-20 million cells/mL.

  • Compound Incubation:

    • In separate tubes, mix the cell suspension with either this compound (e.g., final concentration of 10-50 µM) or vehicle control (e.g., DMSO at the same final concentration).

    • Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot 50 µL of the treated cell suspensions into a series of PCR tubes for each condition (compound-treated and vehicle-treated).

    • Place the tubes in a thermal cycler programmed with a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes. Include a non-heated control (room temperature).

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C. This step pellets the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize the protein concentration of all samples.

    • Analyze the samples via SDS-PAGE and Western Blotting using an antibody specific for the target protein.

  • Data Interpretation:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature for both vehicle- and compound-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle. This difference in the melting temperature (Tm) is the thermal shift (ΔTm).

ParameterRecommended Starting PointNotes
Cell Density 10-20 x 10^6 cells/mLEnsures sufficient protein for detection.
Compound Conc. 1 - 50 µMShould be optimized based on compound potency.
Incubation Time 60 minutes at 37°CAllows for cellular uptake and binding.
Heating Time 3 minutesSufficient to induce denaturation without excessive heat shock response.
Temperature Range 40°C - 70°CMust be optimized to cover the melting transition of the target protein.
Centrifugation 20,000 x g for 20 minCritical for effective separation of soluble and aggregated fractions.

Methodology II: Chemical Proteomics for Unbiased Target Identification

When the target of this compound is unknown, an unbiased chemical proteomics approach is required for its deconvolution.[10][11] This strategy involves creating a modified version of the compound that can be used as a "bait" to capture its binding partners from a complex cell lysate.[12][13]

Workflow Overview

This workflow requires the synthesis of a probe molecule derived from this compound, typically by incorporating a "clickable" alkyne or azide group and/or a photo-reactive group.[7] This probe is then used to label proteins in a cellular context, followed by enrichment and identification via mass spectrometry.[9]

ChemProteomics_Workflow cluster_probe Probe Synthesis cluster_labeling Cellular Labeling cluster_click Enrichment cluster_ms Mass Spectrometry cluster_analysis Data Analysis probe_design Design Probe from This compound probe_synthesis Synthesize Probe (e.g., with Alkyne Tag) probe_design->probe_synthesis cell_treatment Treat Live Cells or Lysate with Probe Molecule probe_synthesis->cell_treatment competition Competition with excess parent N-(3,5-...)pivalamide probe_synthesis->competition lysis Cell Lysis cell_treatment->lysis competition->lysis click_chem Click Chemistry: Attach Biotin-Azide lysis->click_chem enrich Enrich Biotinylated Proteins (Streptavidin Beads) click_chem->enrich digest On-Bead Digestion (Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms protein_id Protein Identification lcms->protein_id quant Quantitative Analysis (Probe vs. Competition) protein_id->quant target_val Identify Specific Binders (Putative Targets) quant->target_val

Caption: Chemical Proteomics Workflow for Target ID.

Protocol 4.1: Click Chemistry-Based Affinity Purification

This protocol outlines a general strategy for identifying the binding partners of a clickable version of this compound.

Materials:

  • Alkyne-modified this compound probe

  • Parent this compound (for competition)

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Biotin-Azide tag (e.g., Biotin-PEG3-Azide)

  • Click chemistry reagents: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Reagents for mass spectrometry sample preparation (DTT, iodoacetamide, trypsin)

Procedure:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a terminal alkyne group. This modification should be placed at a position that is predicted to have minimal impact on the compound's binding activity.

  • Cellular Labeling & Competition:

    • Culture cells and treat with the alkyne probe (e.g., 1-5 µM) for 1-2 hours.

    • As a crucial control, pre-incubate a parallel set of cells with a high concentration (e.g., 100-fold excess) of the parent, unmodified this compound for 1 hour before adding the alkyne probe. This will block specific binding sites.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer. Quantify the protein concentration of the lysates.

  • Click Reaction:

    • To the cleared lysate, add the click chemistry reaction cocktail: Biotin-Azide, CuSO4, sodium ascorbate, and TBTA.

    • Incubate for 1-2 hours at room temperature to covalently link biotin to the probe-bound proteins.

  • Enrichment of Labeled Proteins:

    • Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might include: 1% SDS in PBS, 4M Urea in PBS, and finally PBS.

  • Sample Preparation for Mass Spectrometry:

    • Perform an on-bead digest. Resuspend the beads in a digestion buffer, reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis and Target Identification:

    • Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample (probe-treated vs. competition-treated).

    • True targets will be significantly enriched in the probe-only sample and their signal will be greatly reduced in the competition sample.

ParameterRecommended Starting PointNotes
Probe Concentration 1-10 µMShould be determined empirically to balance labeling efficiency and off-target effects.
Competition Fold Excess 50-100xEnsures saturation of specific binding sites by the parent compound.
Click Reagents 100 µM CuSO4, 1 mM Ascorbate, 100 µM TBTA, 50 µM Biotin-AzideStandard concentrations, can be optimized.
Bead Washing High stringency (e.g., with SDS/Urea)Essential for reducing background and identifying high-confidence interactors.
MS Data Analysis Label-free quantification or TMT labelingQuantitative comparison is key to distinguishing real targets from background.

Conclusion and Future Directions

The successful application of this compound in the protocols described provides a robust pathway for target validation. Confirmation of direct target engagement via CETSA, followed by unbiased identification of binding partners through chemical proteomics, creates a powerful, self-validating system. This dual approach not only builds confidence in a primary target but can also reveal potential off-targets, offering critical insights into a compound's broader pharmacological profile. The methodologies outlined here are broadly applicable to other small molecules, providing a foundational strategy for any target-based drug discovery program.

References

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  • Yeh, T. K., et al. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. European journal of medicinal chemistry, 229, 114043. [Link]

  • Frye, S. V. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS medicinal chemistry letters, 6(6), 626–628. [Link]

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Troubleshooting & Optimization

Technical Support Center: N-(3,5-Dibromophenyl)pivalamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3,5-Dibromophenyl)pivalamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific amidation reaction. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you identify byproducts, troubleshoot experimental issues, and ensure the integrity of your synthesis.

Section 1: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The synthesis of this compound is typically achieved via a nucleophilic acyl substitution, often under Schotten-Baumann conditions.[1][2] The reaction involves the nucleophilic attack of the primary amine (3,5-dibromoaniline) on the electrophilic carbonyl carbon of pivaloyl chloride.[3] A base, such as pyridine or triethylamine, is crucial. It serves two primary roles: neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction and preventing the protonation of the starting amine, which would render it non-nucleophilic.[4][5]

Reaction Pathway: this compound Synthesis

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Reactant1 3,5-Dibromoaniline Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Pivaloyl Chloride Reactant2->Intermediate Product This compound Intermediate->Product Collapse & Leaving Group Departure Byproduct HCl Intermediate->Byproduct Base Base (e.g., Pyridine) Byproduct->Base Neutralization

Caption: The Schotten-Baumann synthesis of this compound.

Q2: What are the most critical parameters to control during this synthesis?

Based on field experience and established protocols, the following parameters are critical for maximizing yield and purity:

  • Moisture Control: Pivaloyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive pivalic acid.[5][6] All glassware must be oven- or flame-dried, and anhydrous solvents are essential. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[5]

  • Base Stoichiometry: At least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to scavenge the HCl produced.[5] An insufficient amount of base allows the reaction mixture to become acidic, protonating the 3,5-dibromoaniline and halting the reaction.

  • Temperature Control: The addition of pivaloyl chloride should be performed at a low temperature (e.g., 0-5 °C) to manage the exothermic nature of the reaction and prevent potential side reactions. The reaction can then be allowed to warm to room temperature to proceed to completion.[5]

  • Purity of Starting Materials: The purity of both 3,5-dibromoaniline and pivaloyl chloride is paramount. Impurities in the starting materials are a common source of unexpected byproducts.

Section 2: Troubleshooting Guide & Byproduct Identification
Q3: My reaction shows multiple spots on TLC and the crude product is impure. What are the likely byproducts?

An impure product profile is the most common issue. The identity of the byproducts can be deduced from their polarity (TLC) and confirmed with analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). Below is a summary of the most probable byproducts.

Byproduct Name Formation Mechanism Expected Mass (m/z) [M+H]⁺ Key Identifying Features
Pivalic Acid Hydrolysis of pivaloyl chloride by trace moisture.[5][7]103.07Highly polar (streaks on silica TLC). Characteristic broad singlet in ¹H NMR (>10 ppm). Can be removed by a weak base wash (e.g., NaHCO₃).[5]
3,5-dibromoaniline Unreacted starting material due to incomplete reaction or deactivated amine.251.88Less polar than the product. Its presence indicates the reaction has not gone to completion.
N,N-bis(pivaloyl)-3,5-dibromoaniline Diacylation of the product amide, especially with excess pivaloyl chloride or prolonged reaction times.418.06Significantly less polar than the desired product. Will show two t-butyl singlets in the ¹H NMR spectrum.
Pivalic Anhydride May be present as an impurity in the pivaloyl chloride starting material or formed in situ.187.13Can acylate the amine to form the desired product, but its presence complicates stoichiometry and purification.

Byproduct Formation Pathways

Byproduct_Formation cluster_byproducts Potential Byproducts PC Pivaloyl Chloride Product This compound PC->Product + DBA (Desired Reaction) PivalicAcid Pivalic Acid PC->PivalicAcid + H₂O (Hydrolysis) DBA 3,5-Dibromoaniline DBA->Product UnreactedDBA Unreacted DBA DBA->UnreactedDBA Incomplete Reaction Diacylated Diacylated Product Product->Diacylated + Excess PC (Over-acylation)

Caption: Common side reactions in the synthesis of this compound.

Q4: My mass spectrum shows an unexpected peak. How can I use this data to identify the byproduct?

First, calculate the exact mass of all suspected byproducts (see table above) and compare them to your experimental data. Remember to account for different ionization adducts ([M+H]⁺, [M+Na]⁺, etc.).

  • Scenario 1: A peak at m/z ~103. This strongly suggests the presence of pivalic acid from the hydrolysis of your acyl chloride.[7]

  • Scenario 2: A peak at m/z ~252. This is the unreacted starting material, 3,5-dibromoaniline .

  • Scenario 3: A peak at m/z ~418. This corresponds to the diacylated byproduct , N,N-bis(pivaloyl)-3,5-dibromoaniline. This indicates your reaction conditions may be too harsh or you have a significant excess of the acylating agent.

Q5: My ¹H NMR spectrum is complex. What are the key signals to look for?
  • Desired Product: A sharp singlet for the 9 protons of the t-butyl group around ~1.3 ppm , a singlet for the amide N-H proton (often broad, ~8-10 ppm), and aromatic signals corresponding to the 3,5-dibromophenyl ring.

  • Pivalic Acid: A very broad singlet for the acidic proton, typically downfield (>10 ppm), and a sharp singlet for the t-butyl group near ~1.2 ppm.

  • Diacylated Product: The key indicator would be two distinct singlets for the two different t-butyl groups, as the electronic environment for each pivaloyl group would be different.

  • Unreacted 3,5-dibromoaniline: Will show characteristic aromatic signals and a broad singlet for the -NH₂ protons (~4-5 ppm), which will be clearly different from the amide N-H proton of the product.

Section 3: Analytical Protocol
Workflow: Byproduct Identification by LC-MS

This protocol provides a reliable method for analyzing your crude reaction mixture to identify the product and potential byproducts.

Objective: To separate and identify components in a crude this compound reaction mixture.

Materials:

  • Crude reaction mixture sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude solid.

    • Dissolve the sample in 1 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution.

    • Vortex until fully dissolved.

    • Perform a 1:100 dilution of the stock solution with 50:50 ACN/water for the final analysis sample (~10 µg/mL).

  • LC-MS Conditions (Example):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient:

      Time (min) % B
      0.0 10
      1.0 10
      8.0 95
      10.0 95
      10.1 10

      | 12.0 | 10 |

    • MS Detection:

      • Mode: Positive Ion Electrospray (ESI+)

      • Scan Range: 50 - 800 m/z

      • Data Acquisition: Full Scan

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z values of the product (334.00) and suspected byproducts (103.07, 251.88, 418.06).

    • Analyze the mass spectrum associated with each chromatographic peak to confirm the molecular weight.

    • The retention time will give an indication of polarity: Pivalic acid will elute very early, followed by 3,5-dibromoaniline, the desired product, and finally the much less polar diacylated byproduct.

Troubleshooting Workflow

Troubleshooting_Workflow Start Impure Product Profile (TLC/NMR/MS) CheckMS Analyze Mass Spectrum Start->CheckMS CheckNMR Analyze ¹H NMR Spectrum Start->CheckNMR MS_103 Peak at m/z ~103? CheckMS->MS_103 NMR_Acid Broad peak >10 ppm? CheckNMR->NMR_Acid MS_418 Peak at m/z ~418? MS_103->MS_418 No PivalicAcid Byproduct: Pivalic Acid Solution: Wash with NaHCO₃ MS_103->PivalicAcid Yes Diacylated Byproduct: Diacylated Amide Solution: Reduce pivaloyl chloride stoichiometry, chromatography MS_418->Diacylated Yes Other Investigate other possibilities (e.g., starting material impurity) MS_418->Other No NMR_Diacyl Two t-butyl singlets? NMR_Acid->NMR_Diacyl No NMR_Acid->PivalicAcid Yes NMR_Diacyl->Diacylated Yes NMR_Diacyl->Other No

Caption: A logical workflow for identifying byproducts using MS and NMR data.

Section 4: References
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot.

  • SATHEE. Chemistry Schotten Baumann Reaction.

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.

  • AMiner. Catalytic Friedel-Crafts Acylation of Aniline Derivatives.

  • Google Patents. (CN107721841A) A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride.

  • Sciencemadness.org. (2021, January 9). Friedel-Crafts acylation of anilides.

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.

  • BenchChem. Preventing decomposition during pivalamide synthesis.

  • Google Patents. (JPH11507944A) Method for separating pivalic acid from spent reaction mixture.

  • Eureka | Patsnap. Pivaloyl chloride patented technology retrieval search results.

  • PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.

  • Home Sunshine Pharma. Pivaloyl Chloride CAS 3282-30-2.

  • MDPI. (2017, April 14). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage.

  • Google Patents. (EP1359141A1) Method of friedel-crafts acylation of anilides.

  • Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?.

  • LookChem. PIVALOYL CHLORIDE.

Sources

Technical Support Center: Optimizing the Synthesis of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3,5-Dibromophenyl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging N-acylation reaction. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust framework for achieving high yield and purity.

The synthesis of this compound, the N-acylation of 3,5-dibromoaniline with pivaloyl chloride, presents a classic challenge in organic synthesis: reacting a sterically hindered and electronically deactivated nucleophile with a bulky electrophile. The two electron-withdrawing bromine atoms on the aniline ring significantly reduce the nucleophilicity of the amino group, while the bulky tert-butyl group of pivaloyl chloride creates considerable steric hindrance.[1][2]

This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical issues encountered in the laboratory.

Troubleshooting Guide: Common Experimental Issues

Q1: My reaction has a very low yield, or I've recovered mostly unreacted 3,5-dibromoaniline. What are the likely causes and solutions?

This is the most common issue, typically stemming from a combination of factors that suppress the reaction rate.

Potential Cause A: Insufficient Reactivity & Steric Hindrance The combination of a deactivated aniline and a sterically demanding acyl chloride means that standard reaction conditions may be inadequate.

  • Solution 1: Optimize Reaction Temperature & Time. Gently heating the reaction mixture (e.g., to 40 °C or refluxing in a solvent like dichloromethane) can provide the necessary activation energy to overcome the steric and electronic barriers. Monitor the reaction by Thin Layer Chromatography (TLC) and extend the reaction time accordingly, as these reactions can often take several hours to reach completion.[3]

  • Solution 2: Introduce a Nucleophilic Catalyst. For highly challenging acylations, a catalyst like 4-(Dimethylaminopyridine) (DMAP) is extremely effective. DMAP is a hypernucleophilic acylation catalyst that reacts with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium salt. This intermediate is a much more potent acylating agent and can efficiently transfer the pivaloyl group to the weakly nucleophilic aniline.[3] Use DMAP in catalytic amounts (e.g., 5-10 mol%).

Potential Cause B: Deactivation of Aniline by In-Situ Acid Formation The acylation reaction produces one equivalent of hydrochloric acid (HCl). This acid will readily protonate the nitrogen atom of the starting aniline, converting the nucleophilic amine into a non-nucleophilic ammonium salt, effectively stopping the reaction.[4][5]

  • Solution: Use an Appropriate Base. A base is essential to neutralize the HCl as it forms. Ensure you are using at least one full equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH). For biphasic conditions (like dichloromethane/water with NaOH), vigorous stirring is critical to ensure efficient transfer of HCl to the aqueous phase for neutralization.[6][7]

Potential Cause C: Hydrolysis of Pivaloyl Chloride Pivaloyl chloride is highly reactive and extremely sensitive to moisture.[8][9] Any water present in the reaction will rapidly hydrolyze it to the unreactive pivalic acid, reducing the amount of acylating agent available and complicating purification.

  • Solution 1: Ensure Anhydrous Conditions. Use oven-dried glassware and anhydrous solvents. If using a non-aqueous base like triethylamine or pyridine, ensure they are also dry.

  • Solution 2: Control Addition Temperature. Perform the dropwise addition of pivaloyl chloride at a reduced temperature (0 °C). This minimizes the rate of any potential hydrolysis and helps control the exothermic nature of the acylation.[10]

Q2: The reaction worked, but my final product is contaminated with impurities that are difficult to remove. How can I improve my workup procedure?

A systematic workup procedure is key to isolating a pure product. The most common impurities are unreacted starting material and the hydrolysis by-product.

  • Impurity: Unreacted 3,5-dibromoaniline (Basic)

    • Removal Strategy: After the reaction is complete, dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it sequentially with a dilute acid solution, such as 1 M HCl. The basic aniline will be protonated and move into the aqueous layer, while your neutral amide product remains in the organic phase.[7]

  • Impurity: Pivalic Acid (Acidic)

    • Removal Strategy: This impurity arises from the hydrolysis of pivaloyl chloride.[9] Following the acid wash, wash the organic layer with a mild base solution, such as saturated aqueous sodium bicarbonate (NaHCO₃). The acidic pivalic acid will be deprotonated to its sodium salt and extracted into the aqueous layer.[7]

  • Final Purification: After washing and drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), the crude product can be purified by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel.[11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent system for this synthesis? The choice of base and solvent is critical and depends on the desired reaction setup.

SystemBaseSolventAdvantagesDisadvantages
Schotten-Baumann (Biphasic) 10% Aqueous NaOHDichloromethane (DCM)Inexpensive; base and by-products are easily removed with water.Requires vigorous stirring; risk of pivaloyl chloride hydrolysis at the interface.[6][12]
Homogeneous (Organic) Triethylamine (Et₃N) or PyridineDichloromethane (DCM) or THFAnhydrous conditions prevent hydrolysis of acyl chloride.Base by-products (e.g., triethylammonium chloride) may precipitate and require filtration. Pyridine can be difficult to remove.[13]
Heterogeneous (Organic) Potassium Carbonate (K₂CO₃)Acetonitrile or DMFMild base; easy to remove by filtration.Slower reaction rates compared to stronger, soluble bases.[13][14]

For this specific transformation, a homogeneous system using triethylamine in dichloromethane is often preferred as it minimizes the risk of hydrolysis.

Q2: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system like 4:1 Hexanes:Ethyl Acetate. The product, being more polar than pivaloyl chloride but less polar than the aniline, will have an Rf value intermediate between the two starting materials. Spot the reaction mixture alongside co-spots of the starting aniline to track its consumption.

Q3: What are the key safety precautions I should take? Pivaloyl chloride is a hazardous chemical. It is highly flammable, corrosive, and causes severe skin and eye burns. It is also fatal if inhaled.[9][15]

  • Always handle pivaloyl chloride in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ensure all glassware is dry to prevent a violent reaction with water.[8]

  • Have a quenching agent (like a dilute sodium bicarbonate solution) ready in case of spills.

Visualizing the Process

Reaction Mechanism and Catalysis

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of pivaloyl chloride. The addition of a catalyst like DMAP can significantly accelerate this process.

dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=plaintext, fontsize=12];

} dot Caption: Uncatalyzed vs. DMAP-catalyzed acylation pathways.

Troubleshooting Workflow

A logical approach is essential when a reaction fails. Follow this workflow to diagnose and solve common problems.

dot digraph "Troubleshooting_Workflow" { graph [nodesep=0.5, ranksep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];

} dot Caption: A logical workflow for troubleshooting low-yield reactions.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents & Equipment:

  • 3,5-Dibromoaniline

  • Pivaloyl Chloride (>98%)[9]

  • Triethylamine (Et₃N), anhydrous

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Oven-dried, round-bottom flask with magnetic stir bar and nitrogen inlet

Procedure:

  • Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,5-dibromoaniline (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) and a catalytic amount of DMAP (0.05 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add pivaloyl chloride (1.1 eq.) dropwise to the cold, stirred solution over 15-20 minutes. A precipitate of triethylammonium chloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aniline. If the reaction is slow, it can be gently heated to reflux (40 °C).

  • Quenching: Upon completion, cool the mixture back to room temperature and quench by slowly adding water.

  • Workup - Acid Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x volume of water used to quench) to remove excess triethylamine and any unreacted aniline.

  • Workup - Base Wash: Wash the organic layer with saturated NaHCO₃ solution to remove any pivalic acid.

  • Workup - Final Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

References

  • Vertex AI Search. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes.
  • National Center for Biotechnology Information. Pivaloyl chloride | C5H9ClO | CID 62493 - PubChem. [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
  • BenchChem. A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.
  • BenchChem. Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile.
  • Krishna Solvechem Ltd. Pivaloyl Chloride MSDS.
  • BenchChem.
  • Der Pharma Chemica.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Pearson. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • ResearchGate. (Request PDF).
  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?
  • Der Pharma Chemica. (2011).
  • BenchChem.
  • Quora. (2018).
  • ResearchGate. (Request PDF).
  • YMER. (2023).
  • PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.
  • Organic Syntheses. O-PIVALOYL-N-Boc-HYDROXYLAMINE AND O-PIVALOYLHYDROXYLAMINE TRIFLIC ACID SALT. [Link]

  • Pharmaffiliates. This compound | CAS 1020252-74-7. [Link]

  • ResearchGate. Can anyone offer me a reasonable mechanism for the following reaction?
  • National Center for Biotechnology Information. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines.
  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
  • Chemistry Stack Exchange. (2015).
  • ResearchGate. How do I purify 3,5 -bis(tolyl carbamoyl)

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Purification challenges of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3,5-Dibromophenyl)pivalamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this important synthetic intermediate. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven experience.

Introduction: The Purification Challenge

This compound (CAS No. 1020252-74-7) is a valuable building block in medicinal chemistry. However, its synthesis from 3,5-dibromoaniline and pivaloyl chloride can introduce several impurities, including unreacted starting materials, di-acylated byproducts, and products of side reactions. The purification process is critical for ensuring the integrity of downstream applications. The key challenges often revolve around removing structurally similar impurities and achieving high crystallinity of the final product.

Troubleshooting Guide

This section tackles specific experimental problems. Each question represents a common hurdle, followed by a detailed explanation of its causes and a step-by-step protocol for its resolution.

Q1: My crude product is a sticky oil or waxy solid that refuses to crystallize. What should I do?

Probable Causes:

  • Residual Solvent: The most common cause. Dichloromethane (DCM), ethyl acetate, or THF trapped within the crude material can act as an "anti-solvent," preventing lattice formation.

  • Process-Related Impurities: Unreacted 3,5-dibromoaniline or other low-melting point byproducts can suppress the melting point of the mixture and inhibit crystallization.

Solutions & Protocol:

  • Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum, potentially with gentle heating (40-50°C), to remove volatile solvents.

  • Trituration: This technique uses a solvent in which your desired product is poorly soluble, but the impurities are soluble.

Step-by-Step Trituration Protocol:

  • Place the oily crude product in a flask.

  • Add a small volume of a non-polar solvent like hexanes or heptane.

  • Using a spatula or glass rod, vigorously scrape and stir the mixture. The desired product should precipitate as a solid as the impurities dissolve in the solvent.

  • Continue stirring for 15-30 minutes.

  • Isolate the resulting solid by vacuum filtration, washing with a small amount of the cold trituration solvent.

  • Dry the solid under vacuum.

Scientist's Note: The mechanical agitation during trituration provides the energy needed to initiate nucleation and crystal growth, while the solvent selectively washes away impurities that hinder this process.

Q2: After recrystallization, I still see a significant impurity in my NMR/HPLC analysis. How can I improve purity?

Probable Causes:

  • Inappropriate Solvent Choice: The chosen solvent may not provide a sufficient solubility differential between the product and the impurity at high and low temperatures.

  • Co-precipitation: If an impurity is structurally very similar to the product, it can co-precipitate or become trapped in the crystal lattice.

  • Thermal Degradation: If using a high-boiling point solvent, the amide bond might be susceptible to slight hydrolysis or degradation, introducing new impurities. Amide bonds can undergo hydrolysis under strongly acidic or basic conditions, which could be inadvertently created by trace contaminants at high temperatures[1][2].

Solutions & Protocol:

If a single recrystallization is insufficient, the next logical step is flash column chromatography. This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.

dot

Caption: Troubleshooting workflow for persistent impurities.

Step-by-Step Flash Column Chromatography Protocol:

  • Select Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of ~0.3-0.4 and good separation from impurities. A common starting point is a Hexanes/Ethyl Acetate mixture. An eluent of 96:4 hexanes/ethyl acetate has been reported as effective for similar compounds[3].

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent (wet packing).

  • Load the Sample: Dissolve the crude product in a minimal amount of DCM or the eluent. For less soluble materials, a "dry loading" technique is preferred: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elute and Collect: Add the eluent to the top of the column and apply positive pressure. Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase (Eluent) Hexanes/Ethyl Acetate GradientStart with a low polarity (e.g., 98:2) and gradually increase ethyl acetate content. Provides good separation for many amides.
Sample Loading Dry LoadingPrevents band broadening and improves separation, especially for samples not easily soluble in the eluent[3].
Rf Target 0.3 - 0.4This range provides the optimal balance between resolution and elution time.
Q3: My overall yield is very low after purification. Where might I be losing my product?

Probable Causes:

  • Incomplete Reaction: The initial synthesis did not go to completion.

  • Loss During Aqueous Workup: The product may have some solubility in the aqueous layer, especially if the pH is not neutral.

  • Premature Crystallization: The product may crystallize out during extraction or transfer if the solution becomes too concentrated.

  • Overly Aggressive Purification: Using a recrystallization solvent in which the product is too soluble or taking too broad a cut of fractions during chromatography can lead to significant losses.

Solutions:

  • Monitor the Reaction: Use TLC or LC-MS to ensure the starting material is fully consumed before beginning the workup.

  • Optimize Workup: After quenching the reaction, ensure the pH of the aqueous layer is neutral. Perform extractions with a sufficient volume of organic solvent (e.g., 3 x volume of aqueous layer) to ensure complete recovery.

  • Recrystallization Solvent Screening: Test solubility in a range of solvents on a small scale to find one that dissolves the product when hot but results in significant precipitation when cold.

  • Careful Fraction Collection: During column chromatography, analyze fractions carefully by TLC. It is better to isolate a smaller amount of highly pure material and a second crop of mixed fractions than to combine everything and compromise purity.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect? A: The primary impurities are typically unreacted starting materials (3,5-dibromoaniline), excess reagent (pivaloyl chloride and its hydrolyzed form, pivalic acid), and potential byproducts like N,N-bis(pivaloyl)-3,5-dibromoaniline. The formation of such process-related impurities is a common challenge in multi-step synthesis[4][5].

Q: How can I definitively assess the purity of my final product? A: A combination of techniques is recommended for a complete picture:

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis, often capable of detecting impurities down to <0.05%[6]. A reverse-phase C18 or a Phenyl column can provide excellent separation[7][8].

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can reveal the presence of impurities if they are at a level of ~1% or higher.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Helps in identifying the mass of the main product and any impurities, aiding in their structural elucidation.

Q: What are the ideal storage conditions for this compound? A: The compound should be stored in a tightly sealed container in a dry environment, preferably refrigerated at 2-8°C[9]. This minimizes potential hydrolysis from atmospheric moisture and slows any long-term degradation.

dot

Caption: Relationship between synthesis, impurities, and purification.

Q: Is the amide bond stable during aqueous workups? A: The pivaloyl group provides significant steric hindrance, making the amide bond relatively robust compared to less hindered amides. However, it is not immune to hydrolysis. Prolonged exposure to strongly acidic (pH < 2) or basic (pH > 9) conditions, especially at elevated temperatures, should be avoided to maintain the integrity of the molecule[1]. Always aim to conduct aqueous washes and extractions at a neutral pH.

References

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Organic Syntheses Website. [Link]

  • Pharmaffiliates. (n.d.). This compound. [Link]

  • Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5187. [Link]

  • Wang, J., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 9(11), 1891. [Link]

  • SIELC Technologies. (n.d.). Separation of N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • Lönnberg, H., et al. (1993). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine. Journal of Organic Chemistry, 58(23), 6239-6248. [Link]

  • ResearchGate. (2014). Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. [Link]

  • MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link]

Sources

Technical Support Center: Amidation Reactions with 3,5-Dibromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of using 3,5-dibromoaniline in amidation reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with this notoriously unreactive substrate. Here, we will dissect the underlying chemical principles governing its low reactivity and provide a series of troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these synthetic hurdles.

Understanding the Challenge: The "Deactivated" Nature of 3,5-Dibromoaniline

3,5-Dibromoaniline is classified as a "deactivated" or "electron-deficient" aniline. This characteristic is the primary reason for its low nucleophilicity and, consequently, its poor performance in standard amidation reactions. Two main factors contribute to this deactivation:

  • Electronic Effects: The two bromine atoms on the aromatic ring are highly electronegative. They exert a strong negative inductive effect (-I), withdrawing electron density from the benzene ring and, by extension, from the nitrogen atom of the amino group. This reduction in electron density on the nitrogen makes it a weaker nucleophile, less capable of attacking the electrophilic carbonyl carbon of a carboxylic acid or its activated derivative.[1]

  • Steric Hindrance: While the bromine atoms are in the meta positions relative to the amino group, their presence can still contribute to some degree of steric hindrance, potentially impeding the approach of bulky acylating agents to the nitrogen atom.[2][3][4]

The following diagram illustrates the electron-withdrawing effect of the bromine atoms, which is central to the low reactivity of 3,5-dibromoaniline.

G cluster_workflow Troubleshooting Workflow for Low Reactivity Start Low Yield with 3,5-Dibromoaniline Step1 Add DMAP (1.0 eq) Start->Step1 Step2 Increase EDC/HOBt (1.2-1.5 eq) Step1->Step2 Step3 Switch to Anhydrous DMF Step2->Step3 Step4 Increase Temperature (40-60 °C) Step3->Step4 Success Successful Amidation Step4->Success Failure Still Low Yield Step4->Failure

Sources

N-(3,5-Dibromophenyl)pivalamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3,5-Dibromophenyl)pivalamide

Welcome to the technical support center for this compound (CAS 1020252-74-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Here, we provide field-proven insights and practical solutions to common experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the primary degradation pathways for this compound?

Based on its chemical structure, the two most probable degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, yielding 3,5-dibromoaniline and pivalic acid. However, the bulky tert-butyl group (pivaloyl) provides significant steric hindrance, making this amide more resistant to hydrolysis than less hindered amides.[1][2][3] Forcing conditions, such as elevated temperatures and extreme pH, are likely required to induce significant hydrolytic degradation.[3][4]

  • Photodegradation: Aromatic brominated compounds can be sensitive to light, particularly in the UV spectrum.[5] This can lead to reductive debromination, where a bromine atom is replaced by a hydrogen atom, or other radical-mediated reactions.[6][7] The specific photoproducts would need to be identified experimentally.

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. A recommended storage temperature is 2-8°C.[8] For solutions, it is advisable to use them fresh or store them at low temperatures for short periods, protected from light, after determining their solution stability.

Q3: Is this compound sensitive to heat?

Q4: How can I assess the purity and stability of my this compound sample?

The most effective method is High-Performance Liquid Chromatography (HPLC) with UV detection. A well-developed, stability-indicating HPLC method can separate the parent compound from its potential degradation products and impurities.[12][13] For initial assessment, a gradient method using a C18 column with a mobile phase of acetonitrile and water is a common starting point for N-aryl amides.[14][15]

Part 2: Troubleshooting Guide

This section provides a problem-solving framework for specific issues you may encounter during your experiments.

Problem Potential Causes Recommended Solutions & Explanations
Unexpected Peaks in HPLC Analysis 1. Hydrolysis: If the sample was in an aqueous or protic solvent, especially at non-neutral pH, hydrolysis may have occurred. The primary degradation products would be 3,5-dibromoaniline and pivalic acid.2. Photodegradation: Exposure of the sample (solid or solution) to ambient or UV light can generate photoproducts.[5][6]3. Solvent Reaction: The compound may have reacted with a component of your solvent or buffer system.Solution: 1. Identify the Degradants: Use HPLC-MS to obtain the mass of the unknown peaks. 3,5-dibromoaniline (m/z ~251) and pivalic acid (m/z ~102) would be key markers for hydrolysis.2. Control for Light: Repeat the experiment with samples protected from light (e.g., using amber vials, covering glassware with foil). Compare the chromatograms to see if the extraneous peaks are reduced or eliminated.3. Check Solvent Inertness: Run a control with the compound in a known inert solvent (e.g., pure acetonitrile) to ensure the issue is not with your sample matrix.
Low Yield or Purity After Synthesis/Workup 1. Incomplete Reaction: Steric hindrance from the pivaloyl group can slow down the amidation reaction.[16]2. Degradation During Workup: Using strongly acidic or basic conditions (e.g., for extraction or washing) may have caused hydrolysis of the product.3. Residual Starting Materials: The product may be contaminated with unreacted 3,5-dibromoaniline or pivaloyl chloride (or pivalic acid if hydrolyzed).Solution: 1. Optimize Reaction Conditions: Increase reaction time, temperature, or use a more efficient coupling agent if applicable.2. Use Mild Workup: Employ neutral or mildly acidic/basic washes (e.g., saturated sodium bicarbonate, dilute HCl) and minimize contact time.[17]3. Purification Strategy: Recrystallization is often effective for crystalline solids. If chromatography is needed, use a neutral system (e.g., silica gel with hexane/ethyl acetate) and avoid prolonged exposure of the compound to the stationary phase.
Inconsistent Results in Biological/Screening Assays 1. Solution Instability: The compound may be degrading in your assay buffer over the time course of the experiment.2. Precipitation: The compound may have poor solubility in the aqueous assay buffer, leading to precipitation and an artificially low apparent concentration.Solution: 1. Conduct a Solution Stability Study: Prepare the compound in the final assay buffer. Analyze aliquots by HPLC at time zero and at various time points throughout the typical duration of your assay (e.g., 2h, 8h, 24h) under the same temperature and lighting conditions. A loss of >5-10% of the parent peak indicates instability.2. Assess Solubility: Prepare the stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the final assay buffer. Visually inspect for precipitation and measure the concentration of the filtered supernatant by HPLC to determine the kinetic solubility.
Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing unexpected degradation.

G start Problem: Unexpected Peak in HPLC check_mass Analyze by HPLC-MS to get m/z start->check_mass is_hydrolysis Does m/z match 3,5-dibromoaniline or pivalic acid? check_mass->is_hydrolysis protect_light Rerun experiment in amber vials is_hydrolysis->protect_light No hydrolysis_confirmed Conclusion: Probable Hydrolysis. Modify pH/temp. is_hydrolysis->hydrolysis_confirmed Yes is_photodegradation Does peak disappear or decrease? protect_light->is_photodegradation check_solvent Run control in inert solvent (ACN) is_photodegradation->check_solvent No photo_confirmed Conclusion: Probable Photodegradation. Protect from light. is_photodegradation->photo_confirmed Yes solvent_issue Conclusion: Solvent/Matrix Reactivity. Change solvent system. check_solvent->solvent_issue If peak disappears unknown Conclusion: Unknown Degradant. Conduct forced degradation. check_solvent->unknown If peak remains

Caption: Troubleshooting workflow for identifying unknown degradation products.

Part 3: Key Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is essential.[12][18][19] This process intentionally stresses the compound to identify likely degradation products and establish a stability-indicating analytical method.[13]

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber (ICH Q1B compliant) or a UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN.

  • Stress Conditions (in triplicate):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Stress: Expose the solid compound and a solution (in ACN:water) to light stress according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Thermal Stress: Store the solid compound at 80°C for 48 hours.

    • Control Sample: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature, protected from light.

  • Sample Analysis:

    • After the designated time, neutralize the acid and base samples if necessary. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with ACN:water (50:50).

    • Analyze all samples by a validated HPLC-UV/MS method.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Aim for 5-20% degradation of the parent compound. If degradation is excessive or absent, adjust the stress conditions (time, temperature, reagent concentration).[4]

    • Identify the mass-to-charge ratio (m/z) of any new peaks to propose structures for the degradation products.

Predicted Hydrolytic Degradation Pathway

Caption: Predicted pathway for the hydrolysis of this compound.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.[Link]

  • Forced Degradation Studies for Stability. Nelson Labs.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]

  • Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals.[Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • Niu, J., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules.[Link]

  • Wang, J., et al. (2018). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.[Link]

  • Newman, M. S., & Tsai, L. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society.[Link]

  • Newman, M. S., Miwa, T., & Tsai, L. (1957). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society.[Link]

  • Wang, J., et al. (2018). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate.[Link]

  • Al-Zoubi, R. M. (2009). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.[Link]

  • Weidlich, T., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts.[Link]

  • Weidlich, T., et al. (2020). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. ResearchGate.[Link]

  • Hydrolysis Reactions of Esters and Amides. University of Bath.[Link]

  • Schäfer, G., & Bode, J. W. (2020). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry.[Link]

  • This compound. Pharmaffiliates.[Link]

  • Senthilkumar, T., et al. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC. Analytical Chemistry: An Indian Journal.[Link]

  • Shahzad, K., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Journal of Molecular Structure.[Link]

  • This compound, 98% Purity. CP Lab Safety.[Link]

  • Scaffaro, R., et al. (2021). Kinetics of the Thermal Degradation of Poly(lactic acid) and Polyamide Bioblends. Polymers.[Link]

  • Zabawa, T. P., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society.[Link]

  • Levitt, M., et al. (2018). The Thermal Stability of Polyacrylamides in EOR Applications. Society of Petroleum Engineers.[Link]

  • How do I purify 3,5 -bis(tolyl carbamoyl)phenyl pivalate? ResearchGate.[Link]

  • Scaffaro, R., et al. (2022). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. Polymers.[Link]

  • Pop, A., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals.[Link]

  • Djuris, J., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics.[Link]

  • Li, G., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Synthesis.[Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.[Link]

  • Hillebrand, E. (2011). HPLC determination of three N-nitrosamine compounds including N-nitrosodiethanolamine ( NDELA ) using HPLC with post-column photochemical and chemical derivatization. Semantic Scholar.[Link]

  • Zepnik, S., et al. (2023). Long-Term Thermal Stabilization of Poly(Lactic Acid). Polymers.[Link]

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Technical Support Center: Pivaloylation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the pivaloylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet sometimes challenging transformation. Here, we address specific issues encountered during the reaction, providing in-depth explanations, troubleshooting protocols, and practical solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: Low Yield of the Desired Pivalanilide

"I am attempting to pivaloylate 4-nitroaniline with pivaloyl chloride and pyridine, but my yield is consistently below 40%. What are the likely causes and how can I improve it?"

Low yield in the pivaloylation of an electron-deficient amine like 4-nitroaniline is a common issue. The nucleophilicity of the amine is significantly reduced by the electron-withdrawing nitro group, making the reaction sluggish. Several factors could be at play:

A. Insufficient Reaction Time or Temperature: The reduced reactivity of the substrate may necessitate more forcing conditions than for electron-rich anilines.

B. Base Strength and Stoichiometry: Pyridine is a common base, but its primary role is to scavenge the HCl byproduct. If the reaction is slow, the accumulation of pyridinium hydrochloride can lower the pH of the reaction medium, protonating the remaining aniline and rendering it non-nucleophilic.

C. Competing Side Reactions: Even with a deactivated amine, side reactions can consume starting material or product.

Troubleshooting Protocol: Optimizing for Electron-Deficient Amines

  • Increase Reaction Temperature: Gently heat the reaction mixture to 40-60 °C. Monitor the reaction progress by TLC or LC-MS to avoid potential decomposition.

  • Use a Stronger, Non-Nucleophilic Base: Consider replacing pyridine with a stronger base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Use at least 1.1 equivalents to ensure complete HCl scavenging.

  • Alternative Acylating Agent: If pivaloyl chloride is not effective, pivalic anhydride may offer a better result, although it is less reactive and typically requires higher temperatures. The byproduct, pivalic acid, is less aggressive than HCl.

  • Employ a Catalyst: For particularly stubborn cases, the addition of a catalytic amount (0.05-0.1 eq) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a potent acylation catalyst by forming a highly reactive N-acylpyridinium intermediate.

Question 2: Formation of a Diacylated Byproduct

"During the pivaloylation of aniline, I've observed a significant amount of a higher molecular weight byproduct, which I suspect is the N,N-diacylated product. Why is this happening and how can I prevent it?"

The formation of an N,N-dipivaloylaniline is a well-known side reaction, particularly when using an excess of the acylating agent or under certain reaction conditions.

Mechanism of Diacylation: The initially formed pivalanilide still possesses a lone pair on the nitrogen atom. Although this lone pair is delocalized into the aromatic ring and the adjacent carbonyl group, it can still exhibit nucleophilicity towards a highly reactive electrophile like pivaloyl chloride, especially at elevated temperatures.

Preventative Measures:

  • Stoichiometric Control: Carefully control the stoichiometry of your reagents. Use no more than 1.05 equivalents of pivaloyl chloride relative to the aniline.

  • Slow Addition: Add the pivaloyl chloride dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.

  • Choice of Base: The choice of base can influence the extent of diacylation. A bulky base like DIPEA can sterically hinder the approach to the already crowded nitrogen of the pivalanilide, reducing the rate of the second acylation.

Workflow for Minimizing Diacylation

Caption: Workflow to minimize diacylation.

Question 3: Observation of an O-Acylated Byproduct with Aminophenols

"I am trying to selectively N-pivaloylate 4-aminophenol, but I am getting a mixture of N-acylated, O-acylated, and N,O-diacylated products. How can I achieve selective N-acylation?"

The selective acylation of aminophenols is a classic chemoselectivity problem. The relative nucleophilicity of the amino and hydroxyl groups determines the outcome. In general, the amino group is more nucleophilic than the hydroxyl group under neutral or basic conditions, favoring N-acylation. However, several factors can lead to undesired O-acylation.

Factors Influencing Selectivity:

FactorFavors N-AcylationFavors O-AcylationRationale
pH / Base Mildly basic (e.g., NaHCO₃, Pyridine)Strongly basic (e.g., NaOH, NaH)Strong bases deprotonate the phenol to the more nucleophilic phenoxide ion.
Solvent Aprotic (e.g., DCM, THF)Protic (e.g., H₂O, EtOH)Protic solvents can solvate the amine, reducing its nucleophilicity.
Temperature Lower temperatures (0 °C to RT)Higher temperaturesO-acylation can be kinetically slower but thermodynamically favored in some cases.

Protocol for Selective N-Pivaloylation of 4-Aminophenol:

This protocol is based on the principle of controlling the pH to keep the phenol protonated while the amine is free to react.

  • Dissolve 4-aminophenol (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a mild base , such as sodium bicarbonate (NaHCO₃, 2.0 eq) or pyridine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add pivaloyl chloride (1.05 eq) dropwise over 15-20 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion , quench the reaction with water and proceed with standard aqueous work-up and purification.

This method generally provides high selectivity for the N-acylated product.

Question 4: Reaction Stalls or Fails with Hindered Aromatic Amines

"My pivaloylation of 2,6-diisopropylaniline is not proceeding, even with heating and a strong base. What is causing this, and is there an alternative?"

Extreme steric hindrance is the primary issue here. The bulky pivaloyl group and the two isopropyl groups flanking the amine create a significant steric clash, preventing the nitrogen's lone pair from effectively attacking the carbonyl carbon of the acyl chloride. This is a classic example of steric hindrance shutting down a standard reaction pathway.

Troubleshooting Strategy: Overcoming Steric Hindrance

When standard methods fail due to sterics, a change in mechanism or reagents is required.

A. Use of a Pivalate Salt with a Coupling Agent: This approach avoids the highly reactive and sterically demanding pivaloyl chloride. Coupling agents like HATU or HBTU can activate pivalic acid in situ to form a less hindered active ester, which can then be attacked by the hindered amine.

B. Alternative: The Schotten-Baumann Reaction Conditions: While typically used for less hindered amines, a biphasic Schotten-Baumann reaction (e.g., DCM/water with NaOH) can sometimes be effective. The reaction occurs at the interface, and the phenoxide (if applicable) or deprotonated amine is highly reactive.

C. Drastic Measure: Formation of an Amide via an Isocyanate: For extremely hindered cases where acylation fails, an alternative route to a related urea might be considered if the final product allows. This is a different transformation but can be a solution if the pivaloyl group is not strictly required.

Logical Flow for Hindered Amine Pivaloylation

Caption: Decision tree for hindered amine pivaloylation.

References

  • 4-Dimethylaminopyridine (DMAP) as a Highly Active Acylation Catalyst. Angewandte Chemie International Edition.[Link]

  • The DMAP-Catalyzed Acylation of Alcohols. Organic Reactions.[Link]

  • Selective N-acylation of p-aminophenol in an aqueous medium. Green Chemistry.[Link]

  • Steric Effects in Organic Chemistry. Chemical Reviews.[Link]

Technical Support Center: Improving the Solubility of N-(3,5-Dibromophenyl)pivalamide for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for addressing the solubility challenges associated with hydrophobic compounds, using N-(3,5-Dibromophenyl)pivalamide as a primary example. Our approach is rooted in explaining the causal mechanisms behind experimental choices, ensuring that the protocols are not just followed, but understood.

Section 1: Initial Assessment & Compound Characteristics

Q1: What are the key structural features of this compound that affect its solubility?

A: The poor aqueous solubility of this compound (MW: ~335.04 g/mol , Formula: C11H13Br2NO) is a direct consequence of its chemical structure.[1][2]

  • Hydrophobic Phenyl Ring: The core benzene ring is inherently non-polar.

  • Dibromo-Substitution: The two bromine atoms significantly increase the molecule's lipophilicity and molecular weight, further repelling water.

  • Pivaloyl Group: The bulky tert-butyl group (-C(CH3)3) is highly aliphatic and hydrophobic, contributing significantly to low aqueous solubility.

  • Amide Linker: While the amide group can participate in hydrogen bonding as an acceptor, its overall contribution is overshadowed by the large hydrophobic regions.[3] Unlike amines or carboxylic acids, the amide is generally neutral and does not readily ionize in biologically relevant pH ranges, making pH modification an ineffective primary strategy for solubilization.[4]

Collectively, these features make this compound a classic example of a "brick dust" compound—a crystalline solid with very low solubility in water.

Q2: What is the first and most critical solvent to use for preparing a stock solution of this compound?

A: For this compound and similar hydrophobic compounds, the industry-standard starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO) .[5] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of non-polar and polar compounds, making it indispensable in drug discovery screening.[5][6] It is crucial to use anhydrous (water-free) DMSO, as residual moisture can significantly lower the solubility of highly hydrophobic substances.[7]

Section 2: Core Protocol - Preparing a Concentrated Stock Solution

A meticulously prepared high-concentration stock solution is the foundation of any successful bioassay.[8] The goal is to fully dissolve the compound in 100% DMSO, which can then be diluted to a final, low (and non-toxic) DMSO concentration in your aqueous assay buffer.[9]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation:

    • Determine the mass of this compound (MW = 335.04 g/mol ) needed.

    • Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )

    • For 1 mL of a 10 mM stock: Mass = 10 mM × 0.001 L × 335.04 g/mol = 3.35 mg.

  • Weighing:

    • Using a calibrated analytical balance, accurately weigh approximately 3.35 mg of the compound onto a weigh boat.[10] Record the exact mass.

    • It is often more practical to weigh a slightly larger, more accurate mass (e.g., 5.0 mg) and adjust the DMSO volume accordingly to achieve the desired concentration.[10]

  • Dissolution:

    • Quantitatively transfer the weighed powder into a sterile, appropriately sized glass or polypropylene vial.[11]

    • Add the calculated volume of anhydrous, cell-culture grade DMSO.

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but monitor for any signs of compound degradation.[12]

  • Verification & Storage:

    • Visually inspect the solution against a light source to ensure it is completely clear and free of any solid particles.

    • Label the vial clearly with the compound name, exact concentration, solvent, and date.

    • For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution over time.[8] Store at -20°C or -80°C, protected from light.[8]

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., for 10 mM) weigh 2. Weigh Compound (Record exact mass) calc->weigh transfer 3. Transfer to Vial weigh->transfer add_dmso 4. Add Anhydrous DMSO transfer->add_dmso dissolve 5. Dissolve (Vortex, Sonicate) add_dmso->dissolve verify 6. Verify Clarity dissolve->verify aliquot 7. Aliquot & Store (-20°C / -80°C) verify->aliquot

Caption: Workflow for preparing a DMSO stock solution.

Section 3: Troubleshooting Common Solubility Issues

Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")

Q3: My compound precipitates immediately when I add the DMSO stock to my aqueous buffer. Why is this happening and how can I fix it?

A: This is the most common solubility challenge, often termed "solvent shock" or "crashing out."[7] Your compound is soluble in 100% DMSO but exceeds its solubility limit in the final aqueous environment.[13] The key is to manage the transition between solvents carefully.

Troubleshooting Steps:

  • Optimize Dilution Technique: Avoid adding the DMSO stock directly into a large, static volume of buffer. Instead, add the small volume of stock solution into the buffer while vortexing or stirring vigorously. This rapid mixing helps disperse the compound molecules before they can aggregate and precipitate.[14]

  • Perform Serial Dilutions: Rather than a single large dilution (e.g., 1:1000), perform a multi-step serial dilution.[14] For example, first dilute the 10 mM stock 1:10 in DMSO to get 1 mM, then 1:10 again in DMSO to 100 µM. Finally, dilute this intermediate stock into the final aqueous buffer. This gradual change in solvent composition can sometimes prevent precipitation.

  • Determine the Kinetic Solubility Limit: Your target concentration may simply be too high. Perform an experiment to find the Maximum Soluble Concentration (MSC).

    • Protocol 2: Simple Kinetic Solubility Test:

      • Prepare serial dilutions of your compound in your final assay buffer (pre-warmed to 37°C) in a clear 96-well plate.[15]

      • Include a vehicle control (buffer + same final % DMSO).

      • Let the plate sit for 1-2 hours under your standard assay incubation conditions.

      • Visually inspect each well for signs of precipitation (cloudiness, crystals). A plate reader measuring light scatter (nephelometry) can quantify this precisely.[13]

      • The highest concentration that remains clear is your working MSC. Do not use concentrations at or above where precipitation is observed.[16]

  • Pre-Warm Your Buffer: For some compounds, solubility increases with temperature. Pre-warming your cell culture media or assay buffer to 37°C before adding the DMSO stock can sometimes help keep the compound in solution.[15]

Issue 2: Precipitation During Incubation

Q4: My solution was clear at the start, but I see a precipitate after a few hours of incubation. What is the cause?

A: This indicates that while your compound was initially soluble, it is not stable in solution under the assay conditions.

Potential Causes & Solutions:

  • Temperature Effects: If your assay involves temperature shifts, the compound may be precipitating at a lower temperature. Ensure your MSC is determined at the most challenging temperature in your workflow.

  • pH Shifts: In cell-based assays, cellular metabolism can produce acidic byproducts like lactic acid, gradually lowering the pH of the medium.[7] While this compound's solubility is not highly pH-dependent, this change could affect interactions with media components. Ensure your medium is adequately buffered (e.g., with HEPES) if this is a concern.

  • Interaction with Media Components: Proteins in Fetal Bovine Serum (FBS) can either bind to compounds and keep them in solution or, at high concentrations, lead to insoluble protein-compound complexes and co-precipitation.[7]

    • Test: Determine the compound's solubility in both serum-free and serum-containing media to see if serum is helping or hindering solubility.

Section 4: Advanced Solubilization Strategies

Q5: Standard DMSO-based methods are insufficient. What other techniques can I use?

A: When a compound's intrinsic aqueous solubility is extremely low, co-solvents alone may not be enough. The next step is to use formulation agents that alter the compound's interaction with water.

Advanced Technique: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can form "inclusion complexes" by encapsulating the hydrophobic drug molecule, effectively shielding it from water and dramatically increasing its apparent solubility.[18][19][20]

G cluster_complex Cyclodextrin Inclusion Complex Formation Compound Hydrophobic Compound (this compound) Complex Soluble Inclusion Complex Compound->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Solution (Water Molecules)

Caption: Cyclodextrins encapsulate hydrophobic drugs.

Protocol 3: Preparing a Compound-Cyclodextrin Formulation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher solubility and lower toxicity compared to native β-cyclodextrin.[18]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.

  • Complexation:

    • Add your this compound (either as a solid or from a minimal amount of organic solvent stock) to the cyclodextrin solution.

    • Stir or shake the mixture vigorously at room temperature or with gentle heat for several hours (or overnight) to allow the inclusion complex to form.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate now contains the soluble compound-cyclodextrin complex.

  • Quantification: It is essential to quantify the actual concentration of the dissolved compound in the filtrate using an analytical method like HPLC-UV before proceeding with bioassays.

Featureβ-Cyclodextrin (β-CD)Hydroxypropyl-β-CD (HP-β-CD)Sulfobutylether-β-CD (SBE-β-CD)
Aqueous Solubility Low (~1.85 g/100 mL)Very High (>60 g/100 mL)Very High (>50 g/100 mL)
Primary Use Oral formulations, capsules[18]Parenteral & oral formulations, broad use[21]Parenteral formulations
Key Advantage Lower costHigh solubility, low toxicityHigh solubility, suitable for IV

Table 1: Comparison of common cyclodextrins used for solubility enhancement.[18][21]

Section 5: Assay Best Practices & Controls

Q6: What is the maximum final DMSO concentration I can use, and why is a vehicle control so important?

A:

  • Maximum DMSO Concentration: The tolerance for DMSO is highly dependent on the specific cell line or assay system. A general rule of thumb is to keep the final concentration below 0.5% , with many sensitive assays requiring ≤0.1% .[22] High concentrations of DMSO can be directly toxic to cells or interfere with enzyme activity, leading to false-positive or false-negative results.[23] You must run a DMSO dose-response curve on your system to determine its specific tolerance.

  • Vehicle Control: The vehicle control (assay buffer + the exact same final concentration of DMSO used for your test compound) is arguably the most critical control in your experiment.[22] It allows you to definitively separate the biological effect of your compound from any potential background effects of the solvent itself. Without it, your data is uninterpretable.

Section 6: Comprehensive Troubleshooting Workflow

This flowchart provides a logical path for systematically addressing solubility issues with this compound or other challenging compounds.

G start Start: Need to solubilize This compound stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock dissolved_stock Does it fully dissolve? stock->dissolved_stock dilute Dilute to Final Conc. in Aqueous Buffer dissolved_stock->dilute Yes troubleshoot_stock Troubleshoot Stock: - Sonicate / Gentle Heat - Try DMF/NMP (Caution!) - Lower Stock Conc. dissolved_stock->troubleshoot_stock No precip_immediate Precipitation Immediately? dilute->precip_immediate precip_later Precipitation During Incubation? precip_immediate->precip_later No troubleshoot_immediate Troubleshoot Dilution: - Improve Mixing - Serial Dilution - Pre-warm Buffer precip_immediate->troubleshoot_immediate Yes success Success! Proceed with Assay (Include Vehicle Control) precip_later->success No troubleshoot_incubation Troubleshoot Incubation: - Re-verify MSC at assay temp/time - Check for pH shift - Test serum effects precip_later->troubleshoot_incubation Yes troubleshoot_stock->stock find_msc Determine Max Soluble Concentration (MSC) troubleshoot_immediate->find_msc find_msc->dilute advanced Advanced Strategy: Use Cyclodextrins (e.g., HP-β-CD) find_msc->advanced If MSC too low troubleshoot_incubation->find_msc advanced->dilute

Caption: Comprehensive decision-making workflow for solubility.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (PubMed Central) [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (Touro Scholar) [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (PubMed) [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (GPSR) [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (SciSpace) [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (RSC Publishing) [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (ResearchGate) [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (PMC - NIH) [Link]

  • Dimethyl sulfoxide. (Wikipedia) [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (PMC - NIH) [Link]

  • What does it mean to use DMSO as a dissolvant in biology experiemnts? (Biology Stack Exchange) [Link]

  • Cyrene is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (University of Strathclyde) [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (PubMed Central) [Link]

  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (PMC - NIH) [Link]

  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (ResearchGate) [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (PMC - NIH) [Link]

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. (SciSpace) [Link]

  • Amides: Structure, Properties, and Reactions. (Solubility of Things) [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (University of the Pacific) [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (Procell) [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (ResearchGate) [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (ResearchGate) [Link]

  • This compound. (Pharmaffiliates) [Link]

  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (ResearchGate) [Link]

  • Why is amide more soluble in water than the amine with the same number of alkyl group atoms? (Quora) [Link]

  • The Effects of pH on Solubility. (Chemistry LibreTexts) [Link]

  • How to Make Accurate Stock Solutions. (Bitesize Bio) [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (University of Massachusetts) [Link]

  • Preparing Solutions. (Chemistry LibreTexts) [Link]

Sources

Technical Support Center: Minimizing Impurities in N-(3,5-Dibromophenyl)pivalamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-(3,5-Dibromophenyl)pivalamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize impurities and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method is the N-acylation of 3,5-dibromoaniline with pivaloyl chloride.[1][2] This reaction, a type of Schotten-Baumann reaction, involves the nucleophilic attack of the amine group on the electrophilic carbonyl carbon of the acyl chloride.[1] It is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Q2: My reaction yield is low. What are the primary factors affecting the yield?

Low yields in this synthesis can often be attributed to several factors:

  • Insufficiently Reactive Acylating Agent: While pivaloyl chloride is generally reactive, its bulky tert-butyl group can introduce steric hindrance.[4]

  • Reduced Nucleophilicity of the Aniline: The two bromine atoms on the aniline ring are electron-withdrawing, which can decrease the nucleophilicity of the amino group, slowing down the reaction.

  • Poor Solubility: If the 3,5-dibromoaniline substrate is not fully dissolved in the chosen solvent, the reaction will be slow and incomplete.[4]

  • Inadequate Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of the starting aniline, rendering it unreactive.[5]

Q3: What are the expected major impurities in this synthesis?

The primary impurities to monitor are:

  • Unreacted 3,5-dibromoaniline: This is often the most common impurity, especially in cases of incomplete reactions.

  • Pivaloic Acid: Formed from the hydrolysis of pivaloyl chloride if there is moisture in the reaction.

  • Diacylated Product (N,N-bis(pivaloyl)-3,5-dibromoaniline): While less common with sterically hindered anilines, diacylation can occur, particularly if a large excess of pivaloyl chloride is used under forcing conditions.[4]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to achieve good separation between the starting material, the product, and any major impurities. The disappearance of the 3,5-dibromoaniline spot and the appearance of the product spot will indicate the reaction's progression.

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Issue 1: The reaction is sluggish or incomplete, with significant starting material remaining.
Root Cause Analysis:

This is a common issue stemming from the reduced nucleophilicity of 3,5-dibromoaniline and potential steric hindrance. The electron-withdrawing nature of the bromine atoms deactivates the amino group, making it a weaker nucleophile.

Solutions & Optimization Strategies:
StrategyRationaleRecommended Protocol
Increase Stoichiometry of Pivaloyl Chloride Using a modest excess of the acylating agent can help drive the reaction to completion by increasing the probability of successful collisions.Use 1.1 to 1.5 equivalents of pivaloyl chloride relative to 3,5-dibromoaniline.[4]
Choice of Base and Solvent A suitable base is crucial to scavenge the HCl produced, which would otherwise protonate and deactivate the aniline starting material.[5] Tertiary amines like triethylamine (TEA) or pyridine are commonly used in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).[3]Dissolve 3,5-dibromoaniline in anhydrous DCM or THF. Add 1.5-2.0 equivalents of triethylamine or pyridine. Cool the mixture to 0°C before slowly adding the pivaloyl chloride.
Increase Reaction Temperature Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric and electronic barriers.After the initial addition of pivaloyl chloride at 0°C, allow the reaction to warm to room temperature. If the reaction is still slow, consider gentle heating to 40-50°C, while monitoring for impurity formation by TLC.
Use of a Catalyst For particularly stubborn acylations, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be highly effective. DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent.[4]Add a catalytic amount (1-5 mol%) of DMAP to the reaction mixture along with the primary base. Be aware that DMAP can be difficult to remove during purification.[6]
Workflow Diagram: Optimizing an Incomplete Reaction

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Re-evaluation cluster_3 Outcome TLC TLC analysis shows significant unreacted 3,5-dibromoaniline Increase_Equiv Increase pivaloyl chloride (1.1-1.5 eq) TLC->Increase_Equiv First step TLC_Check Monitor by TLC Increase_Equiv->TLC_Check Change_Base Ensure adequate base (e.g., TEA, 2.0 eq) Change_Base->TLC_Check Increase_Temp Increase temperature (RT to 40°C) Increase_Temp->TLC_Check Add_Catalyst Add DMAP (1-5 mol%) Add_Catalyst->TLC_Check Complete Reaction Complete TLC_Check->Complete Success Incomplete Still Incomplete TLC_Check->Incomplete Failure Incomplete->Change_Base Next step Incomplete->Increase_Temp If base is sufficient Incomplete->Add_Catalyst For highly unreactive systems

Caption: Troubleshooting workflow for incomplete acylation.

Issue 2: Formation of Pivaloic Acid and Other Hydrolysis-Related Impurities.
Root Cause Analysis:

Pivaloyl chloride is highly reactive towards nucleophiles, including water. The presence of moisture in the reactants, solvent, or glassware will lead to its hydrolysis, forming pivaloic acid. This not only consumes the acylating agent but also complicates purification.

Solutions & Optimization Strategies:
StrategyRationaleRecommended Protocol
Use Anhydrous Conditions Minimizing water is the most direct way to prevent hydrolysis.* Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
  • Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Ensure the 3,5-dibromoaniline and the base are dry.

  • Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | | Aqueous Workup | A basic aqueous wash during the workup will effectively remove the acidic pivaloic acid impurity. | After the reaction is complete, quench with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This will deprotonate the pivaloic acid, forming sodium pivalate, which is soluble in the aqueous layer. |

Diagram: Impurity Formation and Removal

G Pivaloyl_Cl Pivaloyl Chloride Product This compound Pivaloyl_Cl->Product Reacts with Aniline Pivaloic_Acid Pivaloic Acid (Impurity) Pivaloyl_Cl->Pivaloic_Acid Reacts with Water Aniline 3,5-Dibromoaniline Aniline->Product Water H₂O (Moisture) Water->Pivaloic_Acid Base_Wash Aqueous NaHCO₃ Wash Pivaloic_Acid->Base_Wash Removed by Sodium_Pivalate Sodium Pivalate (Water Soluble) Base_Wash->Sodium_Pivalate Forms

Caption: Pathway for hydrolysis impurity and its removal.

Issue 3: Difficulty in Purifying the Final Product.
Root Cause Analysis:

Purification can be challenging if the crude product contains impurities with similar polarity to the desired this compound, such as unreacted starting material.

Solutions & Optimization Strategies:
StrategyRationaleRecommended Protocol
Acid/Base Washing This exploits the different acid-base properties of the components. The product is neutral, while unreacted aniline is basic and pivaloic acid is acidic.1. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM).
  • Wash the organic solution with a dilute acid (e.g., 0.5-1 N HCl) to remove unreacted 3,5-dibromoaniline and any tertiary amine base.[6]

  • Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove pivaloic acid.

  • Wash with brine to remove residual water, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). | | Recrystallization | This is a powerful technique for purifying crystalline solids. Finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is key. | Experiment with different solvent systems. A good starting point could be a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane).[6] Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to induce crystallization. | | Column Chromatography | If washing and recrystallization are insufficient, silica gel flash chromatography can be used for high-purity separation. | Purify the residue by silica gel flash chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing).[7] Monitor the fractions by TLC to isolate the pure product. |

III. Analytical Characterization

To ensure the purity of the synthesized this compound, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product with high accuracy.[8] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product. The spectra should be clean, with integrations and chemical shifts corresponding to the expected structure of this compound.

  • Mass Spectrometry (MS): Techniques like LC-MS can confirm the molecular weight of the product and help identify any unknown impurities.[9]

IV. References

  • Pearson Education. (n.d.). Acylation of Aniline Explained. Pearson+. Available at: [Link]

  • Filo. (2025). Explain why the acylation of aniline is not possible. Filo. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]

  • Clark, J. (2015). The Preparation of Amides. Chemguide. Available at: [Link]

  • Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride?. r/chemhelp. Available at: [Link]

  • Ahmad, A., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 953587. Available at: [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • Google Patents. (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds. Google Patents. Available at:

  • ResearchGate. (2014). How do I purify 3,5-bis(tolyl carbamoyl)phenyl pivalate?. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • MDPI. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(3), M1143. Available at: [Link]

  • PubMed Central. (2022). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals (Basel), 15(9), 1083. Available at: [Link]

  • PubMed Central. (2018). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 23(11), 2999. Available at: [Link]

Sources

Troubleshooting poor yield in amide coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Amide Coupling Reactions

A Senior Application Scientist's Guide to Troubleshooting Poor Yield

Welcome to the technical support center for amide bond formation. As a foundational reaction in organic and medicinal chemistry, the successful synthesis of amides is paramount.[1][2] However, what appears straightforward on paper can often be a source of frustration in the lab. This guide is structured to help you diagnose and resolve the common issues that lead to poor yields in your amide coupling reactions, moving from general problems to specific, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has a very low yield or failed completely. Where do I even begin to troubleshoot?

This is the most common and often most daunting issue. A failed amide coupling reaction can almost always be traced back to one of five key areas: Activation , Nucleophilicity , Sterics , Reaction Conditions , or Stability .

Before diving into complex changes, start with a simple diagnostic checklist:

  • Confirm Reagent Quality: Are your coupling reagent and base fresh? Coupling reagents can degrade with exposure to moisture and air. Was the amine stored correctly?

  • Verify Starting Materials: Confirm the identity and purity of your carboxylic acid and amine via NMR or LC-MS. Impurities can interfere with the reaction.

  • Check for Water: The presence of water is a common culprit, as it leads to the hydrolysis of your activated intermediate.[3] Ensure you are using anhydrous solvents and have dried your glassware properly.[3]

If these basic checks don't reveal the issue, we can use a logical workflow to diagnose the problem.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig 1: Initial Troubleshooting Workflow", shape=plaintext, fontname="Arial", fontsize=10]; enddot

Fig 1: A logical workflow for diagnosing poor amide coupling yield.
Q2: How do I know if my carboxylic acid is being activated properly? What's the difference between all the coupling reagents?

Effective activation of the carboxylic acid is the first and most critical step.[4] The goal is to convert the hydroxyl group of the acid into a better leaving group, making the carbonyl carbon highly electrophilic for attack by the amine.[5] If you monitor your reaction by LC-MS and see only starting acid after adding the coupling reagent and base (before adding the amine), you have an activation problem.

Coupling reagents fall into three main classes, each with a distinct mechanism and application profile.

Reagent ClassExamplesMechanism HighlightsProsCons
Carbodiimides DCC, DIC, EDC[6]Forms a highly reactive O-acylisourea intermediate.[7][8]Inexpensive, widely available.High risk of racemization for chiral acids[4][9]; O-acylisourea can rearrange to an unreactive N-acylurea byproduct[7][10]; Byproducts (DCU) can be difficult to remove.[9]
Phosphonium Salts PyBOP, PyAOP[4]Reacts with the carboxylate to form an activated phosphonium ester.Generally more reactive than carbodiimides[3]; Does not react with the free amine component.[4]Can be more expensive; Byproducts can complicate purification.
Uronium/Aminium Salts HBTU, HATU, HCTU[4][11]Forms an active ester, often with an additive like HOBt or HOAt incorporated into the structure.[5]Very fast reaction times, high yields, low racemization (especially HATU)[4][11]; Considered the "gold standard" by many.[12]Most expensive class; HOBt-derivatives have potential safety hazards on large scale.[13]

Expert Advice: If you suspect an activation issue, switching to a more powerful reagent is a logical step. Moving from a carbodiimide like EDC to a uronium salt like HATU often solves the problem.[14] For particularly difficult or sterically hindered couplings, generating an acyl fluoride in situ using a reagent like TFFH can be highly effective.[3][15]

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption [label="Fig 2: Comparison of Activation Pathways", shape=plaintext, fontname="Arial", fontsize=10]; enddot

Fig 2: Carbodiimide coupling with an additive (left) proceeds via two intermediates, one of which can form a dead-end byproduct. Uronium salt coupling (right) directly forms a highly reactive ester.[11]
Q3: My active ester forms, but the reaction doesn't proceed when I add my amine. What's wrong?

This points to a problem with the nucleophile—your amine. The most common reasons are:

  • Protonation: The amine may be protonated, rendering it non-nucleophilic.[3] This happens if the amine is added as a salt (e.g., hydrochloride) without enough base to liberate the free amine, or if the carboxylic acid itself protonates the amine before the coupling reagent can act.

    • Solution: Ensure you are using at least 2 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).[5] If your amine is added as a salt, you will need an additional equivalent of base (totaling 3 eq.).[14]

  • Low Nucleophilicity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or very sterically hindered amines can be poor nucleophiles.

    • Solution: For these challenging substrates, you may need more forcing conditions. This includes switching to a more reactive coupling agent (like HATU), increasing the reaction temperature (e.g., from room temperature to 40-50 °C), and extending the reaction time.[15]

Q4: I'm seeing significant side-products, especially racemization of my chiral acid. How can I minimize these?

Side reactions are a major cause of yield loss and purification headaches. The most common issues are racemization and hydrolysis.

  • Racemization: The loss of stereochemical integrity at an alpha-carbon is a significant risk, especially in peptide synthesis.[1] Carbodiimide reagents are particularly prone to causing racemization.[4][9]

    • Causality: The highly reactive O-acylisourea intermediate can promote the formation of an oxazolone, which readily racemizes.

    • Solution: Use a coupling additive that intercepts the O-acylisourea to form a less reactive, more stable active ester. 1-Hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are excellent for suppressing racemization.[3] Alternatively, use a modern uronium/aminium or phosphonium reagent like HATU or PyAOP, which are designed for low racemization.[4][16] Running the reaction at a lower temperature (e.g., 0 °C) can also help.[3]

  • Hydrolysis: As mentioned, any water in the reaction can hydrolyze the activated intermediate back to the carboxylic acid.[3] This is especially problematic with highly reactive intermediates that have a longer lifetime in the reaction mixture.

    • Solution: Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle).[3] If necessary, dry reagents and starting materials. Run the reaction under an inert atmosphere (Nitrogen or Argon).[14]

Q5: Which solvent and base should I be using?

The choice of solvent and base can dramatically impact reaction success.[3]

Traditionally, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are used.[17][18] However, due to safety and environmental concerns, greener alternatives are now preferred and have been shown to be highly effective.[12][18]

  • Recommended Solvents:

    • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and DCM.

    • Ethyl Acetate (EtOAc): Good for many couplings, easy to remove.

    • Acetonitrile (MeCN): A polar solvent that works well with many reagent types.

    • Dimethyl Carbonate (DMC): An effective green replacement for DMF/DCM in many cases.[12]

Causality: The solvent must be able to dissolve all reactants but should not interfere with the reaction. Protic solvents like alcohols are generally incompatible as they can react with the activated acid. The solvent's polarity can also influence the stability of intermediates; for example, the rearrangement of O-acylisourea to N-acylurea is often worse in very polar solvents like DMF.[10]

A tertiary amine base is required to neutralize the acid byproduct of the reaction and ensure the amine nucleophile is in its free, unprotonated state.[19]

  • Recommended Bases:

    • N,N-Diisopropylethylamine (DIPEA or Hünig's Base): The sterically hindered nature makes it non-nucleophilic, preventing it from competing with your substrate amine. This is often the best choice.[3]

    • Triethylamine (TEA): Widely used and effective, but can be slightly nucleophilic in some cases.

    • 2,4,6-Collidine: A hindered, strong base useful for difficult reactions.[14]

Avoid: Pyridine or 4-Dimethylaminopyridine (DMAP) as the primary base. While DMAP is an excellent acylation catalyst, it is nucleophilic and can cause side reactions if used in stoichiometric amounts.[20]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for many substrate combinations.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equivalent) to a flame-dried flask.

  • Dissolution: Dissolve the acid in an anhydrous solvent (e.g., DCM, MeCN, or 2-MeTHF) to a concentration of approximately 0.1-0.5 M.

  • Pre-activation: Add HATU (1.05-1.2 equivalents) to the solution, followed by DIPEA (2.5 equivalents).[5][14]

  • Stir: Stir the mixture at room temperature for 15-30 minutes. You should see the reagents dissolve completely. This is the "pre-activation" step where the active ester is formed.[14]

  • Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours.[3] Reactions are often complete within 1-4 hours.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM). Wash the organic layer sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃ (to remove excess acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3][21]

Protocol 2: Reaction Monitoring by TLC and LC-MS

Consistent monitoring is key to understanding your reaction's progress and identifying issues early.

Thin-Layer Chromatography (TLC):

  • Sampling: Using a capillary tube, take a small aliquot from the reaction mixture.

  • Quenching (Optional but Recommended): Dilute the aliquot in a vial with a small amount of solvent (e.g., EtOAc) and a drop of water. This "mini-workup" can prevent streaking and give a cleaner TLC spot.[22]

  • Spotting: Spot the diluted sample onto a TLC plate alongside co-spots of your starting carboxylic acid and amine.

  • Elution: Develop the plate in an appropriate solvent system (e.g., 30% EtOAc in Hexanes).

  • Visualization: Visualize the plate under UV light. If your compounds are not UV-active, use a chemical stain such as potassium permanganate or vanillin.[23] A successful reaction will show the disappearance of the limiting starting material and the appearance of a new, typically less polar, product spot.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Sampling: Take a small aliquot from the reaction mixture.

  • Preparation: Dilute the aliquot significantly in a suitable solvent like MeCN or MeOH.

  • Analysis: Inject the sample into the LC-MS. Look for the mass-to-charge ratio (m/z) corresponding to your expected product [M+H]⁺ or [M+Na]⁺. Also, monitor the consumption of your starting materials. This provides unambiguous confirmation of product formation and can reveal the presence of side-products.[24][25]

References

  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available from: [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). Available from: [Link]

  • Choosing the Right Peptide Coupling Reagent: A Guide for Synthesis. Xing-Asia. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Amide Synthesis. Fisher Scientific. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available from: [Link]

  • Choosing amide coupling agent. Reddit r/Chempros. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available from: [Link]

  • Chemistry of Amides. Chemistry LibreTexts. Available from: [Link]

  • Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available from: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. Available from: [Link]

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available from: [Link]

  • Carbodiimide. Wikipedia. Available from: [Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Available from: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available from: [Link]

  • Optimization of Automated Synthesis of Amide-Linked RNA. ACS Omega. Available from: [Link]

  • What is the best technique for amide purification?. ResearchGate. Available from: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit r/Chempros. Available from: [Link]

  • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available from: [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available from: [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. Available from: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available from: [Link]

  • mechanism of amide hydrolysis. YouTube. Available from: [Link]

  • Amide-based compounds, production, recovery, purification and uses thereof. Google Patents.
  • Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available from: [Link]

  • Carbodiimide amide coupling reaction sideproduct. Reddit r/Chempros. Available from: [Link]

  • Hydrolysis of Esters and Amides. Chemistry LibreTexts. Available from: [Link]

  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PMC. Available from: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available from: [Link]

  • Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. PMC. Available from: [Link]

  • Can LC-MS and TLC results when monitoring a reaction live depend on work-up?. Reddit. Available from: [Link]

  • Monitoring reaction progress?. Chemistry Stack Exchange. Available from: [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • Amide synthesis by C-N coupling, hydrolysis, oxidation. Organic Chemistry Portal. Available from: [Link]

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Technical Support Center: Alternative Catalysts for Pivaloyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pivaloyl Chloride Reactions. This guide is designed for researchers, scientists, and professionals in drug development who are seeking effective and robust alternatives to common catalysts in pivaloylation reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic insights to streamline your synthetic workflows and overcome common challenges.

I. Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to standard catalysts like 4-(Dimethylamino)pyridine (DMAP) or traditional Lewis acids (e.g., AlCl₃) for my pivaloyl chloride reactions?

A1: While DMAP is a highly effective nucleophilic catalyst, its toxicity is a significant concern. Developing greener and safer laboratory practices is crucial. Traditional Lewis acids like aluminum chloride (AlCl₃) are highly moisture-sensitive, often required in stoichiometric amounts, and can lead to undesired side reactions, such as the decarbonylation of pivaloyl chloride to form the tert-butyl carbocation, resulting in alkylation byproducts instead of the desired acylation.[1][2] Alternative catalysts, such as metal triflates and other organic bases, offer milder reaction conditions, greater functional group tolerance, and improved safety profiles.

Q2: What are the main classes of alternative catalysts for pivaloylation?

A2: There are two main categories of alternative catalysts:

  • Lewis Acids: Lanthanide triflates (e.g., Scandium(III) triflate, Ytterbium(III) triflate), Indium(III) chloride, and Bismuth(III) triflate are excellent alternatives. They are often water-tolerant, reusable, and effective in catalytic amounts.[1][3][4]

  • Organic Bases/Nucleophilic Catalysts: Pyridine, triethylamine (Et₃N), and diisopropylethylamine (DIPEA) are common alternatives to DMAP, acting as both a catalyst and an acid scavenger. While less reactive than DMAP, their lower toxicity and cost make them attractive options.[5]

Q3: Can I use pivaloic anhydride instead of pivaloyl chloride?

A3: Yes, pivaloic anhydride is a viable alternative to pivaloyl chloride. A key advantage is that it does not produce corrosive hydrogen chloride (HCl) gas. The byproduct is pivaloic acid, which is generally easier to handle. Reactions with pivaloic anhydride can be slower but are often cleaner. Bismuth(III) triflate has been shown to be a highly effective catalyst for acylations using pivalic anhydride.[6][7]

Q4: How do I choose the best alternative catalyst for my specific reaction?

A4: The choice of catalyst depends on several factors, including the substrate's steric hindrance and electronic properties, the desired reaction conditions (e.g., temperature, solvent), and the required level of catalytic activity. For sterically hindered alcohols, a more active Lewis acid catalyst like Scandium(III) triflate may be necessary. For acid-sensitive substrates, a milder organic base might be preferable.

Q5: Are metal triflate catalysts recoverable and reusable?

A5: A significant advantage of many metal triflate catalysts, such as Scandium(III) triflate, is their stability in water, which allows for their recovery from the aqueous phase after reaction work-up and subsequent reuse without a significant loss of activity.[8][9] This not only reduces costs but also aligns with the principles of green chemistry.

II. Troubleshooting Guide

This section addresses common issues encountered when using alternative catalysts in pivaloyl chloride reactions.

Problem 1: Low or No Product Yield
Potential CauseRecommended SolutionsScientific Rationale
Inactive Lewis Acid Catalyst Ensure the metal triflate is anhydrous, especially if the reaction is sensitive to water. For catalysts like Sc(OTf)₃, pre-drying under vacuum at an elevated temperature can be beneficial.[8]Although many metal triflates are water-tolerant, excess moisture can hydrolyze pivaloyl chloride and deactivate the catalyst by forming metal hydroxides.
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).For sterically hindered or electronically deactivated substrates, a higher catalyst concentration may be required to achieve a reasonable reaction rate.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for side product formation.Pivaloyl chloride is sterically bulky, and reactions with hindered nucleophiles may have a significant activation energy barrier that requires thermal energy to overcome.
Poor Substrate Nucleophilicity For weakly nucleophilic substrates, consider a more potent catalytic system or a different synthetic strategy.The rate of acylation is directly proportional to the nucleophilicity of the substrate. Highly hindered or electron-poor alcohols and amines will react more slowly.
Problem 2: Formation of Side Products
Potential CauseRecommended SolutionsScientific Rationale
Alkylation Instead of Acylation Avoid strong, traditional Lewis acids like AlCl₃. Use milder Lewis acids like Sc(OTf)₃ or Bi(OTf)₃.Strong Lewis acids can promote the decarbonylation of the pivaloyl cation to form the highly stable tert-butyl carbocation, which then acts as an alkylating agent.[1][2]
Formation of Pivalic Acid Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).Pivaloyl chloride readily hydrolyzes in the presence of water to form pivalic acid, which can be difficult to remove during purification.
Elimination of Tertiary Alcohols Use a non-basic, milder Lewis acid catalyst like Bi(OTf)₃ and maintain a low reaction temperature.Strong bases or highly acidic conditions at elevated temperatures can promote the dehydration of tertiary alcohols to form alkenes.[10]
Logical Flowchart for Troubleshooting Low Yield

troubleshooting_low_yield start Low or No Yield Observed check_catalyst Is the Lewis Acid Catalyst Active and Anhydrous? start->check_catalyst dry_catalyst Action: Dry catalyst under vacuum. check_catalyst->dry_catalyst No check_loading Is Catalyst Loading Sufficient? check_catalyst->check_loading Yes dry_catalyst->check_catalyst Retry increase_loading Action: Increase catalyst loading. check_loading->increase_loading No check_temp Is Reaction Temperature Optimal? check_loading->check_temp Yes increase_loading->check_loading Retry increase_temp Action: Gradually increase temperature. check_temp->increase_temp No check_substrate Is the Substrate Sufficiently Nucleophilic? check_temp->check_substrate Yes increase_temp->check_temp Retry consider_alternatives Action: Consider a more potent catalyst or alternative synthetic route. check_substrate->consider_alternatives No success Problem Resolved check_substrate->success Yes

Caption: A step-by-step workflow for troubleshooting low yields.

III. Experimental Protocols

Protocol 1: General Procedure for Pivaloylation of a Sterically Hindered Alcohol using Scandium(III) Triflate

This protocol is adapted from methodologies demonstrating the high catalytic activity of Sc(OTf)₃ in acylations.[4][11]

Materials:

  • Sterically hindered alcohol (1.0 equiv)

  • Pivaloyl chloride (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃, 1-5 mol%)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Anhydrous pyridine or 2,6-lutidine (1.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the sterically hindered alcohol and anhydrous solvent.

  • Add the anhydrous base (pyridine or 2,6-lutidine) and the Sc(OTf)₃ catalyst.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Work-up for Catalyst Recovery: The aqueous layer from the work-up can be collected, and the water evaporated to recover the scandium(III) triflate, which can be dried under high vacuum at an elevated temperature and reused.[8]

Protocol 2: General Procedure for Pivaloylation of an Alcohol using Bismuth(III) Triflate

This protocol is based on the high efficiency of Bi(OTf)₃ in acylations, particularly with less reactive acylating agents.[7][12]

Materials:

  • Alcohol (1.0 equiv)

  • Pivaloyl chloride or pivaloic anhydride (1.1 equiv)

  • Bismuth(III) triflate (Bi(OTf)₃, 0.5-2 mol%)

  • Anhydrous solvent (e.g., toluene or DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.

  • Add the Bi(OTf)₃ catalyst to the solution and stir for 10 minutes.

  • Add the pivaloyl chloride or pivaloic anhydride to the mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

IV. Mechanistic Insights and Data

Catalytic Cycle of Lewis Acid (Metal Triflate) Catalyzed Acylation

The mechanism involves the activation of pivaloyl chloride by the metal triflate, which increases the electrophilicity of the carbonyl carbon.

lewis_acid_acylation PivCl Pivaloyl Chloride ((CH₃)₃CCOCl) ActivatedComplex Activated Complex [(CH₃)₃CCOCl---M(OTf)₃] PivCl->ActivatedComplex Coordination LewisAcid Lewis Acid (M(OTf)₃) LewisAcid->ActivatedComplex TetrahedralIntermediate Tetrahedral Intermediate ActivatedComplex->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nucleophile (R-OH) Nucleophile->TetrahedralIntermediate Product Pivaloate Ester ((CH₃)₃CCOOR) TetrahedralIntermediate->Product Collapse & Proton Transfer HCl HCl TetrahedralIntermediate->HCl CatalystRegen Regenerated Catalyst (M(OTf)₃) Product->CatalystRegen Product Release

Caption: Generalized catalytic cycle for Lewis acid-catalyzed pivaloylation.

With certain metal triflates like Bi(OTf)₃, when reacting with acyl chlorides, an alternative mechanism involving the in-situ formation of a highly reactive mixed anhydride (Piv-OTf) has been proposed.[12][13]

Comparative Performance of DMAP Alternatives

While exact rates for pivaloyl chloride are not always available, the relative catalytic rates for other acylation reactions provide a good indication of the efficacy of DMAP alternatives.

CatalystRelative Rate (vs. Pyridine)Key Characteristics
Pyridine1Standard, but relatively slow.
Triethylamine (Et₃N)~0.5Primarily acts as an acid scavenger; less effective as a nucleophilic catalyst.
4-(Dimethylamino)pyridine (DMAP) ~6,300 Highly effective but toxic.[5]
4-(Pyrrolidino)pyridine (PPY)~45,700More potent than DMAP.[5]

V. Safety and Handling

  • Pivaloyl Chloride: This reagent is highly corrosive, flammable, and reacts violently with water. It is a lachrymator and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Metal Triflates: Lanthanide triflates are generally considered to have low toxicity and are easier to handle than traditional Lewis acids. However, they are hygroscopic and should be stored in a desiccator. Always consult the Safety Data Sheet (SDS) for specific handling instructions.[3]

  • Organic Bases: Pyridine and triethylamine have strong, unpleasant odors and are toxic. They should be handled in a fume hood.

Always perform a thorough risk assessment before beginning any chemical reaction.[15]

VI. References

  • Dubac, J., & Le Roux, C. (2003). Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Survey and Mechanistic Aspects. European Journal of Organic Chemistry, 2003(10), 1851-1869.

  • Le Roux, C., & Dubac, J. (2002). Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Synlett, 2002(1), 171-172.

  • Repič, O., & Vogt, S. (1982). Acyloin Condensation of Pivalic Acid. The Journal of Organic Chemistry, 47(25), 5038-5040.

  • Organic Syntheses. (n.d.). Synthesis of p-methoxyacetophenone from anisole. NOP - Sustainability in the organic chemistry lab course. [Link]

  • Chemeurope.com. (n.d.). Lanthanide triflates. [Link]

  • Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2003(12), 2503-2506.

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Safety First: Handling Pivaloyl Chloride in Industrial Settings. [Link]

  • Bridgewater College Digital Commons. (2018). Scandium Triflate-Catalyzed Aromatic Aldehydic C-H Activation. [Link]

  • Yamamoto, H., & Saito, S. (1998). Homogeneous Sc(OTf)3-Catalyzed Direct Allylation Reactions of General Alcohols with Allylsilanes. The Journal of Organic Chemistry, 63(26), 9370-9371.

  • Mohan, R., Krabbe, S., & Spafford, M. (2010). Bismuth(III) Triflate Catalyzed Allylation of Cyclic Acetals and Dithianes Followed by in situ Derivatization to Generate Highly Functionalized Esters. Synthetic Communications, 40(18), 2716-2724.

  • ResearchGate. (2014). Scandium(III) Triflate as an Efficient and Reusable Catalyst for Synthesis of 1,5-Benzodiazepine Derivatives. [Link]

  • Stanford Advanced Materials. (n.d.). Scandium Triflate: A Versatile Catalyst with Promising Applications. [Link]

  • Wikipedia. (n.d.). Lanthanide trifluoromethanesulfonates. [Link]

  • Hanamoto, T., Sugimoto, Y., & Inanaga, J. (1996). Ytterbium(III) Triflate-Catalyzed Selective Methanolysis of Methoxyacetates: A New Deprotective Method. The Journal of Organic Chemistry, 61(14), 4491-4492.

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ResearchGate. (2018). Low catalyst loading synthesis of aroyl DMAP salts 2 a. [Link]

  • Chemistry Stack Exchange. (2015). Unusual Friedel–Crafts alkylation with pivaloyl chloride. [Link]

  • Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. The Journal of Organic Chemistry, 61(14), 4560-4567.

  • Ferreira, L. E., et al. (2018). Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization. The Journal of Organic Chemistry, 83(17), 10514-10523.

  • GalChimia. (2014). A New Way to Amines. [Link]

  • Organic Syntheses. (n.d.). Preparation of HYTRA. [Link]

  • ResearchGate. (2024). Recent Advances in Scandium(III) Triflate Catalysis: A Review. [Link]

  • ResearchGate. (2015). Metal triflates: On the question of Lewis versus Brønsted acidity in retinyl carbocation formation. [Link]

  • ACS Omega. (2020). InCl3: A Versatile Catalyst for Synthesizing a Broad Spectrum of Heterocycles. [Link]

  • Comagic, S., & Schirrmacher, R. (2004). Efficient and Mild Ytterbium(III)-Catalyzed Tosylation of Alcohols. Synthesis, 2004(06), 885-888.

  • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926-8934.

  • Vedejs, E., & Jure, M. (2005). Enantioselective TADMAP-Catalyzed Carboxyl Migration Reactions for the Synthesis of Stereogenic Quaternary Carbon. Angewandte Chemie International Edition, 44(28), 4342-4345.

  • Zhu, X., Du, Z., Xu, F., & Shen, Q. (2009). Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. The Journal of Organic Chemistry, 74(16), 6347-6349.

  • Nature Communications. (2021). Redox-innocent scandium(III) as the sole catalyst in visible light photooxidations. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085-3092.

  • ResearchGate. (2008). Pivaloyl chloride/DMF: a new reagent for conversion of alcohols to chlorides. [Link]

  • ResearchGate. (2020). Sterically hindered amine derivatives with wide ranges of applications. [Link]

  • Synthetic Communications. (2002). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. [Link]

  • Chakraborti, A. K., & Gulhane, R. (2003). Indium(III) chloride as a new, highly efficient, and versatile catalyst for acylation of phenols, thiols, alcohols, and amines. Tetrahedron Letters, 44(35), 6749-6753.

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]

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Technical Support Center: N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis and scale-up of N-(3,5-Dibromophenyl)pivalamide. This guide is structured to provide drug development professionals, researchers, and scientists with practical, experience-driven insights into optimizing this critical amidation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and ensure robust, scalable production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method is the Schotten-Baumann reaction, which involves the N-acylation of 3,5-dibromoaniline with pivaloyl chloride.[1] This approach is favored for its high efficiency and use of readily available, cost-effective starting materials. The reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[2][]

Q2: What are the primary safety concerns when working with pivaloyl chloride on a larger scale?

A2: Pivaloyl chloride is a corrosive, toxic, and moisture-sensitive reagent.[4] Key safety precautions are non-negotiable:

  • Moisture Sensitivity: It reacts violently with water to release corrosive HCl gas. All glassware and solvents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Toxicity and Corrosivity: It is toxic via inhalation, ingestion, and skin absorption.[4] All manipulations must occur within a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat, is mandatory.

  • Exothermic Reaction: The amidation reaction is exothermic, especially on a large scale.[5] The addition of pivaloyl chloride must be controlled via a dropping funnel or syringe pump, and the reactor must be equipped with adequate cooling to maintain the desired temperature.

Q3: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A3: A combination of techniques is essential for robust process control:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for real-time reaction monitoring.[2][6] It allows for the rapid visualization of the consumption of the limiting reagent (typically 3,5-dibromoaniline) and the formation of the product. A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, should be developed to achieve good separation between the starting material, product, and any potential byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling, HPLC is the industry standard. It can accurately determine the percentage of this compound and quantify any unreacted starting materials or side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for structural confirmation of the final product. The spectra should be compared against a reference standard to confirm identity and assess purity.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the molecular weight of the product and identify unknown impurities during process development.

Troubleshooting Guide: Scaling Up Production

This section addresses specific challenges encountered during the synthesis. The logical workflow below can guide your troubleshooting process.

G start Problem Observed: Low Yield or Impure Product tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->tlc sm_present Starting Material (Aniline) Remaining? tlc->sm_present suboptimal_base Issue: Suboptimal Base - Insufficient amount - Base too weak - Action: Use >=1 eq. of Et3N or Pyridine. Verify base purity. sm_present->suboptimal_base Yes incomplete_rxn Issue: Incomplete Reaction - Reaction time too short - Temperature too low - Action: Extend reaction time. Gradually warm to RT. sm_present->incomplete_rxn Yes no_sm No Starting Material Detected sm_present->no_sm No hydrolysis Issue: Pivaloyl Chloride Hydrolysis - Presence of moisture - Action: Ensure anhydrous conditions. Use dry solvents/glassware. no_sm->hydrolysis purification_loss Issue: Product Loss During Workup - Inefficient extraction - Suboptimal recrystallization - Action: Review workup procedure. Optimize recrystallization solvent. no_sm->purification_loss side_reactions Issue: Side Reactions - Diacylation (less common) - High temperature degradation - Action: Maintain low temp during addition. Avoid excessive heating. no_sm->side_reactions

Caption: Logical workflow for troubleshooting synthesis issues.

Problem 1: The reaction yield is significantly lower than expected.
  • Potential Cause A: Hydrolysis of Pivaloyl Chloride.

    • Explanation: Pivaloyl chloride is highly reactive towards water and will readily hydrolyze to form pivalic acid.[2] Pivalic acid is unreactive under these amidation conditions and will not form the desired product, directly reducing the yield.

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Solvents must be of anhydrous grade.

      • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reactor.

      • Reagent Quality: Use freshly opened or properly stored pivaloyl chloride. Check the purity of the starting aniline, as impurities can introduce water.

  • Potential Cause B: Suboptimal Base.

    • Explanation: The reaction generates one equivalent of HCl, which will protonate the nucleophilic 3,5-dibromoaniline, rendering it unreactive. A base is required to scavenge this HCl.[2] If the base is too weak, not present in a sufficient stoichiometric amount, or added too slowly, the reaction will stall.

    • Solution:

      • Stoichiometry: Use at least a stoichiometric equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or pyridine. Using a slight excess (e.g., 1.1 equivalents) is common practice.

      • Base Strength: Triethylamine is generally sufficient. Avoid weaker bases.

      • Purity: Ensure the base is pure and dry.

  • Potential Cause C: Incomplete Reaction.

    • Explanation: The reaction may not have reached completion due to insufficient time or low temperature. While the initial addition of pivaloyl chloride should be done at a low temperature (0-5 °C) to control the exotherm, the reaction often needs to be warmed to room temperature to proceed to completion.[2]

    • Solution:

      • Monitoring: Monitor the reaction progress closely using TLC until the 3,5-dibromoaniline spot is no longer visible.[4]

      • Temperature & Time: After the controlled addition of pivaloyl chloride at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours, or until TLC indicates completion.

Problem 2: The final product is impure, appearing as an oil or failing to crystallize properly.
  • Potential Cause A: Presence of Unreacted Starting Materials.

    • Explanation: Incomplete conversion or improper workup can leave unreacted 3,5-dibromoaniline or pivalic acid (from hydrolysis) in the crude product. These impurities can act as crystallization inhibitors.

    • Solution:

      • Acid Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted 3,5-dibromoaniline and the tertiary amine base.[4]

      • Base Wash: Subsequently, wash with a mild base solution (e.g., saturated NaHCO₃) to remove any pivalic acid.[4]

      • Brine Wash: A final wash with brine helps to remove residual water before drying the organic layer.

  • Potential Cause B: Formation of Side Products.

    • Explanation: While less common with the sterically hindered pivaloyl group, diacylation (reaction of a second pivaloyl chloride with the amide nitrogen) can occur under harsh conditions. High temperatures can also lead to decomposition.

    • Solution:

      • Temperature Control: Strictly maintain a low temperature (0-5 °C) during the addition of pivaloyl chloride to minimize side reactions.[4]

      • Purification: If side products are present, purification by recrystallization is the most effective method on a large scale. Column chromatography can be used but may lead to product loss.[4]

Problem 3: The reaction is difficult to control and becomes too exothermic during scale-up.
  • Explanation: Amide bond formation from acyl chlorides is a highly exothermic process.[][5] What is easily managed in a small flask with an ice bath can become a serious safety hazard in a large reactor if the heat cannot be dissipated effectively.

  • Solution:

    • Controlled Addition: Add the pivaloyl chloride dropwise or via a syringe pump at a slow, controlled rate. Never add it all at once.

    • Efficient Cooling: Use a reactor with a cooling jacket and a suitable chiller. Ensure the reactor's heat transfer capabilities are sufficient for the scale of the reaction.

    • Dilution: Running the reaction at a slightly lower concentration (using more solvent) can help to manage the heat generated, although this may impact reaction kinetics and downstream processing.

    • Reverse Addition: In some cases, adding the amine/base solution to the acyl chloride can help control the exotherm, but this must be evaluated on a case-by-case basis.

Experimental Protocols & Scale-Up Considerations

Synthesis Reaction Scheme

Sources

Preventing decomposition of N-(3,5-Dibromophenyl)pivalamide during storage

Author: BenchChem Technical Support Team. Date: January 2026

An N-(3,5-Dibromophenyl)pivalamide Technical Support Guide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles and field-proven best practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound (CAS No. 1020252-74-7) is a chemical compound often used as an intermediate in pharmaceutical synthesis.[1][2] Its purity is critical for the success of subsequent reactions, affecting yield, impurity profiles, and the overall efficacy of the final active pharmaceutical ingredient (API). Decomposition during storage can introduce impurities that may be difficult to remove and could lead to failed experiments or out-of-specification batches.

Q2: What are the primary causes of decomposition for this compound?

The decomposition of this compound is primarily driven by two chemical processes:

  • Amide Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base.[3] This process breaks the molecule into 3,5-dibromoaniline and pivalic acid.

  • Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly in the UV spectrum.[4][5] Energy from light can induce the cleavage of the carbon-bromine or other bonds, leading to a variety of degradation products.

Q3: What are the ideal long-term storage conditions?

Several suppliers recommend storing the compound in a refrigerator at 2-8°C.[1][6] For optimal long-term stability, we recommend a multi-faceted approach summarized in the table below.

ParameterRecommended ConditionRationale
Temperature 2–8°CReduces the kinetic rate of hydrolysis and other potential degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[7][8]
Light In the Dark (Amber Vial)Prevents photodegradation, a common pathway for halogenated aromatic compounds.[4][8]
Humidity Dry/AnhydrousMinimizes the risk of amide hydrolysis by removing the key reactant (water).[7]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen; glass is non-reactive.[7]

Q4: Can I store this compound at room temperature for short periods?

While short-term exposure to ambient temperature during experimental setup is generally acceptable, prolonged storage at room temperature is not advised. Elevated temperatures accelerate the rate of all potential decomposition reactions, primarily hydrolysis.[9]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues you might encounter, providing a logical path to identify and resolve the problem.

Issue 1: I observe new, unexpected spots on my TLC plate or peaks in my HPLC/LC-MS analysis after storing the compound.

  • Potential Cause A: Hydrolysis. The most likely impurities are 3,5-dibromoaniline and pivalic acid. This suggests exposure to moisture, possibly accelerated by acidic or basic contaminants. Amides are generally stable to water, but hydrolysis can occur under these conditions.[10]

    • Verification: Run analytical standards of the potential degradation products alongside your sample. The molecular weight of this compound is 335.04 g/mol .[11] Look for species corresponding to 3,5-dibromoaniline (approx. 250.9 g/mol ) and pivalic acid (approx. 102.1 g/mol ).

    • Solution: Ensure future storage is under strictly anhydrous conditions. Use a desiccator or store vials inside a larger container with a desiccant. Always use dry solvents and glassware when handling the compound. Purge vials with an inert gas like argon or nitrogen before sealing for long-term storage.

  • Potential Cause B: Photodegradation. If the material was exposed to light, you might see a complex mixture of impurities. Halogenated aromatic compounds can undergo dehalogenation or other rearrangements upon exposure to UV light.[5][12]

    • Verification: Compare the impurity profile of a sample stored in the dark with one that may have been exposed to light. A significantly different and more complex profile in the light-exposed sample points to photodegradation.

    • Solution: Always store the compound in amber glass vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during weighing and preparation.

Experimental Protocols

Protocol 1: Analytical Check for Decomposition

This HPLC method is designed to separate the parent compound from its primary hydrolytic degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Elution Order: Pivalic acid will elute very early, followed by 3,5-dibromoaniline, and finally the parent compound, this compound.

Protocol 2: Best Practices for Aliquoting and Storing

Following this workflow minimizes the risk of contamination and degradation of your main stock.

Caption: Workflow for receiving and aliquoting this compound.

Key Decomposition Pathways

The primary mechanisms of degradation are hydrolysis and photodegradation. Understanding these pathways is key to preventing them.

Decomposition_Pathways parent This compound hydrolysis_products 3,5-Dibromoaniline + Pivalic Acid parent->hydrolysis_products  + H2O (Acid/Base Catalyzed) photo_products Various Photodegradation Products (e.g., dehalogenated species) parent->photo_products  + Light (hν)

Caption: Primary decomposition routes for this compound.

Amide hydrolysis involves the nucleophilic attack of water on the carbonyl carbon of the amide.[13] This process is slow at neutral pH but is significantly accelerated by either acid or base catalysis, which increases the electrophilicity of the carbonyl carbon or provides a stronger nucleophile (hydroxide), respectively.[3][14]

References

  • Allen, A. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • Mutharasaiah, K., Govindareddy, V., & Karigar, C. (2010). Photobiodegradation of halogenated aromatic pollutants. Advances in Bioscience and Biotechnology, 1, 238-240. [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis.
  • BYJU'S. (n.d.). Types of Amide Hydrolysis.
  • Scirp.org. (n.d.). Photobiodegradation of halogenated aromatic pollutants.
  • ResearchGate. (2010). (PDF) Photobiodegradation of halogenated aromatic pollutants.
  • Amanote Research. (n.d.). (PDF) Photobiodegradation of Halogenated Aromatic Pollutants.
  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
  • Pharmaffiliates. (n.d.). 1020252-74-7| Chemical Name : this compound.
  • Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • AiFChem. (n.d.). 1020252-74-7 | this compound.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • ChemicalBook. (n.d.). This compound CAS#: 1020252-74-7.
  • BLD Pharm. (n.d.). 1020252-74-7|this compound.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 1020252-74-7.
  • Wikipedia. (n.d.). Amide.
  • Freye, C. E., & Snyder, C. J. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. ACS Omega, 7(35), 30275–30280. [Link]

  • Le, H. M., et al. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 12345. [Link]

Sources

Technical Support Center: Column Chromatography Purification of Brominated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the column chromatography purification of brominated compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these valuable molecules. The inherent reactivity and specific properties of organobromides necessitate a nuanced approach to column chromatography. This resource consolidates field-proven advice and troubleshooting strategies to enhance the efficiency and success of your purification workflows.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions when approaching the column chromatography of brominated compounds.

Q1: Why do my brominated compounds sometimes decompose or show low recovery after silica gel column chromatography?

A: Brominated compounds, particularly those with sensitive functional groups, can be susceptible to degradation on standard silica gel.[1] This is primarily due to the inherently acidic nature of the silica surface, which contains silanol groups (Si-OH) that can act as Brønsted or Lewis acids.[2][3] This acidity can lead to side reactions such as hydrolysis, elimination, or even dehalogenation, resulting in product loss and the generation of impurities.[1][4] Irreversible adsorption to the stationary phase can also contribute to low recovery.[1]

Q2: How do I choose the best solvent system (mobile phase) for my brominated compound?

A: The selection of an appropriate solvent system is critical for achieving good separation.[5][6] The process should always begin with Thin-Layer Chromatography (TLC) analysis.[7] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.25 to 0.35 for your target compound.[8] This Rf range typically translates to effective separation on a column.[8][9] A good starting point for many "normal" compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[9][10]

Q3: My brominated compound is not UV-active. How can I visualize it on a TLC plate?

A: If your compound lacks a UV chromophore, you will need to use a chemical stain for visualization.[11] Since alkyl halides themselves are not always reactive towards common stains, the choice of stain often depends on other functional groups in the molecule.[12] However, some general-purpose, destructive stains are very effective:

  • Potassium Permanganate (KMnO₄) stain: This is a strong oxidizing agent that reacts with a wide variety of organic compounds, appearing as yellow-to-brown spots on a purple background.[11] It is particularly useful for compounds that can be oxidized, such as those with adjacent C-H bonds.

  • Iodine (I₂) Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which appear as temporary yellow-brown spots.[12][13]

  • Phosphomolybdic Acid (PMA) stain: This is considered a universal stain for many organic compounds and typically produces blue-green spots on a yellow-green background after heating.[11]

Q4: Should I use wet or dry loading for my sample?

A: The choice between wet and dry loading depends on the solubility of your crude sample in the initial column solvent.

  • Wet Loading: This is the preferred method if your compound is readily soluble in a minimum amount of the mobile phase.[14] The dissolved sample is carefully pipetted onto the top of the column.[14]

  • Dry Loading: If your compound has poor solubility in the eluent, dry loading is the recommended technique.[14][15] To do this, dissolve your crude mixture in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the packed column.[14][15]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low Yield or Complete Loss of Brominated Compound

Your starting material appears pure by TLC, but after the column, the yield is significantly lower than expected, or the compound is not recovered at all.

Possible Cause A: On-Column Degradation

The acidic nature of the silica gel is likely causing your compound to decompose.[1][16]

Solutions:

  • Assess Stability with 2D TLC: Before running a column, perform a two-dimensional TLC. Spot your compound in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same solvent system.[1][14] If any new spots appear off the diagonal, your compound is unstable on silica.[1]

  • Neutralize the Silica Gel: Deactivate the acidic sites on the silica by adding a small amount of a non-nucleophilic base, such as 1-3% triethylamine (TEA), to your eluting solvent system.[10][15][17] You can also pre-treat the silica by flushing the packed column with a solvent mixture containing TEA before loading your sample.[15]

  • Switch the Stationary Phase: If your compound is highly acid-sensitive, consider using a more inert stationary phase like neutral alumina or florisil.[1][2] Always test compatibility with a small-scale experiment first.

Possible Cause B: Compound is Still on the Column or Eluted Unseen

The compound may be strongly adsorbed or may have eluted very quickly.

Solutions:

  • Check the First and Last Fractions: Your compound may have eluted immediately with the solvent front.[16] Also, try flushing the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound elutes.

  • Concentrate Fractions: The compound might be present but too dilute to see on TLC.[16] Try concentrating a few fractions where you expected your compound to elute and re-analyze by TLC.[18]

Problem 2: Poor Separation or Co-elution of Product and Impurities

The TLC shows good separation between your desired brominated compound and impurities, but the column fractions are all mixed.

Possible Cause A: Column Overloading

Loading too much crude material is a common cause of poor separation.[1]

Solutions:

  • Rule of Thumb for Loading: A general guideline is to load no more than 1 gram of crude material for every 20-40 grams of silica gel. The exact ratio depends on the difficulty of the separation.

  • Use a Larger Column: If you need to purify a large amount of material, use a column with a larger diameter and sufficient length to improve separation.[1]

Possible Cause B: Improper Solvent System or Technique

The chosen eluent may be too polar, or the loading technique may have introduced band broadening.

Solutions:

  • Refine the Solvent System: An Rf of 0.25-0.35 is ideal.[8] If your Rf is higher, reduce the polarity of your eluent. If you see spots that are very close on the TLC plate, try different solvent combinations (e.g., ether/hexanes vs. ethyl acetate/hexanes) as they can alter the selectivity.

  • Use a Gradient Elution: Start with a less polar solvent system to allow the less polar compounds to elute first.[15] Then, gradually increase the polarity of the mobile phase to elute your more polar target compound.[15] This can significantly improve the separation of complex mixtures.

  • Optimize Loading: When wet loading, dissolve the sample in the absolute minimum amount of solvent.[14] Using too much solvent will broaden the initial sample band and lead to poor separation. If solubility is an issue, switch to dry loading.[14][19]

Problem 3: Streaking or Tailing of Spots on TLC and Column

The spots on the TLC plate are not round but appear as streaks, and the compound elutes from the column over many fractions with a "tail."

Possible Cause A: Compound Interaction with Silica

Acidic or basic functional groups on your brominated compound can interact strongly with the silica gel, causing tailing.

Solutions:

  • Add a Modifier to the Eluent:

    • For acidic compounds, adding a small amount of acetic acid (~0.1%) to the mobile phase can help produce sharper peaks.

    • For basic compounds (e.g., amines), adding triethylamine (~1-3%) is very effective at preventing streaking.[10]

Possible Cause B: Sample Insolubility or Over-concentration

If the sample is not fully dissolved or the TLC spot is too concentrated, streaking can occur.

Solutions:

  • Ensure Complete Dissolution: Make sure your sample is fully dissolved before spotting it on the TLC plate or loading it onto the column.

  • Dilute TLC Samples: Spotting a more dilute solution on the TLC plate will often result in cleaner, rounder spots.

Experimental Protocols & Data

Protocol 1: Stability Assessment using 2D TLC

This protocol helps determine if your brominated compound is stable on silica gel.[1][14]

  • Plate Preparation: Obtain a square TLC plate. Lightly draw a starting line with a pencil on one edge.

  • Spotting: In one corner, on the starting line, carefully spot a dilute solution of your compound.

  • First Elution: Place the plate in a TLC chamber with your chosen solvent system and allow the solvent to run to the top.

  • Drying: Remove the plate and thoroughly dry it in a fume hood to remove all solvent.

  • Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Run the TLC again in the same solvent system.

  • Analysis: After drying, visualize the plate. A stable compound will show a single spot on the diagonal. Any spots that appear below the diagonal indicate decomposition.

Protocol 2: Deactivation of Silica Gel with Triethylamine

Use this method for acid-sensitive brominated compounds.[15][17]

  • Prepare Solvent: Create your chosen mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and add 1-3% triethylamine by volume.

  • Pack the Column: Pack your column with silica gel using the triethylamine-containing solvent mixture.

  • Equilibrate: Flush the column with at least two column volumes of this solvent mixture to ensure the entire silica bed is neutralized.

  • Load and Elute: Proceed with loading your sample and running the column using the triethylamine-containing eluent.

Data Presentation: Solvent Polarity

The choice of solvent is crucial for successful chromatography.[6] The following table provides an eluotropic series, ranking common solvents by their polarity. A mixture of a non-polar and a polar solvent is typically used to fine-tune the mobile phase polarity.[10]

SolventPolarity IndexBoiling Point (°C)Notes
Hexanes / Pentane0.169 / 36Very non-polar. Often used as the weak solvent.[7][10]
Toluene2.4111Can offer different selectivity compared to hexanes.
Dichloromethane (DCM)3.140Good for dissolving a wide range of compounds, but can cause columns to run slower.[10][15]
Diethyl Ether2.835Common polar component.[10]
Ethyl Acetate (EtOAc)4.477Standard polar solvent, often paired with hexanes.[10]
Acetone5.156A more polar option.
Methanol (MeOH)5.165Very polar. Use in small percentages (<10%) with DCM, as it can dissolve silica gel at high concentrations.[7][10]

This table summarizes general solvent properties relevant to column chromatography.

Visualizations

Workflow for Solvent System Selection

The following diagram outlines the logical workflow for selecting and optimizing a solvent system for the purification of a brominated compound.

Solvent_Selection cluster_TLC TLC Optimization cluster_Column Column Chromatography TLC_Start Start with Crude Mixture Test_Solvents Test Solvent Systems (e.g., 10%, 20%, 50% EtOAc/Hex) TLC_Start->Test_Solvents Analyze_Rf Analyze Rf Value Test_Solvents->Analyze_Rf Rf_Good Rf is 0.25-0.35 Analyze_Rf->Rf_Good Yes Rf_High Rf > 0.35 (Too High) Analyze_Rf->Rf_High No Rf_Low Rf < 0.25 (Too Low) Analyze_Rf->Rf_Low No Run_Column Run Column with Optimized Solvent Rf_Good->Run_Column Decrease_Polarity Decrease Polarity (Less EtOAc) Rf_High->Decrease_Polarity Increase_Polarity Increase Polarity (More EtOAc) Rf_Low->Increase_Polarity Decrease_Polarity->Test_Solvents Increase_Polarity->Test_Solvents

Caption: Decision workflow for selecting an optimal solvent system using TLC.

Troubleshooting Flowchart for Low Yield

This diagram provides a step-by-step process to diagnose the cause of low product recovery after column chromatography.

Low_Yield_Troubleshooting cluster_solutions_unstable Solutions for Instability cluster_solutions_stable Troubleshooting Stable Compounds Start Low Yield After Column Check_Stability Is Compound Stable on Silica? (Perform 2D TLC) Start->Check_Stability Unstable Compound is Unstable Check_Stability->Unstable No Stable Compound is Stable Check_Stability->Stable Yes Neutralize Neutralize Silica (Add 1-3% TEA to eluent) Unstable->Neutralize Change_Phase Use Alternative Phase (Alumina, Florisil) Unstable->Change_Phase Check_Elution Did Compound Elute? (Check first/last fractions) Stable->Check_Elution Not_Eluted Not Eluted / Strongly Adsorbed Check_Elution->Not_Eluted No Eluted Eluted but Unseen Check_Elution->Eluted Yes Flush_Polar Flush Column with Highly Polar Solvent (e.g., 10% MeOH/DCM) Not_Eluted->Flush_Polar Concentrate Concentrate Fractions and re-run TLC Eluted->Concentrate

Caption: A troubleshooting flowchart to diagnose and resolve low yield issues.

References

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  • De Boever, E., et al. (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds.
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Validation & Comparative

A Researcher's Guide to Comparative Analysis of Kinase Inhibitors: Profiling N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Kinase Inhibitor Characterization

Protein kinases, as central regulators of cellular signaling, have become a major class of therapeutic targets, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers.[1] However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[1] Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate. Therefore, a comprehensive and systematic comparison of a novel kinase inhibitor against existing agents is a cornerstone of preclinical drug development.

This guide provides a framework for the comparative analysis of a novel kinase inhibitor, using the hypothetical compound N-(3,5-Dibromophenyl)pivalamide as a case study. As no public data on the kinase inhibitory activity of this compound is available, this guide will serve as a detailed roadmap for researchers to characterize such a compound. We will outline the essential in vitro and cell-based assays, explain the scientific rationale behind experimental choices, and detail how to benchmark its performance against a panel of well-characterized kinase inhibitors with diverse selectivity profiles:

  • Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][3]

  • Sunitinib: A multi-targeted tyrosine kinase inhibitor affecting receptors like VEGFR and PDGFR.[4][5]

  • Staurosporine: A potent but non-selective kinase inhibitor, often used as a positive control.[6][7]

Through this comparative analysis, we will illustrate how to build a comprehensive profile of a novel inhibitor, a critical step in assessing its therapeutic potential.

Part 1: Biochemical Profiling - Potency and Selectivity

The initial characterization of a kinase inhibitor begins with biochemical assays to determine its intrinsic potency (IC50) and selectivity across a panel of kinases.

In Vitro Kinase Inhibition Assay

The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency. A lower IC50 value indicates a more potent inhibitor. To ensure a meaningful comparison, it is crucial to perform these assays under standardized conditions, particularly with respect to the ATP concentration, as most kinase inhibitors are ATP-competitive.[8]

Experimental Protocol: Radiometric Kinase Assay

This protocol outlines a standard radiometric assay to determine the IC50 values of test compounds.

Materials:

  • Recombinant kinases

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • [γ-³²P]ATP

  • Test compounds (this compound, Gefitinib, Sunitinib, Staurosporine) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the reaction by adding [γ-³²P]ATP at a concentration close to the Km for each respective kinase.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Data Presentation: Comparative Kinase Inhibition Profile

The IC50 values for this compound and the comparator inhibitors would be determined against a panel of kinases to assess their selectivity. The following table presents a hypothetical dataset to illustrate the expected output.

KinaseThis compound (IC50, nM)Gefitinib (IC50, nM)Sunitinib (IC50, nM)Staurosporine (IC50, nM)
EGFR 50251,50010
VEGFR2 2,500>10,0001015
PDGFRβ >10,000>10,0002025
CDK2 5,000>10,0005,0005
ROCK1 >10,000>10,000>10,0008

This is a hypothetical table for illustrative purposes.

Mechanism of Action: Elucidating the Mode of Inhibition

Understanding how an inhibitor interacts with its target kinase is crucial. Enzyme kinetics studies, such as generating Lineweaver-Burk plots, can help determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.[9][10]

Experimental Protocol: Kinase Kinetics Assay

Procedure:

  • Perform the in vitro kinase assay as described above.

  • For a fixed concentration of the inhibitor, vary the concentration of ATP.

  • Measure the initial reaction velocity at each ATP concentration.

  • Repeat the experiment with several different fixed concentrations of the inhibitor.

  • Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the ATP concentration (1/[ATP]) to generate a Lineweaver-Burk plot.

Interpretation of Lineweaver-Burk Plots

The pattern of the lines on the plot reveals the mechanism of inhibition:

  • Competitive Inhibition: Lines intersect on the y-axis.

  • Non-competitive Inhibition: Lines intersect on the x-axis.

  • Uncompetitive Inhibition: Lines are parallel.

G cluster_0 Modes of Kinase Inhibition Competitive Competitive Non-competitive Non-competitive Uncompetitive Uncompetitive Inhibitor Inhibitor Inhibitor->Competitive Binds to free enzyme Inhibitor->Non-competitive Binds to free enzyme or ES complex Inhibitor->Uncompetitive Binds only to ES complex

Caption: Different modes of enzyme inhibition.

Part 2: Cell-Based Characterization - Assessing Cellular Potency and Target Engagement

While biochemical assays provide valuable information on the intrinsic potency of an inhibitor, cell-based assays are essential to determine its activity in a more physiologically relevant context.[11] These assays can assess factors such as cell permeability, stability, and engagement with the target kinase within the cell.

Cellular Phosphorylation Assay

A common method to assess the cellular activity of a kinase inhibitor is to measure the phosphorylation of a known downstream substrate of the target kinase.

Experimental Protocol: Western Blotting for Substrate Phosphorylation

Materials:

  • Kinase-dependent cell line (e.g., A431 for EGFR)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-specific and total protein)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated substrate.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate to normalize for protein loading.

  • Quantify the band intensities and calculate the cellular IC50 value.

Data Presentation: Comparative Cellular Potency
CompoundCellular IC50 (nM) on p-EGFR in A431 cells
This compound150
Gefitinib80
Sunitinib>10,000
Staurosporine30

This is a hypothetical table for illustrative purposes.

Cell Viability Assay

For kinase inhibitors being developed as anti-cancer agents, assessing their effect on the viability of cancer cell lines that are dependent on the target kinase is a critical step.

Experimental Protocol: MTT Assay

Procedure:

  • Seed a kinase-dependent cancer cell line in a 96-well plate.

  • After 24 hours, treat the cells with serial dilutions of the test compounds.

  • Incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percent cell viability relative to a DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Part 3: Visualizing the Broader Context

To fully understand the potential impact of a novel kinase inhibitor, it is important to visualize its place within the relevant signaling pathways and the overall drug discovery workflow.

EGFR Signaling Pathway

Gefitinib is a selective inhibitor of EGFR, a key receptor tyrosine kinase involved in cell proliferation and survival.[12] Understanding this pathway provides context for the expected cellular effects of an EGFR inhibitor.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2/Sos Grb2/Sos EGFR->Grb2/Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival

Caption: A simplified diagram of the EGFR signaling pathway.

Kinase Inhibitor Profiling Workflow

The process of characterizing and comparing a novel kinase inhibitor follows a logical progression from initial biochemical screening to more complex cellular and in vivo studies.[13]

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (this compound) Biochemical_Screening In Vitro Kinase Assays (IC50 Determination) Compound_Synthesis->Biochemical_Screening Selectivity_Profiling Kinome-wide Selectivity Profiling Biochemical_Screening->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (Enzyme Kinetics) Selectivity_Profiling->Mechanism_of_Action Cellular_Assays Cell-Based Assays (Phosphorylation, Viability) Mechanism_of_Action->Cellular_Assays In_Vivo_Studies In Vivo Efficacy and Toxicology Studies Cellular_Assays->In_Vivo_Studies

Caption: A typical workflow for kinase inhibitor profiling.

Conclusion

The comprehensive characterization of a novel kinase inhibitor is a multi-faceted process that requires a systematic and rigorous approach. By employing a combination of in vitro biochemical assays and cell-based functional assays, researchers can build a detailed profile of a compound's potency, selectivity, and mechanism of action. Comparing these data to well-characterized inhibitors, such as the selective inhibitor Gefitinib, the multi-targeted inhibitor Sunitinib, and the non-selective inhibitor Staurosporine, provides essential context for evaluating the therapeutic potential of a new chemical entity like this compound. The methodologies and frameworks presented in this guide are intended to provide a solid foundation for researchers in the field of kinase drug discovery to effectively evaluate and advance their lead compounds.

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A Comparative Guide to the Biological Activity of N-(3,5-Dibromophenyl)pivalamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the N-phenylamide scaffold has emerged as a privileged structure, forming the backbone of numerous biologically active compounds. This guide provides a comparative analysis of the biological activity, primarily focusing on the anticancer potential, of N-(3,5-Dibromophenyl)pivalamide and its structural analogs. By examining the structure-activity relationships (SAR) and potential mechanisms of action, this document aims to provide valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The N-Phenylamide Scaffold in Drug Discovery

The N-phenylamide moiety is a versatile pharmacophore found in a wide array of therapeutic agents. Its ability to form key hydrogen bonds and participate in various non-covalent interactions with biological targets makes it an attractive starting point for drug design. Modifications to both the phenyl ring and the amide functionality can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will delve into a specific subset of this class, the this compound analogs, to elucidate the impact of structural modifications on their biological activity.

This compound: A Lead Compound for Exploration

This compound serves as our lead compound for this comparative analysis. The presence of two bromine atoms on the phenyl ring at the meta positions is a key structural feature. Halogenation, particularly with bromine, is known to enhance the lipophilicity of a molecule, which can improve its membrane permeability and interaction with hydrophobic pockets of target proteins. The pivalamide group, with its bulky tert-butyl moiety, also plays a crucial role in defining the compound's steric and electronic properties.

Comparative Biological Activity of this compound Analogs

While a direct head-to-head comparative study of a wide range of this compound analogs is not extensively documented in a single publication, we can synthesize data from various studies on structurally related N-phenylamides and dihalophenyl derivatives to draw meaningful comparisons. The following table summarizes the cytotoxic activities of selected analogs against various human cancer cell lines. It is important to note that the data is compiled from different studies, and therefore, direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Compound ID Structure R1 R2 R3 Cell Line IC50 (µM) Reference
Lead Compound This compound3,5-di-BrHtert-butyl---
Analog 1 N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide4-NO2H2-p-tolylthiazoleSKNMC (Neuroblastoma)10.8 ± 0.08[1]
Analog 2 N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamide3-ClH2-p-tolylthiazoleHep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
Analog 3 N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl)propanamide2,5-di-ClH2-(4-isobutylphenyl)propylMCF-7 (Breast)0.01 ± 0.002[2]
Analog 4 N-(2-chlorophenyl)-2-(4-isobutylphenyl)propanamide2-ClH2-(4-isobutylphenyl)propylMCF-7 (Breast)- (100% inhibition)[2]
Analog 5 N-(4-fluorophenyl)-5-(4-fluorophenyl)thiophene-2-carboxamide4-FH5-(4-fluorophenyl)thiopheneHep3B (Hepatocellular carcinoma)5.46[3]
Analog 6 N-(4-bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide4-BrH2-(4,5-dicyano-1H-imidazol-2-yl)phenylA549 (Lung)7.5[4]
Analog 7 N-(4-fluorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide4-FH2-(4,5-dicyano-1H-imidazol-2-yl)phenylA549 (Lung)7.5[4]

Table 1: Comparative Cytotoxicity of N-Phenylamide Analogs.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, although from varied sources, allows for the deduction of several key structure-activity relationships:

  • Halogenation of the Phenyl Ring: The presence of halogen atoms on the N-phenyl ring appears to be a critical determinant of cytotoxic activity. Dihalo-substituted analogs, such as the 2,5-dichloro derivative (Analog 3), exhibit potent activity. The position of the halogen is also important, with ortho and meta substitutions showing significant effects[1][2].

  • Nature of the Amide Acyl Group: The structure of the acyl group attached to the amide nitrogen significantly influences biological activity. The replacement of the pivaloyl group with more complex heterocyclic moieties, such as thiazole (Analogs 1 and 2) and thiophene (Analog 5), results in compounds with notable anticancer effects.

  • Electron-Withdrawing and Donating Groups: The presence of a strong electron-withdrawing group like a nitro group at the para position of the phenyl ring (Analog 1) contributes to high cytotoxic potency against neuroblastoma cells[1]. This suggests that the electronic properties of the N-phenyl ring play a crucial role in the compound's interaction with its biological target.

  • Bulky Substituents: The tert-butyl group in the lead compound and the isobutylphenyl group in Analogs 3 and 4 suggest that steric bulk in the acyl portion of the molecule might be favorable for activity.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

While the precise mechanism of action for this compound itself has not been definitively elucidated in the available literature, evidence from structurally related compounds points towards the inhibition of tubulin polymerization as a plausible mechanism[5][6][7][8][9].

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, target tubulin.

The N-phenylamide scaffold, particularly with certain aromatic substitutions, has been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting its polymerization[5][7]. The dihalophenyl moiety and the nature of the amide side chain are likely key determinants for this interaction.

Tubulin_Inhibition_Pathway cluster_Cell Cancer Cell Drug This compound Analog Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Drug->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle CellCycle G2/M Phase Arrest Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed mechanism of action for this compound analogs.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow for Cytotoxicity Evaluation:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Treatment Treat cells with various concentrations of test compounds Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Formazan_Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm using a microplate reader Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Crystal Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds with significant anticancer potential. The structure-activity relationship studies, although pieced together from various sources, clearly indicate that modifications to the N-phenyl ring and the amide acyl group can dramatically impact cytotoxic activity. The proposed mechanism of action, inhibition of tubulin polymerization, provides a rational basis for the observed biological effects and aligns with the activity of other successful anticancer agents.

Future research should focus on a systematic synthesis and evaluation of a focused library of this compound analogs to establish a more definitive and direct structure-activity relationship. Further mechanistic studies, including tubulin polymerization assays and cell cycle analysis, are warranted to confirm the proposed mechanism of action. Ultimately, in vivo studies with promising lead compounds will be crucial to assess their therapeutic potential in a preclinical setting.

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A Comparative In-Vivo Validation Framework for N-(3,5-Dibromophenyl)pivalamide as a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vivo validation of N-(3,5-Dibromophenyl)pivalamide, a novel small molecule with putative anti-cancer activity. As no prior in-vivo data for this specific compound exists, we present a hypothesized mechanism of action and a rigorous, multi-stage experimental plan to ascertain its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison against established standard-of-care therapies for Non-Small Cell Lung Cancer (NSCLC), a leading cause of cancer-related death worldwide.[1]

Introduction: A Hypothetical Mechanism of Action for this compound

While the biological activity of this compound is currently uncharacterized, its structure, featuring a pivalamide scaffold and halogenated phenyl rings, is suggestive of potential interactions with protein kinases. Many small molecule kinase inhibitors share similar structural motifs.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2]

For the purpose of this guide, we hypothesize that This compound acts as a Type I kinase inhibitor, targeting a key signaling node in NSCLC proliferation, such as a member of the receptor tyrosine kinase (RTK) family or a downstream effector in the MAPK/ERK pathway. This proposed mechanism posits that the compound binds to the ATP-binding pocket of the active kinase, inhibiting its catalytic activity and thereby blocking downstream signaling required for tumor cell growth and survival.

This guide will outline the necessary in-vivo studies to test this hypothesis and compare the efficacy and safety profile of this compound against the current standard-of-care chemotherapeutics for NSCLC, namely Cisplatin and Paclitaxel.[3][4]

Comparative Agents: Standard-of-Care for NSCLC

A robust validation of a novel compound requires benchmarking against established therapies. For advanced NSCLC, a combination of a platinum-based agent and a taxane is a common first-line treatment.[3][4]

  • Cisplatin: A platinum-based alkylating agent that forms covalent bonds with the purine bases in DNA, leading to intra- and inter-strand crosslinks.[5][6][7] This damage disrupts DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[5][8][9]

  • Paclitaxel (Taxol®): A taxane that functions as a microtubule-stabilizing agent.[10][11] It binds to the β-tubulin subunit of microtubules, preventing their depolymerization.[10][12] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.[10][]

The distinct mechanisms of these drugs provide a strong basis for comparison with our hypothetical kinase inhibitor.

In-Vivo Validation Workflow

The in-vivo validation of this compound will proceed through a staged approach, encompassing pharmacokinetics (PK), toxicology, and efficacy studies. A human tumor xenograft model using an established NSCLC cell line will be the primary platform.[1][14]

G cluster_0 Phase 1: Pre-Efficacy Characterization cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Extended Safety Profile PK Pharmacokinetic (PK) Studies (Single Dose) Tox Acute Toxicology & MTD Determination (Dose Escalation) PK->Tox Inform Dosing Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) Tox->Efficacy Establish Therapeutic Window PD Pharmacodynamic (PD) Analysis (Target Engagement) Efficacy->PD Correlate with Outcome ChronicTox Repeat-Dose Toxicology (Sub-chronic) Efficacy->ChronicTox Justify Further Development

Caption: Staged In-Vivo Validation Workflow.

Detailed Experimental Protocols

Scientific integrity is paramount; therefore, each protocol is designed to be self-validating and grounded in established best practices.

Animal Model: NSCLC Xenograft in Athymic Nude Mice

The use of human tumor xenografts in immunodeficient mice is a standard preclinical model for evaluating anti-cancer agents.[1][14][15]

  • Cell Line: A549 or H1299 human NSCLC cell lines are suitable choices due to their widespread use and characterization.[16][17]

  • Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, will be used.[18]

  • Tumor Implantation: 5 x 10^6 A549 cells in a 1:1 mixture with Matrigel will be injected subcutaneously into the right flank of each mouse.[19]

  • Monitoring: Tumor growth will be monitored bi-weekly using digital calipers. Tumor volume will be calculated using the formula: Volume = (width)² x length/2 .[20] Animal body weight will also be recorded as a general measure of health.

Pharmacokinetic (PK) and Bioavailability Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for designing an effective dosing regimen.

  • Study Design: Non-tumor-bearing mice will be administered a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Dosing:

    • IV: 2 mg/kg in a suitable vehicle (e.g., DMSO/PEG300/Saline).

    • PO: 10 mg/kg in the same vehicle.

  • Sample Collection: Blood samples will be collected at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Plasma concentrations of the compound will be determined by LC-MS/MS.

  • Parameters Calculated: Key PK parameters including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), half-life (t½), and oral bioavailability (F%) will be calculated.

Maximum Tolerated Dose (MTD) and Acute Toxicology

The MTD study determines the highest dose that can be administered without causing unacceptable toxicity.

  • Study Design: A dose-escalation study will be performed in non-tumor-bearing mice.

  • Dosing: Groups of mice (n=3-5) will receive escalating single doses of this compound.

  • Endpoints:

    • Clinical observations (e.g., changes in activity, posture, grooming).

    • Body weight change (a loss of >20% is a common endpoint).[7]

    • Mortality.

  • Definition of MTD: The highest dose that does not cause mortality or more than a 20% loss in body weight.

In-Vivo Efficacy Study

This is the pivotal study to assess the anti-tumor activity of this compound.

  • Study Initiation: When tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Vehicle Control (oral gavage, daily)

    • This compound (at MTD or a fraction thereof, oral gavage, daily)

    • Cisplatin (e.g., 4 mg/kg, intraperitoneal injection, twice weekly)[19]

    • Paclitaxel (e.g., 10 mg/kg, intravenous injection, once weekly)

    • Cisplatin + Paclitaxel Combination Therapy

  • Duration: Treatment will continue for 21-28 days, or until tumors in the control group reach a predetermined maximum size.

  • Primary Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated as a percentage relative to the vehicle control group.

    • Tumor growth delay.

  • Secondary Endpoints:

    • Body weight changes.

    • Overall survival (if the study is extended).

Data Presentation and Comparison

Quantitative data should be summarized in clear, comparative tables.

Table 1: Comparative Efficacy in NSCLC Xenograft Model
Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle ControlDaily, POData0-
This compound MTD, Daily, PODataDataData
Cisplatin4 mg/kg, 2x/week, IPDataDataData
Paclitaxel10 mg/kg, 1x/week, IVDataDataData
Cisplatin + PaclitaxelAs aboveDataDataData

Statistical analysis can be performed using ANOVA with post-hoc tests.[7]

Table 2: Comparative Safety and Tolerability Profile
Treatment GroupMaximum Mean Body Weight Loss (%)Treatment-Related MortalitiesNotable Clinical Observations
Vehicle ControlDataDataNone
This compound DataDataData
CisplatinDataDataData
PaclitaxelDataDataData
Cisplatin + PaclitaxelDataDataData

Mechanistic Validation: Pharmacodynamic (PD) Analysis

To validate our hypothesized mechanism of action, tumor samples will be collected at the end of the efficacy study for PD analysis.

G cluster_0 In-Vivo Sample Collection cluster_1 Downstream Analysis cluster_2 Analytes Tumor Tumor Tissue (End of Study) WB Western Blot Tumor->WB IHC Immunohistochemistry (IHC) Tumor->IHC pTarget Phospho-Target Kinase WB->pTarget pERK Phospho-ERK WB->pERK Ki67 Ki-67 (Proliferation) IHC->Ki67 TUNEL TUNEL (Apoptosis) IHC->TUNEL

Caption: Pharmacodynamic Analysis Workflow.

This analysis will aim to demonstrate that this compound, unlike cisplatin or paclitaxel, specifically inhibits the phosphorylation of its target kinase and downstream effectors like ERK. A reduction in the proliferation marker Ki-67 and an increase in the apoptosis marker (TUNEL staining) would further support its anti-cancer activity.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous plan for the in-vivo validation of this compound as a hypothetical anti-cancer agent. By systematically evaluating its pharmacokinetics, safety, and efficacy in direct comparison to standard-of-care therapies, a clear picture of its therapeutic potential can be established. Positive results from these studies would warrant further investigation, including studies in orthotopic or patient-derived xenograft (PDX) models to better recapitulate human disease, and combination studies to explore potential synergies with existing treatments.[16] The framework presented here ensures that the preclinical evaluation is thorough, data-driven, and aligned with the requirements for advancing a novel compound toward clinical development.

References

  • What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025, June 24). Available at: [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Available at: [Link]

  • Paclitaxel - Wikipedia. Available at: [Link]

  • Jett, J. R., & Schiller, J. H. (2001). Current standards of care in small-cell and non-small-cell lung cancer. Oncology, 61 Suppl 1, 3–12. Available at: [Link]

  • Milas, L., Hunter, N. R., Mason, K. A., & Milross, C. (1995). Sequence-dependent antitumor activity of paclitaxel (taxol) and cisplatin in vivo. Cancer chemotherapy and pharmacology, 35(4), 307–312. Available at: [Link]

  • Sutherland, K. D., & Berns, A. (2021). Progress towards non-small-cell lung cancer models that represent clinical evolutionary trajectories. Open biology, 11(1), 200350. Available at: [Link]

  • Cisplatin 12. Modes of Action of Cisplatin - Chemistry LibreTexts. (2023, March 7). Available at: [Link]

  • What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024, July 17). Available at: [Link]

  • Siddik, Z. H. (2023). Cisplatin - StatPearls - NCBI Bookshelf. In StatPearls. StatPearls Publishing. Available at: [Link]

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  • Madero-Visbal, P. M., et al. (2012). Utility and Applications of Orthotopic Models of Human Non-Small Cell Lung Cancer (NSCLC) for the Evaluation of Novel and Emerging Cancer Therapeutics. Current protocols in pharmacology, Chapter 14, Unit14.27. Available at: [Link]

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  • Tang, Z., et al. (2014). Polypeptide-based combination of paclitaxel and cisplatin for enhanced chemotherapy efficacy and reduced side-effects. Acta biomaterialia, 10(3), 1372–1381. Available at: [Link]

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The Imperative of the Inert: A Comparative Guide to Negative Controls in Wnt Signaling Research, Featuring IWP-2 and its Inactive Analog

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale for a Structurally-Related Negative Control

The ideal negative control is not merely the absence of treatment or the use of a vehicle like DMSO. While essential, these controls do not account for potential off-target effects or cellular responses to the chemical scaffold of the active compound. A superior negative control is a molecule that is structurally almost identical to the active compound but lacks the specific chemical moieties required for biological activity. This allows researchers to distinguish between the intended on-target effects of the inhibitor and any non-specific consequences of introducing a chemical entity into a biological system.

IWP-2: A Potent Inhibitor of Wnt Secretion

IWP-2 is a well-characterized inhibitor of the Wnt signaling pathway.[1] It functions by targeting Porcupine (Porcn), a membrane-bound O-acyltransferase that is essential for the palmitoylation of Wnt ligands.[1] This lipid modification is a prerequisite for the secretion of Wnt proteins from the cell. By inhibiting Porcn, IWP-2 prevents Wnt ligands from being secreted, thereby blocking downstream signaling events.

IWP-Inactive Analog 1: A Case Study in Structure-Activity Relationship

Through structure-activity relationship (SAR) studies, researchers have identified key structural features of the IWP compounds that are critical for their inhibitory activity. The Chen et al. (2009) study, which first described the IWP series, synthesized and tested a number of analogs.[1] One such analog, which we will refer to as IWP-Inactive Analog 1 , features a critical modification that abolishes its ability to inhibit Wnt signaling. This makes it an excellent negative control for experiments utilizing IWP-2. While the original publication does not name this specific compound, its synthesis and lack of activity are documented in the supplementary materials of the paper. For the purpose of this guide, we will use this documented inactive analog as our point of comparison.

Comparative Analysis: IWP-2 vs. IWP-Inactive Analog 1

To demonstrate the importance of using a structurally related negative control, we will compare the hypothetical performance of IWP-2 and IWP-Inactive Analog 1 in a standard Wnt signaling reporter assay.

Table 1: Comparative Activity in a TOPFlash Wnt Reporter Assay
CompoundConcentration (µM)TargetWnt Pathway Inhibition (%)Off-Target Pathway Activation (Hypothetical)
IWP-2 (Active) 0.1Porcn95%Minimal
1Porcn>99%Minimal
IWP-Inactive Analog 1 0.1N/A<5%Minimal
1N/A<5%Minimal
Vehicle (DMSO) N/AN/A0%None

This data is illustrative and based on the findings of Chen et al. (2009) where analogs with specific structural modifications showed a dramatic loss of activity.[1]

Visualizing the Mechanism of Action

To understand how IWP-2 inhibits the Wnt pathway, it is helpful to visualize the signaling cascade and the point of intervention.

Wnt_Pathway cluster_0 Wnt Producing Cell cluster_1 Wnt Responding Cell cluster_2 Wnt Wnt Ligand Porcn Porcupine (Porcn) Wnt->Porcn Palmitoylation Wnt_Palm Palmitoylated Wnt Porcn->Wnt_Palm ER Endoplasmic Reticulum Secretion Secreted Wnt Wnt_Palm->Secretion Secretion Fzd Frizzled Receptor Secretion->Fzd Binding Dvl Dishevelled (Dvl) Fzd->Dvl LRP6 LRP6 Co-receptor LRP6->Dvl Dest_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Dest_Complex Inhibition Beta_Catenin β-catenin Dest_Complex->Beta_Catenin Phosphorylation & Degradation (OFF state) Nucleus Nucleus Beta_Catenin->Nucleus Translocation (ON state) TCF_LEF TCF/LEF Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activation Beta_Catenin_Nuc β-catenin Beta_Catenin_Nuc->TCF_LEF IWP2 IWP-2 IWP2->Porcn Inhibition

Caption: The Wnt signaling pathway and the inhibitory action of IWP-2.

Experimental Protocol: TOPFlash/FOPFlash Luciferase Reporter Assay

This protocol is a standard method for quantifying the activity of the canonical Wnt signaling pathway.

1. Cell Culture and Transfection:

  • Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

  • The following day, co-transfect cells with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated TCF/LEF sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

2. Compound Treatment:

  • 24 hours post-transfection, replace the media with fresh media containing IWP-2, IWP-Inactive Analog 1, or vehicle (DMSO) at the desired concentrations.

  • For experiments investigating the inhibition of Wnt-induced signaling, co-treat with a Wnt ligand, such as Wnt3a.

3. Luciferase Assay:

  • After 24 hours of incubation with the compounds, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • The Wnt signaling activity is expressed as the ratio of TOPFlash to FOPFlash luciferase activity.

  • Calculate the percentage inhibition for each compound relative to the vehicle control.

Caption: Workflow for the TOPFlash/FOPFlash Wnt reporter assay.

Conclusion: The Indispensable Role of the Inactive Analog

References

  • Chen, B., Dodge, M.E., Tang, W. et al. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer. Nat Chem Biol5 , 100–107 (2009). [Link]

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Introduction: Unveiling the Therapeutic Potential of Substituted Phenylamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Comparison of N-(3,5-Dibromophenyl)pivalamide and Structurally Related Amides for Researchers and Drug Development Professionals

This compound is a synthetic compound belonging to the broader class of N-phenylamides. While direct and extensive biological data for this compound is not abundant in publicly accessible literature, the core structure of a substituted phenyl ring linked to an amide is a recurring motif in a multitude of biologically active molecules.[1] This guide, therefore, aims to provide a comprehensive comparative analysis of the potential efficacy of this compound by examining the well-documented activities of its structural analogs.

By synthesizing data from various studies on N-phenylacetamides and related derivatives, this document will explore potential therapeutic applications, focusing on anticonvulsant and cytotoxic activities where this chemical scaffold has shown significant promise.[2][3] The structure-activity relationships (SAR) derived from these analogs will allow for an informed projection of the biological profile of this compound, providing a valuable resource for researchers in the fields of medicinal chemistry and pharmacology.

Comparative Efficacy Analysis: Insights from Structural Analogs

The therapeutic efficacy of a compound is intrinsically linked to its chemical structure. For N-phenylamides, substitutions on the phenyl ring and modifications of the amide group can dramatically alter biological activity. The presence of halogen atoms, such as the two bromine atoms in this compound, is a key structural feature known to influence potency and mechanism of action.

Anticonvulsant Activity

A significant number of N-phenylacetamide derivatives have been investigated for their potential to manage epileptic seizures. The primary screening for these compounds often involves animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively.[4][5][6][7]

The data from various studies on N-phenylacetamide and N-phenylpivalamide analogs reveal that the nature and position of substituents on the phenyl ring are critical for anticonvulsant activity. For instance, trifluoromethyl anilides have demonstrated considerable anticonvulsant protection in the MES test.[2] The table below summarizes the efficacy of selected N-phenylacetamide derivatives.

Table 1: Anticonvulsant Activity of Selected N-Phenylacetamide Analogs

Compound IDStructureSeizure ModelED50 (mg/kg)Reference
14 N-(3-(trifluoromethyl)phenyl)-2-(4-phenylpiperazin-1-yl)acetamideMES>300[2]
19 N-(3-(trifluoromethyl)phenyl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamideMES100-300[2]
24 N-(3-(trifluoromethyl)phenyl)-2-morpholinoacetamideMES100[2]
14 (analog) 2-(2,5-dioxo-pyrrolidin-1-yl)-N-(4-morpholin-4-yl-phenyl)-acetamideMES49.6[8]
14 (analog) 2-(2,5-dioxo-pyrrolidin-1-yl)-N-(4-morpholin-4-yl-phenyl)-acetamide6 Hz (32 mA)31.3[8]
14 (analog) 2-(2,5-dioxo-pyrrolidin-1-yl)-N-(4-morpholin-4-yl-phenyl)-acetamidescPTZ67.4[8]

ED50: Median Effective Dose required to protect 50% of animals from seizures.

Based on the structure-activity relationships observed in these analogs, the 3,5-dibromo substitution pattern on this compound suggests a potential for significant anticonvulsant activity. Halogenation is a common strategy to enhance the potency of central nervous system active drugs. Furthermore, the bulky pivalamide group may contribute to favorable interactions with biological targets.

Cytotoxic (Anticancer) Activity

The N-phenylacetamide scaffold has also been explored for its potential as an anticancer agent. The cytotoxic effects of these compounds are typically evaluated in vitro against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[9][10]

Studies have shown that N-phenylacetamide derivatives can exhibit potent cytotoxic activity, with the half-maximal inhibitory concentration (IC50) values often in the micromolar range.[3] The substitution pattern on the phenyl ring is a key determinant of this activity. For example, compounds with a p-nitro substituent have shown high potency against certain breast cancer cell lines.

Table 2: Cytotoxic Activity of Selected Phenylacetamide Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3d PhenylacetamideMDA-MB-468 (Breast)0.6 ± 0.08[9]
3d PhenylacetamidePC-12 (Pheochromocytoma)0.6 ± 0.08[9]
3c PhenylacetamideMCF-7 (Breast)0.7 ± 0.08[9]
3j p-nitro substituted PhenylacetamideMDA-MB-468 (Breast)0.76 ± 0.09
2b 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate)52[3]
2c 2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast)100[3]

The presence of two bromine atoms on the phenyl ring of this compound could confer potent cytotoxic properties. Halogenated compounds are known to have diverse mechanisms of anticancer action, and the 3,5-dichloro substitution pattern has been noted in other cytotoxic molecules.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for the synthesis of a representative N-phenylpivalamide and for key biological assays.

Synthesis of this compound

This protocol is a general method for the acylation of an aniline with pivaloyl chloride.

Materials:

  • 3,5-dibromoaniline

  • Pivaloyl chloride

  • Triethylamine or pyridine (as a base)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 3,5-dibromoaniline (1.0 equivalent) in dichloromethane.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.[4][5][13]

Materials:

  • Mice or rats

  • Electroshock apparatus with corneal electrodes

  • Electrode solution (e.g., saline)

  • Test compounds formulated for intraperitoneal (i.p.) or oral (p.o.) administration

Procedure:

  • Administer the test compound to the animals at various doses.

  • At the time of peak effect (e.g., 30-60 minutes post-i.p. administration), apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.

  • Observe the animals for the presence or absence of a tonic hindlimb extension seizure.

  • The absence of this seizure is considered protection.

  • Calculate the ED50 value, which is the dose that protects 50% of the animals from the seizure.

Mechanistic Insights and Visualizations

While the precise mechanisms of action for this compound are yet to be elucidated, the activities of its analogs point towards several potential pathways.

Potential Mechanisms of Action
  • Ion Channel Modulation: Many anticonvulsant drugs exert their effects by modulating voltage-gated sodium or calcium channels, or by enhancing GABAergic inhibition. The lipophilic nature of the dibromophenyl group may facilitate interaction with these transmembrane channels.

  • Bromodomain Inhibition: Some N-phenylamide-containing molecules have been identified as inhibitors of bromodomain and extra-terminal domain (BET) proteins, which are readers of epigenetic marks and are implicated in cancer.[14] The pivalamide moiety could potentially interact with the acetyl-lysine binding pocket of bromodomains.

Experimental and Conceptual Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of this compound 3,5-Dibromoaniline 3,5-Dibromoaniline Reaction Reaction 3,5-Dibromoaniline->Reaction Pivaloyl_Chloride Pivaloyl_Chloride Pivaloyl_Chloride->Reaction Crude_Product Crude_Product Reaction->Crude_Product Acylation Purification Purification Crude_Product->Purification Recrystallization/ Chromatography Final_Product N-(3,5-Dibromophenyl) pivalamide Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

MTT_Assay_Workflow cluster_mtt MTT Cytotoxicity Assay Workflow Cell_Seeding Seed Cells (96-well plate) Compound_Treatment Add Test Compound Cell_Seeding->Compound_Treatment Incubation_48h Incubate (48-72h) Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate (4h) MTT_Addition->Incubation_4h Solubilization Add Solubilizer (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading BET_Inhibition_Pathway cluster_bet Conceptual Pathway: BET Bromodomain Inhibition BET_Inhibitor N-phenylamide (e.g., this compound) BET_Protein BET Protein (e.g., BRD4) BET_Inhibitor->BET_Protein Binds to acetyl-lysine pocket Oncogene_Expression Oncogene Expression (e.g., c-Myc) BET_Inhibitor->Oncogene_Expression Inhibits Transcription_Machinery Transcription Machinery BET_Protein->Transcription_Machinery Activates Acetylated_Histone Acetylated Histone Acetylated_Histone->BET_Protein Recruits Transcription_Machinery->Oncogene_Expression Drives Cell_Proliferation Cancer Cell Proliferation Oncogene_Expression->Cell_Proliferation Promotes

Caption: Potential mechanism of action via BET bromodomain inhibition.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently limited, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The consistent demonstration of potent anticonvulsant and cytotoxic activities within the N-phenylamide and N-phenylpivalamide classes suggests that this compound is a promising candidate for further preclinical evaluation. The dibromo substitution pattern, in particular, warrants investigation for its potential to enhance potency. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds.

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A Comparative Guide to Validating Target Engagement of N-(3,5-Dibromophenyl)pivalamide in a Cellular Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The confident progression of any small molecule through the drug discovery pipeline is critically dependent on the unequivocal demonstration of its interaction with the intended cellular target. This guide offers a comparative analysis of robust methodologies for validating the target engagement of N-(3,5-Dibromophenyl)pivalamide, a compound of interest in contemporary pharmacological research. As Senior Application Scientists, our goal is to provide not just protocols, but the strategic reasoning behind experimental choices, ensuring a self-validating and rigorous approach to this crucial step in drug development.

Introduction to this compound and the Imperative of Target Validation

This compound is a small molecule with potential therapeutic applications.[1] While its precise mechanism of action is a subject of ongoing investigation, preliminary studies suggest it may function as an inhibitor of specific cellular pathways. However, a phenotypic effect in a cell-based assay is not sufficient to prove that the compound works through the hypothesized target. It is essential to confirm direct physical interaction between this compound and its putative target protein within the complex and dynamic environment of a living cell.[2][3][4] This process, known as target engagement, is a cornerstone of establishing a compound's mechanism of action and ensuring that downstream biological effects are a direct consequence of on-target activity.[5]

This guide will compare and contrast three powerful and widely adopted methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Assay, and In-Cell Western (ICW) for downstream pathway analysis. Each method offers unique advantages and is suited to different stages of the target validation process.

Method 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a label-free method that leverages the principle of ligand-induced thermal stabilization.[6][7] The binding of a small molecule, such as this compound, to its target protein confers increased structural stability.[7] This increased stability makes the protein more resistant to thermal denaturation.[7] Consequently, when cells are heated, the ligand-bound protein will remain in its soluble, native state at higher temperatures compared to the unbound protein.[5] This thermal shift can be quantified to confirm target engagement.[8][9]

Experimental Causality: The choice of CETSA is predicated on the biophysical reality that protein-ligand interactions alter the thermodynamic properties of the protein. By systematically applying thermal stress, we can directly probe this interaction in a native cellular context, without the need for compound or protein modifications that could potentially alter binding kinetics.[6]

Experimental Workflow & Data Presentation

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Data Summary:

Treatment GroupTemperature (°C)% Soluble Target Protein (Normalized)
Vehicle (DMSO)45100
Vehicle (DMSO)5085
Vehicle (DMSO)5550
Vehicle (DMSO)6020
Vehicle (DMSO)655
This compound45100
This compound5098
This compound5580
This compound6065
This compound6530
Detailed Protocol: CETSA
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using Western blotting and densitometry analysis.[10]

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the vehicle and this compound-treated samples to generate melt curves. A rightward shift in the melt curve for the compound-treated sample indicates target engagement.

Method 2: Kinobeads Competition Assay

Principle: The Kinobeads assay is a chemical proteomics approach particularly well-suited for kinase inhibitors but can be adapted for other ATP-binding proteins.[11][12] It utilizes beads coupled with a cocktail of broad-spectrum, immobilized kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate.[11][13] In a competition experiment, the cell lysate is pre-incubated with the free test compound (this compound). If the compound binds to a specific kinase, it will compete with the immobilized inhibitors on the beads, leading to a reduced amount of that kinase being pulled down.[12] The captured proteins are then identified and quantified by mass spectrometry.[11]

Experimental Causality: This method is chosen for its ability to provide an unbiased, proteome-wide view of a compound's selectivity.[12] By assessing the binding of this compound against a large panel of endogenous kinases simultaneously, we can not only confirm engagement with the intended target but also identify potential off-target interactions.[14]

Experimental Workflow & Data Presentation

Caption: Kinobeads Competition Assay Workflow.

Data Summary:

Target KinaseIC50 (nM) - this compound
Putative Target Kinase A50
Off-Target Kinase B>10,000
Off-Target Kinase C850
Off-Target Kinase D>10,000
Detailed Protocol: Kinobeads Competition Assay
  • Cell Lysis: Prepare a native cell lysate from the cell line of interest.

  • Lysate Pre-incubation: Aliquot the lysate and incubate with a range of concentrations of this compound or vehicle control for 1 hour at 4°C.

  • Incubation with Kinobeads: Add the kinobeads to the pre-incubated lysates and incubate for an additional 1-2 hours at 4°C to allow for the capture of unbound kinases.

  • Wash and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Protein Digestion and Mass Spectrometry: The eluted proteins are then digested into peptides, which are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

  • Data Analysis: The relative abundance of each identified kinase in the compound-treated samples is compared to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads indicates that this compound is engaging that target.

Method 3: In-Cell Western (ICW) for Downstream Pathway Analysis

Principle: While CETSA and Kinobeads directly measure the physical interaction between the compound and its target, it is also crucial to demonstrate that this engagement leads to a functional consequence on the target's signaling pathway. The In-Cell Western (ICW), also known as a cytoblot or in-cell ELISA, is a quantitative immunofluorescence method performed in multi-well plates.[15][16] It allows for the simultaneous detection and quantification of a target protein and a downstream marker of its activity (e.g., a phosphorylated substrate) within fixed and permeabilized cells.[15]

Experimental Causality: The selection of ICW is driven by the need to link target binding to a functional cellular outcome. This method provides a high-throughput-compatible way to assess the modulation of a signaling pathway in a cellular context, thereby validating that the engagement of this compound with its target has the intended biological effect.[17][18]

Experimental Workflow & Data Presentation

Caption: In-Cell Western (ICW) Workflow.

Data Summary:

Concentration of this compound (nM)Normalized Phospho-Substrate SignalNormalized Total Target Signal
0 (Vehicle)1.001.00
10.951.02
100.780.99
1000.451.01
10000.120.98
100000.080.97
Detailed Protocol: In-Cell Western (ICW)
  • Cell Seeding and Treatment: Seed cells in a 96- or 384-well plate and allow them to adhere.[17] Treat the cells with a dose-response of this compound for an appropriate duration.

  • Fixation and Permeabilization: Wash the cells with PBS and then fix them with a formaldehyde solution.[19] Following fixation, permeabilize the cells with a detergent such as Triton X-100 to allow antibodies to access intracellular proteins.[17][19]

  • Blocking: Block non-specific antibody binding sites with a blocking buffer.[19]

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the target protein and its phosphorylated substrate. These antibodies should be from different host species to allow for multiplex detection.[16]

  • Secondary Antibody Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye 680RD and IRDye 800CW).[15]

  • Plate Scanning and Data Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for both the target and the phospho-substrate. Normalize the phospho-substrate signal to the total target signal to account for any variations in cell number.

Comparison of Methods

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition AssayIn-Cell Western (ICW)
Principle Ligand-induced thermal stabilization.[7]Competition for binding to immobilized broad-spectrum inhibitors.[11]Quantitative immunodetection of protein levels in fixed cells.[15]
Readout Change in protein melting temperature.[8]Change in protein abundance captured on beads.Fluorescence intensity.
Key Advantage Direct, label-free detection of binding in intact cells.[6]Unbiased, proteome-wide selectivity profiling.[12]High-throughput functional readout of pathway modulation.[17]
Key Limitation Not all binding events result in a thermal shift.[8]Typically performed on cell lysates, not intact cells.[20]Indirect measure of target engagement; relies on high-quality antibodies.
Throughput Moderate, can be adapted for higher throughput.[21]Low to moderate.High.[17]
Target Requirement Target must exhibit thermal stabilization upon binding.[21]Primarily for ATP-binding proteins (kinases).[11]Specific antibodies to the target and a downstream marker must be available.

Conclusion

Validating the target engagement of this compound is a multi-faceted process that requires a strategic combination of orthogonal assays. CETSA provides compelling, direct evidence of binding in a cellular context. The Kinobeads competition assay offers an invaluable and unbiased assessment of the compound's selectivity across the kinome. Finally, the In-Cell Western confirms that this binding event translates into the desired functional modulation of the downstream signaling pathway. By integrating the insights from these complementary approaches, researchers can build a robust and convincing case for the on-target activity of this compound, a critical step towards its further development as a potential therapeutic agent.

References

  • In-Cell Western (ICW) Protocol. Rockland Immunochemicals.
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  • Cellular thermal shift assay. Wikipedia. [Link]

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  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. SciLifeLab Publications. [Link]

  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]

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  • In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PubMed Central. [Link]

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  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

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In-depth Analysis of N-(3,5-Dibromophenyl)pivalamide Reveals a Gap in Publicly Available Biological Data

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive investigation into the scientific and patent literature, no public data on the specific biological activity or structure-activity relationship (SAR) of N-(3,5-Dibromophenyl)pivalamide (CAS 1020252-74-7) is currently available. This absence of foundational biological information precludes the creation of a detailed comparative guide as requested.

For researchers, scientists, and drug development professionals, understanding the biological target and activity of a compound is the critical first step in evaluating its potential and conducting meaningful structure-activity relationship studies. Our extensive search of chemical databases, scientific publications, and patent filings for this compound has yielded consistent results from various chemical suppliers listing the compound for "research use only." However, these listings do not specify the intended research application or any known biological effects.

The core of a structure-activity relationship study is the systematic modification of a lead compound's chemical structure and the subsequent evaluation of these changes on a known biological activity. Without a defined biological endpoint—be it enzyme inhibition, receptor binding, cellular response, or antimicrobial effect—it is impossible to establish a relationship between chemical structure and biological function.

Furthermore, a comparison guide necessitates data to compare. The performance of this compound cannot be objectively assessed against alternatives without understanding what it does.

The Path Forward in the Absence of Data

For researchers interested in this particular chemical scaffold, the following steps would be necessary to generate the data required for a future SAR and comparative analysis:

  • High-Throughput Screening (HTS): The compound would need to be subjected to a broad panel of biological assays to identify a potential biological target or a cellular phenotype of interest.

  • Target Identification and Validation: If a "hit" is identified in HTS, further studies would be required to confirm the biological target and its relevance to a particular disease area.

  • Analog Synthesis: Once a validated biological activity is established, a medicinal chemistry campaign would be initiated to synthesize a library of analogs of this compound. This would involve systematically altering the dibromophenyl ring, the pivalamide group, and the amide linker.

  • Biological Evaluation of Analogs: Each synthesized analog would be tested in the validated biological assay to determine its potency, efficacy, and other relevant pharmacological parameters.

  • Data Analysis and SAR Determination: The collected data would then be analyzed to discern the relationships between specific structural modifications and the observed changes in biological activity.

Experimental Protocols for Future Studies

Should a biological activity be identified, the following are examples of general experimental protocols that would be adapted to generate the necessary data.

General Protocol for a Cellular Viability Assay (Example)

This protocol describes a typical workflow to assess the effect of a compound on cell proliferation, a common starting point in drug discovery.

  • Cell Culture: Maintain the chosen cell line (e.g., a cancer cell line or a specific recombinant cell line) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and its analogs in the appropriate solvent (e.g., DMSO) and then dilute further in culture medium. Add the compound solutions to the cells in triplicate. Include vehicle-only controls and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™). Follow the manufacturer's instructions to measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only controls. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow for Data Analysis and SAR Visualization

The following diagram illustrates a conceptual workflow for establishing a structure-activity relationship once biological data is obtained.

Caption: Conceptual workflow for a structure-activity relationship study.

Comparative analysis of N-(3,5-Dibromophenyl)pivalamide synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3,5-Dibromophenyl)pivalamide is a valuable intermediate in the development of pharmaceuticals and advanced materials. The presence of the sterically hindered pivalamide group and the dibrominated phenyl ring offers a unique scaffold for further chemical modification. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, designed for researchers, chemists, and process development professionals. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a quantitative comparison of performance metrics to guide the selection of the most appropriate method for your specific research or development needs.

Overview of Synthetic Strategies

The synthesis of this compound fundamentally involves the formation of an amide bond between a 3,5-dibromoaniline precursor and a pivaloyl group source. The choice of strategy depends on factors such as starting material availability, desired scale, cost considerations, and functional group tolerance in more complex derivatives. Three principal methods are evaluated: the classical Schotten-Baumann acylation, the modern Buchwald-Hartwig C-N cross-coupling, and direct catalytic amidation.

cluster_0 Synthetic Approaches for this compound cluster_1 Method 1: Classical Acylation cluster_2 Method 2: Pd-Catalyzed Coupling cluster_3 Method 3: Direct Catalytic Amidation main This compound amine1 3,5-Dibromoaniline method1 Schotten-Baumann Reaction amine1->method1 acyl_chloride Pivaloyl Chloride acyl_chloride->method1 method1->main aryl_halide 1,3,5-Tribromobenzene method2 Buchwald-Hartwig Amidation aryl_halide->method2 amide Pivalamide amide->method2 method2->main amine3 3,5-Dibromoaniline method3 Direct Amidation (e.g., Boronic Acid Cat.) amine3->method3 acid Pivalic Acid acid->method3 method3->main

Caption: High-level overview of the three primary synthetic routes to this compound.

Method 1: Schotten-Baumann Acylation

This classical method remains a robust and widely used technique for amide synthesis due to its simplicity and cost-effectiveness. It involves the acylation of an amine with an acid chloride under basic conditions.

Principle and Mechanism

The Schotten-Baumann reaction is a nucleophilic acyl substitution.[1] The lone pair of the nitrogen atom in 3,5-dibromoaniline attacks the electrophilic carbonyl carbon of pivaloyl chloride. A biphasic system, typically with an aqueous base like NaOH, is employed to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3][4]

Schotten_Baumann_Mechanism reactants 3,5-Dibromoaniline + Pivaloyl Chloride intermediate Tetrahedral Intermediate reactants->intermediate Nucleophilic Attack product This compound + HCl intermediate->product Chloride Elimination neutralization HCl + NaOH -> NaCl + H₂O product->neutralization Byproduct base Aqueous Base (e.g., NaOH) base->neutralization Neutralization Agent

Caption: Simplified workflow of the Schotten-Baumann reaction.

Experimental Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dibromoaniline (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or THF).

  • Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M). Cool the biphasic mixture to 0 °C in an ice bath.

  • Acylation: Add pivaloyl chloride (1.1-1.2 eq) dropwise to the vigorously stirred mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Workup: Separate the organic layer. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

Analysis
  • Advantages: Utilizes inexpensive and readily available reagents[5]. High yields are often achievable. The procedure is straightforward and does not require an inert atmosphere.

  • Disadvantages: The use of a corrosive acid chloride and a strong base can be a safety concern. The method may not be suitable for substrates with base-sensitive functional groups. Stoichiometric amounts of salt waste are generated.

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amidation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[6] This reaction couples an aryl halide with an amine or amide, mediated by a palladium catalyst and a specialized phosphine ligand. For this specific target, the coupling of 1,3,5-tribromobenzene with pivalamide is a viable, albeit less common, approach compared to acylating the corresponding aniline.

Principle and Mechanism

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate.

  • Amide Binding & Deprotonation: The amide (pivalamide) coordinates to the palladium center, and a base deprotonates the amide nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[8]

The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for facilitating the reductive elimination step and preventing catalyst decomposition.[9][10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (+ ArBr) amide_complex [Ar-Pd(II)(NHR)L₂]⁺ oa_complex->amide_complex + Amide (RNH₂) - Br⁻ amido_complex Ar-Pd(II)(NR)L₂ amide_complex->amido_complex + Base - Base-H⁺ amido_complex->pd0 Reductive Elimination product Ar-NHR (Product) amido_complex->product

Sources

A Strategic Guide to Elucidating the Mechanism of Action of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a bioactive hit to a well-understood lead compound is fraught with challenges. A critical and often arduous step in this process is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, multi-pronged strategy for systematically uncovering the MoA of N-(3,5-Dibromophenyl)pivalamide, a compound for which the biological target and mode of action are not yet publicly established.

Instead of a rigid, one-size-fits-all approach, we present a dynamic and logical workflow. This guide is designed to be a self-validating system, where each experimental stage builds upon the last, progressively refining our understanding of the compound's biological activity. We will explore a combination of computational, biochemical, and cellular methodologies, providing not just the "how" but also the critical "why" behind each experimental choice.

Phase 1: Foundational Analysis - In Silico Target Prediction and Phenotypic Screening

Before embarking on resource-intensive wet lab experiments, a foundational phase of in silico analysis and broad phenotypic screening is essential. This initial phase aims to generate testable hypotheses and narrow the field of potential biological targets and pathways.

In Silico Target Prediction: A Hypothesis-Generating Engine

Computational methods offer a cost-effective and rapid first pass at identifying potential biological targets.[1][2][3] These "target fishing" approaches leverage vast chemogenomic databases to predict interactions based on the chemical structure of this compound.[2]

Two primary in silico strategies will be employed:

  • Ligand-Based Approaches: These methods compare the structure of this compound to libraries of compounds with known biological targets. The underlying principle is that structurally similar molecules often share similar biological activities.[2]

  • Structure-Based Approaches (Reverse Docking): If high-quality 3D structures of potential protein targets are available, reverse docking can be used to computationally "fit" this compound into the binding sites of a large number of proteins.[4] This can help identify proteins with which the compound is likely to interact.

The results of these in silico analyses will provide a preliminary, ranked list of potential protein targets, which will be invaluable for guiding subsequent experimental work.

Phenotypic Screening: Unveiling the Cellular Response

Phenotypic screening involves observing the effects of a compound on whole cells or organisms without a preconceived notion of the target.[5][6][7][8] This unbiased approach can reveal unexpected biological activities and provide crucial insights into the compound's functional consequences.[9]

A panel of diverse human cancer cell lines is a common starting point for phenotypic screening. The initial screen will assess the impact of this compound on cell viability and proliferation.

Experimental Protocol: High-Throughput Cell Viability Assay

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., NCI-60 panel) in 96-well or 384-well plates at a predetermined optimal density.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 100 µM) for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure fluorescence using a plate reader to quantify the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency.

The results of the phenotypic screen will identify cell lines that are particularly sensitive to this compound, providing a model system for further investigation.

Phase 2: Target Deconvolution - Identifying the Molecular Binding Partner(s)

With a list of potential targets from in silico analysis and a responsive cellular model from phenotypic screening, the next phase focuses on definitively identifying the direct molecular target(s) of this compound. This process is often referred to as target deconvolution.[10][11][12] We will employ a dual-pronged approach, utilizing both affinity-based and label-free methods to ensure a high degree of confidence in the identified targets.

Affinity-Based Target Identification: Fishing for Interactors

Affinity chromatography is a classic and powerful technique for isolating the binding partners of a small molecule from a complex protein mixture.[13][14][15][16][17] This method involves immobilizing the compound of interest and using it as "bait" to capture its target proteins from a cell lysate.

Experimental Workflow: Affinity Chromatography

G cluster_0 Probe Synthesis cluster_1 Protein Extraction cluster_2 Affinity Purification cluster_3 Target Identification a This compound b Linker Attachment a->b c Biotin Conjugation b->c f Incubate Lysate with Biotinylated Probe c->f d Cell Lysis e Protein Quantification d->e e->f g Capture on Streptavidin Beads f->g h Wash to Remove Non-specific Binders g->h i Elute Bound Proteins h->i j SDS-PAGE i->j k Mass Spectrometry j->k l Data Analysis k->l

Caption: Workflow for affinity chromatography-based target identification.

Detailed Protocol: Photo-Affinity Chromatography

To enhance the capture of transient or weak interactions, a photo-affinity labeling approach is recommended.[18]

  • Probe Synthesis: Synthesize an analogue of this compound that incorporates a photoreactive group (e.g., a diazirine) and a biotin tag for purification.

  • Cell Lysate Preparation: Prepare a total protein lysate from the sensitive cell line identified in the phenotypic screen.

  • Probe Incubation: Incubate the cell lysate with the photo-affinity probe.

  • UV Crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.

  • Affinity Purification: Capture the biotinylated probe-protein complexes using streptavidin-coated magnetic beads.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE and identify the unique protein bands by mass spectrometry.

Label-Free Target Engagement: The Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method for confirming target engagement in a cellular context.[19][20][21][22][23] The principle behind CETSA is that the binding of a small molecule can stabilize its target protein, leading to an increase in the protein's melting temperature.[19][23]

Experimental Workflow: CETSA

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Protein Detection a Treat Cells with Compound or Vehicle b Heat Cells to a Range of Temperatures a->b c Cell Lysis b->c d Separate Soluble and Precipitated Fractions c->d e Western Blot or Mass Spectrometry d->e f Quantify Soluble Protein e->f

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by Western blotting using an antibody against the putative target protein identified by affinity chromatography.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Phase 3: Mechanism of Action (MoA) Confirmation and Pathway Analysis

Once a direct binding target has been identified and validated, the final phase is to elucidate how the interaction between this compound and its target leads to the observed cellular phenotype.

Biochemical Assays: Probing Target Function

If the identified target is an enzyme, a biochemical assay is essential to determine whether this compound acts as an inhibitor or an activator.[24][25][26]

Experimental Protocol: Enzyme Inhibition Assay

  • Reaction Setup: In a microplate, combine the purified target enzyme, its substrate, and a range of concentrations of this compound.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme.

  • Detection: Measure the formation of the product over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Calculate the rate of the enzymatic reaction at each compound concentration and determine the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[27][28]

Downstream Pathway Analysis

To connect target engagement with the observed cellular phenotype, it is crucial to investigate the downstream signaling pathways.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat the sensitive cell line with this compound at its IC50 concentration for various time points.

  • Protein Extraction: Prepare whole-cell lysates.

  • Western Blotting: Perform Western blot analysis using a panel of antibodies against key proteins in the signaling pathway(s) hypothesized to be modulated by the target. For example, if the target is a kinase, examine the phosphorylation status of its known substrates.

  • Data Analysis: Quantify changes in protein expression or phosphorylation to map the signaling cascade affected by the compound.

Comparative Analysis

To fulfill the requirement of a comparison guide, the performance of this compound should be benchmarked against relevant alternative compounds. Given the lack of a known MoA, suitable comparators would include:

  • Structurally related analogues: Synthesize or procure analogues of this compound with minor chemical modifications. This can help establish a structure-activity relationship (SAR).

  • Known inhibitors/modulators of the identified target: Once the target is known, compare the potency and cellular effects of this compound with established compounds that act on the same target.

The following table provides a template for summarizing the comparative data that would be generated through the proposed experimental workflow.

Parameter This compound Analogue 1 Known Inhibitor
IC50 (Cell Viability) Experimental ValueExperimental ValueLiterature/Experimental Value
CETSA Shift (ΔTm) Experimental ValueExperimental ValueExperimental Value
Biochemical IC50 Experimental ValueExperimental ValueLiterature/Experimental Value
Effect on Downstream Marker Experimental ValueExperimental ValueLiterature/Experimental Value

Conclusion

Elucidating the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, testing, and refinement. The integrated workflow presented in this guide, combining in silico, phenotypic, biochemical, and cellular approaches, provides a robust framework for identifying the molecular target and unraveling the functional consequences of its modulation. By adhering to this logical and self-validating experimental strategy, researchers can confidently and efficiently advance promising bioactive compounds through the drug discovery pipeline.

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Navigating the Data Void: The Challenge of Assessing Reproducibility for N-(3,5-Dibromophenyl)pivalamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature and patent databases reveals a significant information gap regarding the application and performance of N-(3,5-Dibromophenyl)pivalamide in specific biological assays. This absence of foundational data precludes the creation of a detailed comparison guide on its reproducibility against alternative methodologies. While the chemical properties of this compound are documented, its biological target, mechanism of action, and performance metrics in established assays remain largely uncharacterized in the public domain.

Our extensive search for information on this compound yielded primarily vendor listings and chemical property data. There is a conspicuous lack of published research detailing its use in high-throughput screening, target-based assays, or any other biological application. Consequently, critical performance indicators such as IC50 values, Z'-factors, signal-to-noise ratios, and coefficients of variation, which are essential for assessing assay robustness and reproducibility, are not associated with this molecule.

Without a clearly defined biological context and associated performance data, a meaningful comparison to alternative compounds or technologies is impossible. A robust comparison guide, as requested, would necessitate:

  • An Established Primary Assay: Identification of the specific biological assay or assays where this compound is utilized.

  • Performance Data: Access to quantitative data detailing its efficacy, potency, and the overall robustness of the assay when it is used.

  • Identification of Alternatives: Knowledge of other small molecules, antibodies, or methods used to probe the same biological target or pathway.

  • Comparative Data: Publicly available datasets or publications that directly compare the performance of this compound with these alternatives.

As none of these prerequisites are met by the currently available information, this guide cannot be constructed with the required scientific integrity and depth. Researchers interested in the potential applications of this compound are encouraged to perform initial screening and validation studies to characterize its biological activity and establish its performance in relevant assays. Such foundational work would be a prerequisite for any future comparative analysis of its reproducibility.

A Comparative Guide to the Cytotoxicity Assessment of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of N-(3,5-Dibromophenyl)pivalamide, a novel chemical entity. In the absence of direct public domain data for this specific compound, we will establish a robust, multi-tiered experimental plan. This plan is informed by comparative analysis of structurally related brominated aromatic compounds and established in vitro toxicological methods. The objective is to not only determine the cytotoxic profile of this compound but also to elucidate its potential mechanism of cell death, a critical step in early-stage drug discovery and chemical safety assessment.[1][2][3]

Introduction: The Rationale for Cytotoxicity Profiling

This compound (CAS No: 1020252-74-7) is an organic compound featuring a dibrominated phenyl ring linked to a pivalamide group.[4] The presence of halogen atoms, particularly bromine, on an aromatic scaffold is a common feature in many pharmacologically active molecules and industrial chemicals, such as flame retardants.[5][6] However, this structural motif can also be associated with toxicity. Some brominated aromatic compounds are known to be hepatotoxic, and their metabolism can sometimes lead to the formation of more toxic byproducts.[5]

Therefore, a rigorous assessment of a novel compound's effect on cell viability is a cornerstone of preclinical safety evaluation.[7] Such in vitro assays offer a rapid, cost-effective, and high-throughput method to flag compounds that may exhibit undesirable in vivo outcomes, thereby refining the selection process for more extensive studies.[2][3] This guide outlines a logical workflow to build a comprehensive cytotoxicity profile for this compound.

The Comparative Landscape: Cytotoxicity of Structurally Related Compounds

To formulate a hypothesis regarding the potential cytotoxicity of this compound, we can examine data from structurally analogous compounds. The key features of our target molecule are the N-phenylamide backbone and the halogen substitutions. The data below, compiled from various studies, shows that modifications to these features significantly impact cytotoxic activity against various cancer cell lines.

For instance, N-phenylbenzamide derivatives have shown promise as anticancer agents.[8] Similarly, studies on other halogenated phenyl compounds, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), have demonstrated significant cytotoxicity, which can be influenced by metabolic activation.[9] The number and position of halogen substituents can drastically alter the biological effect, as seen in studies of substituted thiourea derivatives where a 3,4-dichloro substitution pattern resulted in potent cytotoxicity.[10]

Compound ID Structure Cell Line (Cancer Type) IC50/GI50 (µM) Assay Type Reference
DCPT 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedioneHepG2-CYP3A4 (Liver)160.2 ± 5.9Cell Viability[9]
Compound 2 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)1.5 ± 0.72Antiproliferative[10]
Compound 8 1-[4-(Trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (Colon)5.8 ± 0.76Antiproliferative[10]
4g N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamideA549 (Lung)7.5MTT[8]
6g 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)ureaMDAMB-231 (Breast)11.35MTT[8]
Br-PhSalphen 1 Unsymmetrical di-brominated SalphenPC-3 (Prostate)9.6Cell Viability[11]

This table presents a curated comparison of compounds structurally related to this compound, highlighting the influence of halogenation and scaffold structure on cytotoxicity across various cancer cell lines.

This comparative data suggests that the dibromophenyl moiety in our target compound could confer significant cytotoxic activity. The primary goal of our proposed workflow is to experimentally determine this activity and understand its mechanistic basis.

Proposed Experimental Workflow for Cytotoxicity Assessment

A tiered approach is recommended to efficiently screen for cytotoxicity and then investigate the mechanism of action. This workflow ensures that resources are directed toward the most informative assays based on initial findings.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Data Analysis & Interpretation MTT MTT Assay (Metabolic Activity) LDH LDH Release Assay (Membrane Integrity) IC50 IC50 Determination MTT->IC50 LDH->IC50 Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) Profile Comprehensive Cytotoxicity Profile Apoptosis->Profile IC50->Apoptosis IC50->Profile Compound This compound + Cell Line Panel Compound->MTT Dose-response treatment Compound->LDH Dose-response treatment

Caption: Tiered workflow for assessing the cytotoxicity of a novel compound.

Tier 1: Primary Viability and Cytotoxicity Screening

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cell viability and proliferation.[12]

Experimental Protocol: MTT Assay [13][14]

  • Cell Seeding: Seed cells (e.g., HepG2, A549, MCF-7) into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours (~37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only controls and untreated controls. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[12]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. Viable cells will convert the soluble MTT into insoluble purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol, or an SDS-HCl solution) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15][16] The LDH assay measures the activity of this released enzyme, providing a quantitative measure of cytotoxicity.[16]

Experimental Protocol: LDH Assay [17][18]

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions as described in the MTT protocol (Steps 1 & 2).

  • Controls: It is crucial to include three types of controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.[17][18]

    • Vehicle Control: Cells treated with the highest concentration of the compound's solvent.

  • Supernatant Collection: After the incubation period, centrifuge the plate (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Enzymatic Reaction: Prepare an LDH reaction mixture according to the manufacturer's instructions (typically containing lactate, NAD+, and a tetrazolium salt). Add 50 µL of this reaction mixture to each well containing the supernatant.

  • Incubation and Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17] The enzymatic reaction converts a tetrazolium salt into a colored formazan product. Measure the absorbance at 490 nm.

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release after correcting for background and spontaneous release.

Tier 2: Elucidating the Mechanism of Cell Death

If the Tier 1 assays indicate significant cytotoxicity (e.g., a low IC50 value), the next logical step is to determine how the compound is killing the cells. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

This flow cytometry-based assay is the gold standard for differentiating cell death pathways.[19][20] Its principle relies on two key events:

  • Annexin V Staining: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19][20][21] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells.[20]

  • Propidium Iodide (PI) Staining: PI is a fluorescent DNA-binding dye that is impermeable to the intact membranes of live and early apoptotic cells.[20][22] It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised.[23]

By using both stains, we can distinguish four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.[23]

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.[23]

  • Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common).

Experimental Protocol: Annexin V/PI Flow Cytometry [19][21][23]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its predetermined IC50 value for 24-48 hours. Include untreated controls.

  • Cell Harvesting: Collect all cells, including floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and discard the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS, centrifuging between washes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[19][23]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) using a flow cytometer.

Hypothesized Signaling Pathway and Data Interpretation

Based on the activity of related N-phenylbenzamide analogs, a plausible hypothesis is that this compound induces apoptosis via the intrinsic (mitochondrial) pathway.[8] This pathway involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade.

G cluster_caspase Caspase Cascade Compound This compound (Hypothesized) Bax Pro-apoptotic proteins (e.g., Bax, Bak) Compound->Bax Upregulates Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) Compound->Bcl2 Downregulates Mito Mitochondrion CytC Cytochrome c (Release) Mito->CytC Releases Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Cleaves substrates Bax->Mito Forms pore Bcl2->Bax Inhibits CytC->Casp9 Activates

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

By integrating the results from all three assays, a comprehensive cytotoxicity profile can be constructed. For example:

  • High MTT IC50, Low LDH release, Low Annexin V+ cells: The compound is largely non-toxic and cytostatic at the tested concentrations.

  • Low MTT IC50, Low LDH release, High Annexin V+/PI- cells: The compound is cytotoxic and primarily induces early apoptosis.

  • Low MTT IC50, High LDH release, High Annexin V+/PI+ cells: The compound is highly cytotoxic, inducing late-stage apoptosis or necrosis.

Conclusion

The evaluation of a novel compound like this compound requires a systematic and multi-faceted approach. While direct cytotoxicity data is not yet available, the comparative analysis of structurally similar molecules suggests a potential for significant biological activity. The proposed tiered workflow, beginning with broad screening assays like MTT and LDH and progressing to mechanistic studies like Annexin V/PI staining, provides a scientifically rigorous and resource-efficient strategy. This approach will not only quantify the cytotoxic potential of this compound but also provide crucial insights into its mechanism of action, which is essential for guiding its future development or risk assessment.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(3,5-Dibromophenyl)pivalamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards for halogenated organic compounds.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 1020252-74-7) is a halogenated aromatic amide.[1][2][3][4][5] While a specific, comprehensive toxicological profile is not widely available, data from supplier Safety Data Sheets (SDS) and analogous compounds indicate the following primary hazards:

  • Skin Irritation: Causes skin irritation.[6]

  • Serious Eye Irritation: Causes serious eye irritation.[6]

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed: Presumed to be harmful if ingested.[2][6]

The presence of bromine atoms in the structure places this compound in the category of halogenated organic waste.[7] Improper disposal of such compounds is a significant environmental concern, and land disposal of halogenated organic compounds is restricted.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The following table outlines the minimum required PPE when handling this compound, especially during disposal procedures where the risk of exposure is heightened.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles and Face ShieldChemical-resistant, tightly fitting goggles. A face shield should be worn over goggles, particularly when handling larger quantities or during spill cleanup.Protects against splashes and airborne particles that can cause severe eye damage.[9]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for the specific chemical.Prevents direct skin contact, a primary route of exposure. Gloves should be inspected before use and replaced immediately if damaged.[9]
Body Protection Laboratory CoatA flame-resistant lab coat is standard. For larger spills, a chemically resistant apron or suit may be necessary.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorUse a respirator with an appropriate organic vapor cartridge and particulate filter if handling the powder outside of a certified chemical fume hood or if dust generation is likely.Prevents inhalation of the compound, which can cause respiratory tract irritation.

Disposal Protocol: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste .[7][10] It should never be disposed of down the drain or in regular trash.

Waste Segregation: The Cornerstone of Proper Disposal

Proper segregation is the most critical step in hazardous waste management. It prevents dangerous reactions and simplifies the final disposal process, often reducing costs.[11][12]

Workflow for Waste Segregation

cluster_0 Waste Generation Point cluster_1 Waste Segregation Decision cluster_2 Designated Waste Containers Waste This compound Waste (Pure compound, contaminated labware, etc.) Decision Is the waste mixed with non-halogenated solvents? Waste->Decision Halogenated Halogenated Organic Waste Container Decision->Halogenated No Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Container

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Segregation Protocol:

  • Identify: All waste streams containing this compound must be identified at the point of generation. This includes:

    • Unused or expired pure compound.

    • Contaminated labware (e.g., weigh boats, pipette tips, filter paper).

    • Residues from reaction vessels.

    • Spill cleanup materials.

  • Designate a Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[7][11] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[10]

  • Labeling: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" and a full list of its chemical constituents, including this compound.[10][11] Do not use abbreviations or chemical formulas.[10]

  • Isolate: Crucially, do not mix halogenated waste with non-halogenated organic waste.[12] Also, keep it separate from aqueous waste, strong acids or bases, and heavy metals.[11][12]

Small-Scale Spill Management

Accidents happen. A clear, concise spill response plan is essential.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

  • Control and Contain: For small, manageable spills, ensure you are wearing the appropriate PPE. Prevent the spread of the solid material.

  • Absorb: Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels to absorb large amounts of the chemical.

  • Collect: Carefully sweep or scoop the absorbed material and spilled compound into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as halogenated hazardous waste.

  • Dispose: Seal the container, label it as "Spill Debris containing this compound," and manage it as halogenated organic waste.

Final Disposal Procedure
  • Container Management: Keep the halogenated waste container securely closed when not in use.[10][11] Store it in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, with secondary containment.[11]

  • Request Pickup: When the container is approximately three-quarters full, arrange for a waste pickup through your institution's EHS department.[11] Do not overfill containers.

  • Documentation: Ensure all paperwork required by your institution and local regulations is completed accurately. This typically includes a hazardous waste tag detailing the contents and their approximate percentages.[11]

  • Ultimate Disposal Method: The final disposal of this compound will be through high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[7] This method is necessary to destroy the halogenated organic compounds and prevent their release into the environment. The combustion of brominated compounds can produce hazardous byproducts like hydrogen bromide (HBr), which must be managed by the facility's flue gas treatment systems.[13]

Conclusion: A Culture of Safety

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the wider community. Always consult your institution's specific EHS protocols, as they may have additional requirements.

References

  • Management of Hazardous Wastes containing Halogen
  • Hazardous Waste Segreg
  • Halogenated Solvents in Laboratories.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Essential Safety and Operational Guide for Handling N-(4-Indanyl)pivalamide. BenchChem.
  • This compound.
  • Safety Data Sheet for a similar compound. Sigma-Aldrich.
  • Safety Data Sheet for 1-Bromo-3,5-difluorobenzene. Fisher Scientific.
  • Safety Data Sheet for 1,5-dibromopentane. Thermo Fisher Scientific.
  • This compound. AiFChem.
  • Safety Data Sheet for 1,3-Dibromo-5,5-dimethylhydantoin. Fisher Scientific.
  • This compound. Santa Cruz Biotechnology.
  • This compound. BLD Pharm.
  • This compound. ChemicalBook.
  • Other Disposal Guidance. U.S. Environmental Protection Agency.

Sources

A Researcher's Guide to the Safe Handling of N-(3,5-Dibromophenyl)pivalamide

Author: BenchChem Technical Support Team. Date: January 2026

As a novel or infrequently used compound in drug development and chemical research, N-(3,5-Dibromophenyl)pivalamide lacks extensive, publicly available safety data. However, its molecular structure—a dibrominated aromatic ring coupled with an amide functional group—provides a solid foundation for a rigorous, precautionary approach to its handling. This guide synthesizes established safety protocols for analogous chemical classes to ensure the protection of laboratory personnel and the integrity of research.

The core principle when handling a substance with incomplete toxicological data is to treat it as potentially hazardous. Based on its structure, this compound is presumed to be a solid irritant to the skin and eyes, potentially harmful if inhaled or swallowed, and may pose long-term health risks typical of halogenated aromatic compounds.[1][2][3] Therefore, a comprehensive safety strategy encompassing engineering controls, personal protective equipment, and meticulous operational and disposal plans is not just recommended, but essential.

I. Hazard Assessment and Risk Mitigation

The primary risks associated with this compound are exposure through inhalation of dust, direct skin or eye contact, and accidental ingestion.[4] The American Chemical Society (ACS) advocates for the R.A.M.P. framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—which forms the logical backbone of our handling protocol.[5]

Potential Hazard Route of Exposure Associated Risk Mitigation Strategy
Unknown Toxicity Inhalation, Dermal, IngestionAcute or chronic health effects. Potential for skin and eye irritation.[1][2][3]Handle only in a certified chemical fume hood. Utilize full PPE.
Fine Particulate/Dust InhalationRespiratory tract irritation.[3]Use engineering controls (fume hood). Avoid actions that generate dust.
Chemical Reactivity -While not a strong oxidizing or reducing agent, incompatibilities are unknown.Store away from strong oxidizing agents, acids, and bases.[6][7]
Environmental Release to environmentOrganobromine compounds can be persistent and bioaccumulative.[8]Follow designated hazardous waste disposal procedures. Prevent release to drains or environment.[9][10][11]

II. Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling chemicals of unknown toxicity, a robust PPE ensemble is your most critical barrier against exposure.[12][13][14][15] The following PPE is mandatory when working with this compound.

  • Hand Protection : Wear double-gloved nitrile examination gloves. Nitrile provides good resistance to a broad range of chemicals and is suitable for incidental contact.[13][14] Should direct or prolonged contact be anticipated, consult a glove compatibility chart for heavier-duty glove options. Always remove gloves using the proper technique to avoid contaminating your skin.

  • Eye and Face Protection : Chemical splash goggles are required at all times.[13][14] For operations with a higher risk of splashing, such as when handling solutions or during transfers, a full-face shield must be worn in conjunction with goggles.[13][14]

  • Body Protection : A flame-resistant laboratory coat is required. Ensure the coat is fully buttoned and the sleeves are not rolled up.[13] For tasks involving significant quantities of the solid, disposable Tyvek suits may be used for additional protection.[13]

  • Footwear : Fully enclosed, chemical-resistant shoes are mandatory. Do not wear sandals, open-toed shoes, or shoes made of woven material in the laboratory.[4]

  • Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation risk.[16][17] If engineering controls are not available or are insufficient, a NIOSH-approved respirator with appropriate particulate filters would be required after a formal respiratory protection program has been established.[18][19]

III. Operational Plan: From Benchtop to Waste

A systematic workflow is crucial for minimizing risk. The following step-by-step process outlines the safe handling of this compound from initial preparation to final disposal.

prep_area 1. Designate Work Area (Inside Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe gather_mats 3. Assemble Materials (Spatulas, Weigh Paper, Glassware) don_ppe->gather_mats weigh 4. Weigh Compound (Minimize Dust Generation) transfer 5. Transfer to Reaction Vessel weigh->transfer dissolve 6. Dissolve/React (Keep in Hood) transfer->dissolve decon 7. Decontaminate Glassware & Surfaces segregate 8. Segregate Halogenated Waste decon->segregate dispose 9. Label & Store Waste Container segregate->dispose doff_ppe 10. Doff PPE Correctly dispose->doff_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.